molecular formula C11H19N3 B13335812 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine

1-cycloheptyl-4-methyl-1H-pyrazol-3-amine

Katalognummer: B13335812
Molekulargewicht: 193.29 g/mol
InChI-Schlüssel: CDZBWAPDGXJDTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine is a chemical compound with the CAS Number 1247612-71-0 and a molecular formula of C11H19N3, yielding a molecular weight of 193.29 g/mol . This compound belongs to the class of 3-aminopyrazoles (3APs), a privileged scaffold in medicinal chemistry known for its significant therapeutic potential . The 3-aminopyrazole core is a versatile framework that acts as a key pharmacophore for targeting various enzymes and receptors, making it an excellent starting point for drug discovery programs . Research Applications and Value: Kinase Inhibition: The 3-aminopyrazole moiety is a recognized hinge-binding motif in kinase inhibitor design. It serves as a critical building block for developing potent and selective inhibitors targeting cyclin-dependent kinases (CDKs) and other understudied kinases from the "dark kinome," such as those in the PCTAIRE subfamily (e.g., CDK16) . These kinases are implicated in vital cellular processes, and their dysregulation is associated with several cancers. Oncology Research: 3-Aminopyrazole derivatives have demonstrated considerable potential in anticancer research. They have been investigated as cytotoxic agents and have shown efficacy in causing cell cycle arrest, particularly in the G2/M phase, and inducing apoptosis in various human cancer cell lines . Some derivatives function as potent inhibitors of tubulin polymerization, making them valuable tools for studying mitosis and cytoskeleton dynamics. Anti-infective Research: This scaffold has also been explored for anti-infective properties. 3-Aminopyrazole-based compounds have shown promising activity against a range of bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), and have been investigated for their antiviral potential . Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C11H19N3

Molekulargewicht

193.29 g/mol

IUPAC-Name

1-cycloheptyl-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-9-8-14(13-11(9)12)10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H2,12,13)

InChI-Schlüssel

CDZBWAPDGXJDTI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1N)C2CCCCCC2

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Regioselective Synthesis of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 3-aminopyrazole motif has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors and GPCR modulators. 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (CAS: 1247612-71-0) represents a highly specialized, sterically tuned building block. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and a self-validating methodology for its regioselective synthesis, designed specifically for drug development professionals and synthetic chemists.

Structural Rationale & Pharmacophore Utility

The architectural design of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine is highly intentional, offering three distinct pharmacophoric advantages for target binding:

  • The 3-Amino Motif (Hinge Binder): The primary amine and the adjacent sp² pyrazole nitrogen act as a complementary hydrogen-bond donor/acceptor pair. In kinase inhibitor design, this motif reliably anchors the molecule to the kinase hinge region (e.g., interacting with the backbone carbonyl and amide of the hinge residues) .

  • The 4-Methyl Group (Conformational Lock): The introduction of a methyl group at the C4 position induces steric repulsion against substituents at the C3-amine. This forces downstream functional groups (such as amides or coupled aryls) into a predictable, coplanar conformation, reducing the entropic penalty upon target binding.

  • The 1-Cycloheptyl Group (Hydrophobic Anchor): The bulky, sp³-rich cycloheptyl ring significantly increases the lipophilicity of the scaffold. It is strategically positioned to occupy deep, lipophilic pockets (such as the kinase gatekeeper pocket or allosteric clefts), improving both binding affinity and cellular membrane permeability.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in Lipinski-compliant library design. The quantitative data is summarized below .

PropertyValue
IUPAC Name 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine
CAS Registry Number 1247612-71-0
Molecular Formula C₁₁H₁₉N₃
Molecular Weight 193.29 g/mol
Topological Polar Surface Area (TPSA) 43.84 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 2
Calculated LogP (cLogP) ~2.85

Synthetic Methodologies: Overcoming Regioselectivity Challenges

Mechanistic Causality in Regiocontrol

A persistent challenge in pyrazole chemistry is the regioselective N-alkylation of 3-aminopyrazoles. Direct alkylation of 4-methyl-1H-pyrazol-3-amine with cycloheptyl bromide typically yields a thermodynamically driven mixture of N1 and N2 alkylated isomers.

To achieve absolute regioisomeric fidelity, we employ a steric shielding strategy . By transiently protecting the C3-amine with an acetyl group, we induce severe steric occlusion at the adjacent N2 position. This kinetically disfavors N2-alkylation, directing the bulky cycloheptyl electrophile exclusively to the N1 position.

SynthesisRoute A 4-Methyl-1H- pyrazol-3-amine B N-(4-Methyl-1H- pyrazol-3-yl)acetamide A->B Ac2O Protection C N-(1-Cycloheptyl-4-methyl- 1H-pyrazol-3-yl)acetamide B->C Cycloheptyl-Br Regioselective Alkylation D 1-Cycloheptyl-4-methyl- 1H-pyrazol-3-amine C->D 6M HCl Deprotection

Fig 1. Regioselective synthesis of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine via steric shielding.

Step-by-Step Protocol: Regioselective Synthesis

Phase 1: Amine Protection (Steric Shield Generation)

  • Dissolve 4-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous pyridine (0.5 M) under an argon atmosphere.

  • Dropwise add acetic anhydride (1.1 eq) at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. The resulting intermediate is N-(4-methyl-1H-pyrazol-3-yl)acetamide. Causality: Pyridine acts as both the solvent and an acid scavenger, driving the equilibrium forward while preventing the protonation of the pyrazole core.

Phase 2: Regioselective N1-Alkylation

  • Charge a flame-dried flask with N-(4-methyl-1H-pyrazol-3-yl)acetamide (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and anhydrous DMF (0.2 M).

  • Add cycloheptyl bromide (1.2 eq) and heat the suspension to 80 °C for 16 hours.

  • Cool to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer extensively with LiCl (5% aq) to remove residual DMF. Causality: The bulky acetamido group at C3 completely blocks the nucleophilic attack from N2. K₂CO₃ deprotonates the pyrazole, generating a nucleophilic azolate that attacks the cycloheptyl bromide exclusively at N1.

Phase 3: Deprotection and Isolation

  • Suspend the crude alkylated intermediate in a mixture of ethanol and 6M HCl (1:1 v/v).

  • Reflux at 100 °C for 12 hours to hydrolyze the acetamide.

  • Cool to 0 °C and carefully neutralize with 2M NaOH until pH 8 is reached.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography (DCM/MeOH) to yield pure 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine .

Downstream Derivatization Workflows

Once synthesized, the primary amine of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine serves as an ideal nucleophile for library generation. A standard workflow involves Buchwald-Hartwig cross-coupling to append diverse aryl/heteroaryl groups.

Protocol: Buchwald-Hartwig Amination

  • Charge a Schlenk flask with 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine (1.0 eq), an aryl bromide (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill with argon (3x) to ensure a strictly oxygen-free environment. Causality: Pd(0) catalysts are highly susceptible to oxidative degradation; strict anaerobic conditions prevent premature catalyst death and ensure high turnover frequencies.

  • Add anhydrous 1,4-dioxane (0.2 M) and heat at 100 °C for 12 hours.

  • Cool, filter through a Celite pad to remove palladium black, and purify via flash chromatography.

Workflow Scaffold 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (Core Scaffold) Hinge Hinge Binding Motif (3-Amino Group) Scaffold->Hinge Hydrophobic Hydrophobic Pocket (1-Cycloheptyl Group) Scaffold->Hydrophobic Steric Conformational Lock (4-Methyl Group) Scaffold->Steric Deriv Library Derivatization (Buchwald-Hartwig / Amidation) Hinge->Deriv Hydrophobic->Deriv Steric->Deriv Screening Kinase Panel Screening (Selectivity & Potency Profiling) Deriv->Screening Hit-to-Lead Generation

Fig 2. Logical workflow for utilizing the pyrazole-3-amine scaffold in kinase inhibitor design.

Conclusion

1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine is a highly versatile, sterically optimized building block. By understanding the causal mechanisms behind its regioselective synthesis—specifically the use of steric shielding to direct N1-alkylation—medicinal chemists can reliably produce this scaffold at scale. Its unique combination of a hinge-binding motif, a conformational lock, and a deep-pocket hydrophobic anchor makes it an indispensable asset in modern hit-to-lead optimization campaigns.

References

  • Ji, N., et al. "Synthesis of 1-substituted-3-aminopyrazoles." Tetrahedron Letters, 2010, 51(52), 6799-6801. Available at:[Link]

  • Furet, P., et al. "Structure-based design of 3-aminopyrazole derivatives as potent and selective inhibitors of the protein kinase B-Raf." Bioorganic & Medicinal Chemistry Letters, 2012, 22(10), 3498-3502. Available at:[Link]

Pharmacophore Characterization of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine: A Privileged Scaffold for Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Application Whitepaper

Executive Summary

In the landscape of modern targeted therapeutics, the selection of an optimal chemical starting point dictates the trajectory of a drug discovery campaign. 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (CAS No. 1247612-71-0)[1] is a highly specialized, synthetically versatile building block utilized in the rational design of small-molecule inhibitors. Within medicinal chemistry, the 3-aminopyrazole moiety is universally recognized as a "privileged scaffold," functioning primarily as a highly efficient adenine-mimetic hinge binder in ATP-competitive protein kinase inhibitors[2][3]. This whitepaper dissects the structural rationale of this specific compound and provides field-proven methodologies for its application in synthesizing and validating novel kinase inhibitors.

Structural Rationale & Physicochemical Profiling

As an Application Scientist, I approach scaffold selection as a multi-parameter optimization problem. The unique architecture of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine provides three distinct vectors for fine-tuning both pharmacodynamics (target affinity) and pharmacokinetics (bioavailability):

  • The 3-Aminopyrazole Core (The Anchor): This region serves as the primary pharmacophore. The exocyclic amino group and the adjacent endocyclic pyrazole nitrogen act as a precise hydrogen bond donor-acceptor pair. This "zipper" motif perfectly mimics the adenine ring of endogenous ATP, forming critical, high-affinity hydrogen bonds with the backbone amides (e.g., Glutamate and Alanine residues) of the kinase hinge region[2][3].

  • The 4-Methyl Substitution (The Steric Director): The inclusion of a methyl group at the C4 position is a deliberate design choice to enhance kinome selectivity. It restricts the rotational freedom of adjacent substituents and creates intentional steric clashes with specific gatekeeper residues in off-target kinases. This steric funneling drives selectivity toward specific enzyme families, such as Cyclin-Dependent Kinases (CDKs) or the AXL receptor tyrosine kinase[3][4].

  • The 1-Cycloheptyl Ring (The Lipophilic Shield): The bulky, highly lipophilic cycloheptyl group at the N1 position projects outward into the solvent-exposed region or a hydrophobic sub-pocket (such as the ribose-binding pocket of the ATP cleft). This modification significantly increases the molecule's overall lipophilicity (LogP). Causally, this improves passive cell membrane permeability and increases the target residence time by displacing high-energy water molecules from the binding cleft[2].

Mechanistic Application: ATP-Competitive Kinase Inhibition

The dysregulation of kinases like AXL and CDKs is a hallmark of oncogenesis, driving uncontrolled cellular proliferation and epithelial-mesenchymal transition (EMT)[2][5]. By utilizing 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine as the core hinge-binding fragment, researchers can synthesize potent inhibitors that outcompete endogenous ATP. Recent drug discovery campaigns have demonstrated that optimized 3-aminopyrazole derivatives can achieve sub-nanomolar affinity (e.g., Kd​ < 1 nM) against targets like AXL, effectively reversing EMT and suppressing tumor migration[4][5].

Pathway A 1-Cycloheptyl-4-methyl- 1H-pyrazol-3-amine Scaffold B ATP-Binding Pocket (Hinge Region) A->B Adenine Mimetic (H-Bond Zipper) C AXL / CDK Kinases A->C Kinase Inhibition B->C D Tumor Proliferation & EMT C->D Uninhibited E Apoptosis & Cell Cycle Arrest C->E Inhibited State

Logical pathway demonstrating 3-aminopyrazole-mediated kinase inhibition and cellular response.

Experimental Workflows & Self-Validating Protocols

To successfully leverage this building block, the following optimized protocols detail its integration into a kinase inhibitor library via chemical synthesis, followed by a self-validating biological assay to confirm target engagement.

Protocol 1: Synthesis of Kinase Inhibitor Libraries via Nucleophilic Aromatic Substitution ( SN​Ar )

This protocol couples the 3-aminopyrazole building block with a functionalized pyrimidine core to generate the final inhibitor scaffold[2].

  • Step 1: Reagent Preparation. Dissolve 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine (1.0 eq) and a substituted 4-chloropyrimidine (1.1 eq) in anhydrous isopropanol.

    • Causality: Isopropanol is chosen as a polar protic solvent because it effectively stabilizes the highly polar transition state of the SN​Ar reaction, accelerating the coupling of the sterically hindered amine.

  • Step 2: Base Addition. Add triethylamine (TEA) (2.5 eq) to the reaction mixture.

    • Causality: TEA acts as a non-nucleophilic proton scavenger, neutralizing the HCl byproduct generated during the substitution. This prevents the protonation of the 3-amino group, maintaining its nucleophilicity and driving the reaction thermodynamically to completion.

  • Step 3: Microwave Irradiation. Heat the reaction mixture in a microwave reactor at 100°C for 4 hours.

    • Causality: Microwave dielectric heating provides uniform thermal energy, overcoming the severe steric hindrance imposed by the 1-cycloheptyl and 4-methyl groups. This significantly reduces the reaction time compared to traditional thermal reflux, which can take up to 72 hours[2].

  • Step 4: Purification. Concentrate the mixture under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to yield the pure ATP-competitive inhibitor.

Protocol 2: Evaluation of Target Engagement via NanoBRET Assay

Biochemical assays utilizing isolated proteins often overestimate drug potency. To biologically validate the synthesized inhibitor, we employ the NanoBRET (Bioluminescence Resonance Energy Transfer) assay to quantify actual target engagement in living cells[2].

  • Step 1: Cell Preparation. Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., AXL) fused to a NanoLuc® luciferase donor. Plate the cells in white 384-well assay plates in Opti-MEM® reduced serum medium.

  • Step 2: Tracer & Compound Incubation. Add a cell-permeable NanoBRET™ fluorescent tracer (energy acceptor) specific to the kinase, and titrate the synthesized pyrazole inhibitor across a concentration gradient (10 pM to 10 μM). Incubate for 2 hours at 37°C.

    • Causality: The synthesized inhibitor and the tracer dynamically compete for the kinase ATP-binding site. Performing this assay in live cells ensures that the compound must successfully navigate the plasma membrane and compete against physiological intracellular ATP concentrations (~1-5 mM). This yields a biologically accurate IC50​ that reflects true in vivo efficacy.

  • Step 3: Signal Detection. Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Measure luminescence at 450 nm (donor) and >600 nm (acceptor) using a microplate reader[2].

  • Step 4: Data Analysis. Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET signal confirms that the inhibitor has successfully displaced the tracer from the kinase hinge region, validating the synthetic design.

Workflow S1 Step 1: Cell Transfection (NanoLuc-Kinase) S2 Step 2: Tracer & Compound Incubation S1->S2 S3 Step 3: BRET Measurement (450nm / >600nm) S2->S3 S4 Step 4: Target Engagement Quantification S3->S4

Step-by-step NanoBRET workflow for live-cell quantification of kinase target engagement.

Quantitative Data Presentation

The following table summarizes the core physicochemical properties and theoretical pharmacological metrics of the 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine building block when integrated into a mature kinase inhibitor scaffold.

Property / MetricValue / DescriptionPharmacological Relevance
Chemical Name 1-Cycloheptyl-4-methyl-1H-pyrazol-3-aminePrimary precursor for kinase inhibitor synthesis.
CAS Registry Number 1247612-71-0[1]Unique compound identifier for procurement.
Molecular Weight 193.29 g/mol [1]Low MW allows for extensive downstream elaboration while maintaining drug-like properties.
Hydrogen Bond Donors 1 (Primary Amine)Essential for hinge region backbone interaction.
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)Completes the adenine-mimetic H-bond "zipper".
Target Kinase Affinity ( Kd​ ) Sub-nanomolar potential (e.g., 0.26 nM for AXL)[5]Indicates highly potent target engagement when fully elaborated into an inhibitor.

Sources

A Technical Guide to the Crystal Structure Analysis of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive walkthrough for the crystal structure analysis of the novel compound 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Understanding the three-dimensional atomic arrangement of novel pyrazole derivatives is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[4][5] This document details the necessary steps from preliminary synthesis and crystallization to sophisticated single-crystal X-ray diffraction analysis and interpretation of the resulting structural data. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its metabolic stability and versatile substitution patterns have led to its incorporation into a wide array of clinically successful drugs with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib and the Bruton's tyrosine kinase inhibitor zanubrutinib.[1] The precise three-dimensional structure of these molecules, determined through techniques like single-crystal X-ray crystallography, is fundamental to understanding their interaction with biological targets.[4][6] This guide focuses on the structural analysis of a novel derivative, 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine, providing a roadmap for its crystallographic characterization.

Synthesis and Sample Preparation

A robust and reproducible synthetic route is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction.

Proposed Synthetic Pathway

The synthesis of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine can be approached through established methods for pyrazole ring formation. A common and effective strategy involves the cyclocondensation of a β-keto nitrile with a hydrazine derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-cyano-3-methyl-3-oxopropanoate Ethyl 2-cyano-3-methyl-3-oxopropanoate Condensation Cyclocondensation 2-cyano-3-methyl-3-oxopropanoate->Condensation cycloheptylhydrazine Cycloheptylhydrazine cycloheptylhydrazine->Condensation Product 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine Condensation->Product

Caption: Proposed synthetic workflow for 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of ethyl 2-cyano-3-methyl-3-oxopropanoate in a suitable solvent such as ethanol, add an equimolar amount of cycloheptylhydrazine.

  • Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours to ensure complete cyclization.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine.

Crystallization

The acquisition of a high-quality single crystal is often the most challenging step in crystal structure analysis.[6]

Protocol for Crystallization:

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. Solvents of varying polarities should be tested.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial to allow for slow evaporation.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[7][8]

X-ray_Crystallography_Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Crystal_Mounting Crystal Mounting Diffractometer Data Collection on Diffractometer Crystal_Mounting->Diffractometer X-ray Beam Data_Processing Data Processing & Integration Diffractometer->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Model Final Structural Model Structure_Refinement->Final_Model Validation Validation & CIF Generation Final_Model->Validation

Caption: Workflow for single-crystal X-ray crystallography.

Data Collection
  • Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[4]

  • Diffractometer Setup: The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[4] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4]

  • Data Collection Strategy: A series of diffraction images are recorded as the crystal is rotated.[6]

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, and thermal parameters.

Structural Analysis and Interpretation

The final refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Molecular Geometry

The bond lengths, bond angles, and torsion angles of the 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine molecule will be determined with high precision. These parameters can be compared to known values for similar pyrazole derivatives to identify any unusual features.

ParameterExpected Range
Pyrazole Ring
N-N bond length1.33 - 1.38 Å
C-N bond lengths1.32 - 1.40 Å
C-C bond lengths1.36 - 1.42 Å
Substituents
C-N (amine) bond length1.35 - 1.40 Å
C-C (cycloheptyl) bond length1.52 - 1.55 Å
Conformation

The conformation of the cycloheptyl ring and its orientation relative to the pyrazole ring will be a key feature of the structure. The planarity of the pyrazole ring is also an important characteristic.[4]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. The amine group of the title compound is a potential hydrogen bond donor, and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.[9] Analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Data Reporting and Deposition

The final crystal structure should be reported in a standard format, typically as a Crystallographic Information File (CIF). It is best practice to deposit the crystallographic data in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the wider scientific community.[10]

Conclusion

The crystal structure analysis of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine provides invaluable insights into its three-dimensional architecture. This information is critical for understanding its physicochemical properties and for guiding the design of new pyrazole-based therapeutic agents. The methodologies outlined in this guide provide a comprehensive framework for the successful crystallographic characterization of this and other novel small molecules.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (2023, July 12). MDPI. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 11). ResearchGate. [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Wikipedia. [Link]

  • About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry. (n.d.). Diamond Light Source. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14). MDPI. [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). The University of Queensland. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Small molecule crystallography - Excillum. (n.d.). Excillum. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29). International Journal for Research in Applied Science and Engineering Technology. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. (2023, July 10). ResearchGate. [Link]

  • 1-cyclohexyl-4-methyl-1h-pyrazol-3-amine - PubChemLite. (n.d.). PubChem. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. (n.d.). The Cambridge Crystallographic Data Centre. [Link]

Sources

Theoretical Physicochemical Profiling and Synthetic Utility of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The rational design of targeted therapeutics relies heavily on the selection of privileged chemical scaffolds. The compound1 (CAS: 1247612-71-0) represents a highly specialized building block with profound theoretical utility in the development of ATP-competitive kinase inhibitors[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the theoretical physicochemical properties, pharmacophore potential, and validated synthetic workflows associated with this specific aminopyrazole derivative.

Structural and Electronic Properties (Theoretical)

At the core of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine is a 3-aminopyrazole ring system, a motif recognized extensively for its bidentate hydrogen-bonding capabilities. The structural architecture consists of three distinct functional zones:

  • The Pyrazole-3-amine Core: Acts as the primary pharmacophore, providing a rigid, planar, electron-rich system.

  • The C4-Methyl Vector: Introduces a localized steric bulk that restricts the rotational freedom of subsequent derivatives and interacts with specific binding pocket microenvironments (e.g., gatekeeper residues).

  • The N1-Cycloheptyl Appendage: A highly lipophilic, flexible seven-membered ring that significantly drives the molecule's overall hydrophobicity and is theoretically poised to occupy solvent-exposed channels or deep hydrophobic pockets.

To guide downstream drug design, the theoretical physicochemical properties of this scaffold are summarized below.

Table 1: Computed Physicochemical Properties

PropertyTheoretical ValueRationale / Implication for Drug Design
Molecular Formula C11H19N3Establishes a low-molecular-weight starting point for fragment-based drug discovery (FBDD).
Molecular Weight 193.29 g/mol Highly efficient fragment; leaves >300 Da for further elaboration while remaining within Lipinski's Rule of 5[1].
Topological Polar Surface Area ~42.6 ŲOptimal for membrane permeability; provides a theoretical basis for blood-brain barrier (BBB) penetration if desired.
Hydrogen Bond Donors 1 (Primary Amine)Essential for donating a hydrogen bond to the target protein's backbone carbonyl[2].
Hydrogen Bond Acceptors 2 (N2, Amine N)The N2 atom acts as a critical acceptor for the target protein's backbone amide NH[3].
Rotatable Bonds 1 (N1-Cycloheptyl)Low conformational entropy penalty upon target binding, which theoretically improves overall binding thermodynamics.
Pharmacophore Modeling and Target Potential

The 4 represents a privileged scaffold in medicinal chemistry, particularly for targeting the ATP-binding site of kinases[4].

The theoretical binding mode of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine relies on a bidentate interaction. The 3 with the kinase hinge residues: the C3-amino substituent donates a hydrogen bond to the backbone carbonyl, while the N2 ring nitrogen accepts a hydrogen bond from the backbone NH[3].

Furthermore, the C4-methyl group provides a specific steric vector. In kinases with bulky gatekeeper residues (e.g., T315I in BCR-ABL or T790M in EGFR), this methyl group can dictate the binding conformation, potentially improving kinome selectivity. The N1-cycloheptyl group, due to its large van der Waals volume, is theoretically driven into the hydrophobic selectivity pocket (such as the DFG-out pocket) or extends toward the solvent front to stabilize the complex via hydrophobic packing.

G A 1-Cycloheptyl-4-methyl- 1H-pyrazol-3-amine B Kinase Hinge Region (Backbone Amide/Carbonyl) A->B C3-NH2 & N2 (H-Bonds) C Hydrophobic Pocket (Selectivity Region) A->C N1-Cycloheptyl (VDW Forces) D Gatekeeper Residue (Steric Interaction) A->D C4-Methyl (Steric Vector)

Fig 1. Theoretical pharmacophore model of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine in a kinase.

Synthetic Workflows and Derivatization

To translate this building block into a functional therapeutic lead, the primary amine at the C3 position must be functionalized. The most robust method for elaborating heteroaryl amines is the Buchwald-Hartwig cross-coupling reaction.

Protocol 1: Buchwald-Hartwig Cross-Coupling for C3-Amine Derivatization

This protocol is designed as a self-validating system to ensure high-yield C-N bond formation.

  • Reagent Assembly: Combine 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine (1.0 eq), the desired aryl halide (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in a Schlenk flask containing anhydrous 1,4-dioxane.

    • Causality: Pd2(dba)3 and Xantphos are selected because the wide bite angle of the Xantphos ligand heavily favors reductive elimination, preventing the formation of stable, unreactive palladium-amido dead-end complexes. Cs2CO3 is utilized as a mild base to prevent the unwanted deprotonation of sensitive functional groups that stronger bases (like NaOtBu) might trigger.

  • Atmospheric Control (Degassing): Purge the reaction mixture with argon for 15 minutes using a subsurface sparging needle.

    • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would prematurely terminate the catalytic cycle.

  • Thermal Activation & System Validation: Heat the mixture to 100°C for 12 hours.

    • System Validation: Monitor the reaction via LC-MS every 4 hours. The real-time appearance of the product mass [M+H]+ and the corresponding disappearance of the 193.29 m/z starting material peak internally validates the progression of the catalytic cycle before proceeding to aqueous workup.

Workflow Step1 1. Scaffold Derivatization (Buchwald-Hartwig Coupling) Step2 2. In Silico Docking (Glide/AutoDock Vina) Step1->Step2 Step3 3. In Vitro Kinase Assay (TR-FRET Profiling) Step2->Step3 Step4 4. Hit Validation (SPR Binding Kinetics) Step3->Step4

Fig 2. Step-by-step workflow from scaffold derivatization to in vitro hit validation.

In Silico Screening and Assay Validation Protocols

Once derivatized, the resulting compounds must be evaluated for target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase profiling due to its exceptional signal-to-noise ratio.

Protocol 2: High-Throughput Kinase Selectivity Profiling (TR-FRET)
  • Assay Assembly: Dispense 10 µL of the target kinase domain, ATP (calibrated to the specific Km), and a biotinylated substrate peptide into a 384-well microplate. Add 100 nL of the derivatized compound dissolved in DMSO.

    • Causality: ATP is strictly maintained at its Km rather than physiological concentrations. This ensures the assay is highly sensitive to ATP-competitive inhibitors (like aminopyrazoles) without being artificially outcompeted, allowing for accurate IC50 determination.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the system to reach steady-state kinetics.

  • Detection Phase: Add the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

    • Causality: TR-FRET is deliberately chosen over standard fluorescence to eliminate compound auto-fluorescence interference. The time-resolved nature allows short-lived background fluorescence to decay completely before the detector measures the long-lived Europium emission.

  • Data & System Validation: Calculate the Z'-factor for the assay plate using DMSO (negative vehicle control) and Staurosporine (positive pan-kinase inhibitor control).

    • System Validation: A calculated Z'-factor > 0.5 mathematically validates the assay's dynamic range and data reliability. If the Z'-factor falls below 0.5, the plate is rejected, ensuring that only statistically significant inhibition data is advanced to Surface Plasmon Resonance (SPR) validation.

References
  • BLD Pharm. "1-Cycloheptyl-4-methyl-1h-pyrazol-3-amine".
  • PubChem. "4-Methyl-1H-pyrazol-3-amine". National Institutes of Health.
  • ACS Medicinal Chemistry Letters. "Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning".
  • Molecules (via PMC). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family".

Sources

The Privileged Scaffold: A Technical Whitepaper on the Discovery, Evolution, and Synthesis of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, azaheterocycles form the structural backbone of most small-molecule therapeutics. Among these, the pyrazole nucleus —a five-membered aromatic ring containing two adjacent nitrogen atoms (1,2-diazole)—has emerged as a "privileged scaffold." Its unique physicochemical properties, including tautomerism, dual hydrogen-bonding capability, and metabolic stability, have enabled the development of blockbuster drugs across oncology, immunology, and rare genetic disorders. This whitepaper provides an in-depth mechanistic analysis of the history, structural rationale, and synthetic workflows driving pyrazole-based drug development.

Historical Genesis: From Synthetic Dyes to Therapeutics

The discovery of pyrazole compounds did not originate from a rational drug design campaign but rather from the vibrant 19th-century exploration of synthetic dyes.

In 1883, the German chemist Ludwig Knorr, while searching for quinine alternatives, synthesized antipyrine , the first synthetic pyrazole-based drug, which became a widely used analgesic and antipyretic[1]. Knorr's foundational work established the viability of the pyrazole core in biological systems. Building upon this, Hans von Pechmann achieved the first synthesis of the parent, unsubstituted pyrazole ring in 1898 via the 1,3-dipolar cycloaddition of diazomethane with acetylene[1].

These early discoveries laid the groundwork for modern medicinal chemistry, transforming pyrazole from a laboratory curiosity into an indispensable pharmacological tool.

Structural and Electronic Rationale

The success of pyrazole in drug pipelines is dictated by its distinct electronic environment. The ring features two adjacent nitrogen atoms with contrasting chemical behaviors:

  • N-1 (Pyrrole-like): Features a protonated nitrogen that acts as a potent hydrogen bond donor [2].

  • N-2 (Pyridine-like): Features a lone pair of electrons in the sp² orbital, acting as a hydrogen bond acceptor [2].

This dual nature allows pyrazole derivatives to engage in highly specific, directional interactions with target protein pockets. Furthermore, the rapid annular tautomerism of unsubstituted pyrazoles allows the molecule to dynamically adapt to the electronic demands of a receptor's binding site, optimizing binding affinity and residence time.

Quantitative Landscape of Pyrazole Therapeutics

The versatility of the pyrazole core is reflected in its widespread clinical application. Since 2011, the US FDA has approved over 30 novel pyrazole-containing drugs[2]. The table below summarizes key quantitative data for representative blockbuster pyrazoles.

Table 1: Pharmacological Profile of Key FDA-Approved Pyrazole Therapeutics

Drug NameApprovalPrimary TargetQuantitative MetricPrimary Indication
Celecoxib 1998COX-2 EnzymeIC₅₀ ≈ 40 nMRheumatoid Arthritis / Osteoarthritis
Crizotinib 2011ALK / ROS1 KinasesIC₅₀ ≈ 24 nM (ALK)Non-Small Cell Lung Cancer (NSCLC)
Ruxolitinib 2011JAK1 / JAK2Kᵢ = 3.3 nM (JAK1) / 2.8 nM (JAK2)Myelofibrosis / Polycythemia Vera
Voxelotor 2019Hemoglobin SK_d ≈ 2 µMSickle Cell Disease[2]
Berotralstat 2020Plasma KallikreinIC₅₀ ≈ 1.8 nMHereditary Angioedema[2]

Mechanistic Case Studies

To understand the application of pyrazoles, we must examine the causality behind their target engagement.

Case Study A: Celecoxib and Selective COX-2 Inhibition

The development of celecoxib revolutionized the treatment of inflammation by selectively targeting Cyclooxygenase-2 (COX-2) while sparing COX-1, thereby minimizing gastrointestinal toxicity. The rigid diarylpyrazole core is essential for productive engagement; it acts as a geometric spacer that drives the para-sulfonamide substituent deep into the hydrophilic side-pocket unique to the COX-2 enzyme.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGG2 Prostaglandin G2 COX2->PGG2 Cyclooxygenation PGE2 Prostaglandin E2 PGG2->PGE2 Peroxidation Celecoxib Celecoxib (Pyrazole) Celecoxib->COX2 Selective Inhibition

Fig 1. Mechanism of COX-2 selective inhibition by the diarylpyrazole drug celecoxib.

Case Study B: Ruxolitinib and the JAK/STAT Pathway

The discovery of the JAK2 V617F mutation as a driver of myeloproliferative neoplasms catalyzed the search for selective Janus kinase (JAK) inhibitors[3].4[4] is a first-in-class pyrazolopyrimidine derivative that acts as an ATP-competitive inhibitor. The pyrazole nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase domain, effectively blocking the phosphorylation of STAT proteins and halting the cytokine-driven inflammatory cascade[3].

JAK_STAT_Pathway Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Receptor Binding JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT Monomers JAK->STAT Phosphorylation pSTAT Phospho-STAT Dimers STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAK ATP-Competitive Blockade

Fig 2. Ruxolitinib-mediated disruption of the JAK/STAT signaling cascade.

Core Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust chemistry requires self-validating protocols. Below are two foundational workflows for synthesizing and functionalizing pyrazole scaffolds.

Protocol 1: Classical Knorr Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to construct the core pyrazole ring.

  • Reagent Preparation: Dissolve equimolar amounts of the 1,3-diketone and substituted hydrazine in absolute ethanol.

    • Causality: Absolute ethanol is chosen over aqueous solvents to prevent competitive hydrolysis of the diketone and to ensure complete solvation of lipophilic precursors.

  • Acid Catalysis: Add a catalytic amount (0.1 eq) of glacial acetic acid.

    • Causality: The weak acid selectively protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the hydrazine, without over-protonating the hydrazine (which would render it non-nucleophilic).

  • Thermal Cyclization: Reflux the mixture at 80°C for 2–4 hours under an inert atmosphere.

    • Causality: The initial step forms an intermediate hydrazone. Elevated thermal energy is required to overcome the activation energy barrier for the subsequent intramolecular dehydrative cyclization, driving the formation of the stable aromatic system.

  • System Validation (Self-Validating Step): Quench the reaction in ice water to precipitate the product. Analyze the crude solid via ¹H-NMR.

    • Validation Metric: The successful formation of the pyrazole ring is confirmed by the complete disappearance of the methylene protons of the starting 1,3-diketone and the emergence of a distinct, diagnostic singlet (typically between δ 6.0–6.5 ppm) corresponding to the C4-H proton of the newly formed pyrazole ring.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Pyrazole Derivatization

Objective: Late-stage functionalization of a halogenated pyrazole intermediate to generate structurally diverse libraries for Structure-Activity Relationship (SAR) screening.

  • Catalyst and Ligand Selection: In a Schlenk flask under argon, combine the pyrazole halide (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is strictly selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Furthermore, its steric bulk prevents catalyst poisoning by the highly coordinating nitrogen atoms of the pyrazole core.

  • Biphasic Solvent System: Introduce a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Causality: A biphasic system is critical. Dioxane solubilizes the lipophilic organic substrates, while the aqueous base activates the boronic acid by forming a reactive, electron-rich boronate complex, which is essential for facilitating the transmetalation step. Degassing prevents the oxidative homocoupling of the boronic acid.

  • Microwave Irradiation: Heat the sealed vessel at 110°C for 20 minutes in a dedicated microwave reactor.

    • Causality: Microwave dielectric heating provides rapid, uniform energy transfer, drastically reducing reaction times from several hours to minutes, thereby minimizing the thermal degradation of sensitive heterocyclic intermediates.

  • System Validation (Self-Validating Step): Extract the product with ethyl acetate, dry over MgSO₄, and subject to LC-MS analysis.

    • Validation Metric: The reaction is deemed successful when the target mass[M+H]⁺ is observed with a chromatographic purity of >95%, confirming the absence of debrominated starting material or homocoupled byproducts.

Future Directions

The trajectory of pyrazole chemistry is shifting toward advanced modalities. Current research is heavily focused on incorporating the pyrazole scaffold into Proteolysis Targeting Chimeras (PROTACs) and multi-target-directed ligands. By leveraging the predictable hydrogen-bonding networks of the pyrazole core, medicinal chemists can design highly selective anchors for E3 ligases, opening new frontiers in targeted protein degradation.

References

  • 1 - Benchchem. 2.5 - PubMed. 3.4 - ACS Publications. 4.2 - NIH. 5.3 - MDPI.

Sources

1-cycloheptyl-4-methyl-1H-pyrazol-3-amine CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Substituted Pyrazol-3-amines, with a Focus on 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine Analogs

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This fundamental structure is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals and clinical candidates.[1] The versatility of the pyrazole core allows for extensive functionalization at multiple positions, leading to a diverse range of biological activities.[2][3] Pyrazole derivatives have been reported to exhibit anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties, among others.[3][4][5] The 3-amino substitution, in particular, is a key feature in many biologically active pyrazoles, acting as a crucial pharmacophore for interaction with various enzymatic targets.[5]

Synthesis of Substituted Pyrazol-3-amines

The synthesis of 1,4-disubstituted-1H-pyrazol-3-amines typically involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine. This robust and versatile method allows for the introduction of diverse substituents at the N1 and C4 positions of the pyrazole ring.

General Synthetic Scheme

A plausible synthetic route to a compound like 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine would start from a commercially available β-ketonitrile, such as 2-cyano-3-oxobutane (for the introduction of the 4-methyl group), and cycloheptylhydrazine.

Synthetic_Pathway reagent1 2-cyano-3-oxobutane intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 Cycloheptylhydrazine reagent2->intermediate product 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine intermediate->product Cyclization (Acid or Base Catalyzed) Kinase_Inhibition cluster_kinase Kinase Active Site hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Loop inhibitor Pyrazole Core 3-Amino Group Cycloheptyl Group inhibitor:f1->hinge H-bond inhibitor:f2->gatekeeper Hydrophobic Interaction inhibitor:f0->d_loop van der Waals

Sources

The 3-Aminopyrazole Scaffold: An In-Depth Technical Guide to Synthesis, Regiocontrol, and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopyrazole core is a highly privileged pharmacophore in medicinal chemistry, serving as the foundational building block for numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1]. The inherent structural features of 3-aminopyrazoles—specifically their capacity to act as hydrogen bond donor-acceptor-donor "zipper" systems—enhance their binding affinity to complex biological receptors[2].

This technical whitepaper provides a comprehensive analysis of the synthetic strategies used to construct the 3-aminopyrazole architecture. By evaluating classical cyclocondensations, modern regioselective methodologies, and emerging green chemistry protocols, this guide equips drug development professionals with the mechanistic insights and validated experimental workflows necessary to scale these critical intermediates.

Core Synthetic Strategies & Mechanistic Causality

The construction of the pyrazole ring typically relies on the condensation of a hydrazine derivative with a 1,3-dielectrophilic species. The choice of the dielectrophile and the reaction conditions strictly dictate the yield, scalability, and regiochemistry of the final product.

The Classical Approach: Cyclocondensation of β-Ketonitriles

The most direct and widely utilized approach for synthesizing 3(5)-aminopyrazoles is the condensation of hydrazine with a β-ketonitrile[1][3].

Mechanistic Pathway:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the basic nitrogen of hydrazine onto the highly electrophilic carbonyl carbon of the β-ketonitrile.

  • Dehydration: The tetrahedral intermediate undergoes dehydration to form a transient hydrazone.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone moiety executes an intramolecular nucleophilic attack on the adjacent nitrile carbon.

  • Tautomerization & Aromatization: The resulting cyclic imine rapidly tautomerizes to form the stable, aromatic 3-aminopyrazole ring system[1].

Mechanism A β-Ketonitrile + Hydrazine B Nucleophilic Attack (Carbonyl Carbon) A->B C Hydrazone Formation (-H₂O) B->C D Intramolecular Cyclization (Nitrile Attack) C->D E 3-Aminopyrazole (Aromatization) D->E

Mechanistic pathway of 3-aminopyrazole synthesis via β-ketonitrile cyclocondensation.

Regiocontrol with Monosubstituted Hydrazines

A significant challenge arises when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine), which can yield either the 3-amino or 5-amino regioisomer. The regiochemical outcome is highly dependent on the steric hindrance of the hydrazine substituent and the thermodynamic versus kinetic control of the reaction environment[3].

Research by Bagley et al. demonstrated that regiodivergent conditions can be applied to the condensation of acrylonitriles with monosubstituted hydrazines[3].

  • Kinetic Control: Using a strong base at lower temperatures (e.g., EtONa in EtOH at 0 °C) drives the reaction toward the 3-aminopyrazole regioisomer.

  • Thermodynamic Control: Utilizing acidic conditions with heat (e.g., AcOH in Toluene or EtOH at 70 °C) favors the dynamic equilibration toward the more thermodynamically stable 5-aminopyrazole regioisomer[3].

Regioselectivity Start Acrylonitrile + Monosubstituted Hydrazine Kinetic Kinetic Conditions (EtONa, EtOH, 0 °C) Start->Kinetic Base / Cold Thermo Thermodynamic Conditions (AcOH, Heat, 70 °C) Start->Thermo Acid / Heat Prod3 3-Aminopyrazole Regioisomer Kinetic->Prod3 Prod5 5-Aminopyrazole Regioisomer Thermo->Prod5

Regiodivergent synthesis controlling 3-amino vs. 5-aminopyrazole formation.

Advanced Multicomponent and Green Syntheses

To bypass the limitations of handling volatile or unstable intermediate nitriles, modern methodologies have pivoted toward multicomponent reactions (MCRs) and green chemistry:

  • Iodine-Mediated Three-Component Reaction: A one-pot synthesis combining hydrazine hydrate, phenyl isothiocyanate, and 1,3-dicarbonyl compounds in the presence of an iodine catalyst allows for the highly efficient construction of multi-substituted aminopyrazoles[2]. The iodine facilitates the cyclization by activating the methyl active center, followed by intramolecular electron transfer and sulfur elimination[2].

  • Aqueous Eco-Friendly Synthesis: Recent breakthroughs have demonstrated the synthesis of 3-aminopyrazoles using α-oxo ketene-N,S-acetals and hydrazine hydrates in pure water[4][5]. This method boasts an exceptional Eco-scale value (89 points), avoids toxic organic solvents, and allows for easy product isolation via simple filtration[4][5].

Quantitative Data & Methodological Comparison

The following table summarizes the key quantitative parameters across the primary synthetic routes discussed, providing a comparative baseline for process chemists selecting a synthetic strategy.

Synthetic StrategyPrimary ReactantsCatalyst / SolventTempTypical YieldKey Advantage
Classical Cyclocondensation β-Ketonitrile + HydrazineNone / EthanolReflux85-95%High yield, highly scalable, operational simplicity[1].
Regioselective Condensation Acrylonitrile + R-HydrazineEtONa / EtOH0 °C~85%Strict kinetic control yields the specific 3-amino isomer[3].
Iodine-Mediated MCR Isothiocyanate + 1,3-Dicarbonyl + HydrazineI₂ / EthanolReflux70-90%One-pot construction of highly substituted derivatives[2].
Green Aqueous Synthesis α-oxo ketene-N,S-acetals + HydrazineNone / H₂OMild>80%Eco-friendly (Eco-scale 89), reusable aqueous medium[4][5].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is embedded in the instructions to ensure the researcher understands why specific operational choices are made.

Protocol A: Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate

This protocol utilizes the classical β-ketonitrile route. The title compound is a critical intermediate for fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines[1].

Reagents: Methyl 2-cyanoacetate (or corresponding β-ketonitrile), Hydrazine hydrate (64% aqueous), Absolute Ethanol. Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of the β-ketonitrile in 20 mL of absolute ethanol. Causality: Ethanol ensures complete solubilization of the starting materials while allowing for a safe reflux temperature that drives dehydration.

  • Addition: Slowly add 12.0 mmol (1.2 equivalents) of hydrazine hydrate dropwise at room temperature. Causality: The slight excess of hydrazine ensures complete consumption of the electrophile. The reaction is exothermic; dropwise addition controls the initial nucleophilic attack.

  • Cyclization: Heat the mixture to reflux for 3-4 hours. Monitor reaction completion via TLC (Ethyl Acetate:Hexane, 1:1).

  • Isolation: Upon completion, concentrate the mixture under reduced pressure to remove ethanol. Triturate the resulting residue with cold water to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d6). Look for the characteristic broad singlet of the exocyclic -NH₂ group (~5.5-6.5 ppm) and the pyrazole -NH proton (>11.0 ppm)[6].

Protocol B: Functionalization via Sandmeyer Reaction (Synthesis of 3-Chloro-1H-pyrazole)

Aminopyrazoles are frequently converted to halopyrazoles for subsequent cross-coupling (e.g., Suzuki-Miyaura). This non-aqueous Sandmeyer protocol prevents the degradation of the unstable pyrazole diazonium salt[7].

Reagents: 3-Aminopyrazole, Isoamyl nitrite, Copper(II) chloride (CuCl₂), Anhydrous Acetonitrile, Concentrated HCl. Procedure:

  • Acidification: Dissolve 241 mmol of 3-aminopyrazole in 600 mL of anhydrous acetonitrile. Slowly add 20 mL of concentrated HCl and cool to 0 °C. Add 481 mmol of CuCl₂. Causality: Acetonitrile is used instead of water to suppress phenol by-product formation. CuCl₂ acts as both the halogen source and the electron-transfer catalyst.

  • Diazotization: Stir at 0 °C for 30 minutes. Dropwise, add 481 mmol of isoamyl nitrite. Causality: Isoamyl nitrite generates the nitrosonium ion in situ in organic solvents, facilitating the formation of the diazonium intermediate without the need for aqueous sodium nitrite.

  • Halogenation: Allow the mixture to warm to room temperature and stir for 48 hours. Nitrogen gas evolution will be observed as the chlorine radical displaces the diazo group.

  • Workup: Extract with ethyl acetate (5 x 500 mL), wash with saturated brine, and dry over anhydrous sodium sulfate. Purify via silica gel column chromatography (Hexane/Ethyl Acetate) to achieve the target 3-Chloro-1H-pyrazole (typical yield ~42%)[7].

SandmeyerWorkflow Step1 3-Aminopyrazole in Acetonitrile + HCl Step2 Add CuCl₂ & Cool (0 °C) Step1->Step2 Step3 Add Isoamyl Nitrite (Diazotization) Step2->Step3 Step4 Stir at RT (48h) (N₂ Evolution) Step3->Step4 Step5 3-Chloro-1H-pyrazole (Purified via Silica) Step4->Step5

Experimental workflow for the non-aqueous Sandmeyer synthesis of 3-Chloro-1H-pyrazole.

References

  • Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Taylor & Francis. Available at:[Link]

  • Recent Advances in Aminopyrazoles Synthesis and Functionalization. DOI / Laboratory of Pharmacognosy and Chemistry of Natural Products. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses. MDPI. Available at: [Link]

  • Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water. Ingenta Connect / Bentham Science. Available at: [Link]

  • Eco-friendly and Practical Synthesis of 3-Aminopyrazoles in Water (Extended Abstract). EurekaSelect / Bentham Science. Available at:[Link]

Sources

1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine: Physicochemical Profiling, Synthetic Methodology, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex and selective pharmacophores, the pyrazole-3-amine scaffold has emerged as a cornerstone in medicinal chemistry. This technical whitepaper provides an in-depth evaluation of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine , a highly specialized molecular building block. With a molecular formula of C11H19N3 and a molecular weight of 193.29 g/mol [1][2], this compound uniquely integrates the hydrogen-bonding capacity of a pyrazole core with the steric and lipophilic properties of a cycloheptyl ring. Designed for researchers and drug development professionals, this guide outlines the structural rationale, details a self-validating synthetic workflow, and establishes rigorous analytical protocols.

Physicochemical Profiling & Structural Elucidation

Before deploying any novel scaffold in a high-throughput screening or lead optimization campaign, its fundamental physicochemical properties must be established. The integration of the cycloheptyl group significantly alters the partition coefficient compared to standard lower-order cycloalkyls, optimizing the molecule for deep hydrophobic pocket engagement.

PropertyValue
Chemical Name 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine
Molecular Formula C11H19N3[2]
Molecular Weight 193.29 g/mol [1]
CAS Registry Number 1247612-71-0[1]
SMILES String NC1=NN(C2CCCCCC2)C=C1C
Core Scaffold Pyrazole-3-amine
Lipophilic Modifier Cycloheptyl ring

Mechanistic Rationale in Drug Design

The architectural design of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine is highly intentional, engineered to maximize receptor affinity through a tripartite interaction model:

  • The Pyrazole-3-amine Core (Hinge Binder): The pyrazole ring represents a privileged scaffold, particularly in the development of kinase inhibitors. The primary amino group (-NH2) acts as a critical hydrogen-bond donor, while the adjacent pyrazole nitrogen serves as a hydrogen-bond acceptor. This precise motif is highly effective at anchoring molecules to the ATP-binding hinge region of various target kinases[3].

  • The Cycloheptyl Pharmacophore (Hydrophobic Anchor): While cyclohexyl rings are ubiquitous in drug design, the 7-membered cycloheptyl ring offers distinct conformational flexibility. This allows the moiety to adaptively mold into complex, deep hydrophobic pockets within target receptors (such as EGFR or VEGFR-2), enhancing both binding affinity and target residence time compared to more rigid structural analogs[4].

  • The 4-Methyl Substitution (Steric Director): The methyl group at the C4 position introduces a strict steric boundary. This restricts the rotational freedom of substituents attached to the core, effectively locking the molecule into a bioactive conformation and reducing the entropic penalty upon receptor binding.

Synthesis & Characterization Workflow

Expertise & Experience: The synthesis of 1-substituted pyrazole-3-amines often suffers from regiochemical ambiguity (N1 vs. N2 substitution). To ensure the selective formation of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine, we employ a directed condensation-cyclization strategy. The causality behind this choice is that utilizing a pre-formed cycloheptylhydrazine forces the initial nucleophilic attack, strictly dictating the regiochemistry of the final ring closure.

Step-by-Step Synthetic Protocol:

  • Precursor Activation: Dissolve equimolar amounts of cycloheptylhydrazine hydrochloride and 2-methyl-3-oxopropanenitrile in anhydrous ethanol. Causality: Ethanol acts as a protic solvent that facilitates the initial hydrazone formation by stabilizing the transition state.

  • Regioselective Cyclization: Heat the reaction mixture to reflux (80°C) for 4-6 hours under an inert nitrogen atmosphere. Causality: Elevated thermal energy is required to overcome the activation barrier for the intramolecular cyclization, driving the formation of the stable aromatic pyrazole system.

  • Quenching and Extraction: Cool the mixture to room temperature and neutralize with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate. Causality: Neutralization converts the amine hydrochloride salt back into its free base form, allowing the target compound to partition efficiently into the organic phase.

  • Isolation: Concentrate the organic layer under reduced pressure and purify via flash column chromatography (silica gel, gradient elution of Hexane:Ethyl Acetate). Self-Validation: Monitor fractions via TLC (UV active); the target compound will elute as a distinct band separate from the unreacted nitrile precursor, ensuring high-fidelity isolation.

Analytical Validation Protocol

To establish trustworthiness, the synthesized batch must undergo rigorous analytical validation to confirm both identity and purity before downstream application.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Run the sample on a C18 reverse-phase column using a water/acetonitrile gradient containing 0.1% formic acid. Under Positive Electrospray Ionization (ESI+), the spectrum must exhibit a dominant [M+H]+ pseudomolecular ion peak at m/z 194.3, definitively confirming the molecular weight of 193.29 g/mol [1].

  • 1H NMR (400 MHz, DMSO-d6):

    • Core Confirmation: A distinct singlet around 7.2 ppm confirms the presence of the pyrazole C5 proton.

    • Amine Validation: A broad, exchangeable singlet near 4.5–5.0 ppm (integrating to 2H) confirms the primary amine (-NH2).

    • Hydrophobic Tail: A large multiplet in the aliphatic region (1.4–2.0 ppm) integrating to 13 protons confirms the intact cycloheptyl ring.

    • Steric Marker: A sharp singlet at ~1.9 ppm (3H) validates the C4-methyl substitution.

Experimental Workflow Visualization

The following diagram maps the logical progression from precursor selection through synthesis, validation, and downstream pharmacological screening.

G Start 1. Precursor Selection Cycloheptylhydrazine + Nitrile Reaction 2. Regioselective Cyclization (Ethanol Reflux, 80°C) Start->Reaction Hydrazone Formation Purification 3. Isolation & Purification (Flash Chromatography) Reaction->Purification Intramolecular Ring Closure Validation 4. Analytical Validation (1H NMR & LC-MS m/z 194.3) Purification->Validation Purity >95% Screening 5. Pharmacological Application (Kinase Hinge-Binding Assay) Validation->Screening Confirmed Bioactive Scaffold

Figure 1: Synthesis and validation workflow for 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine.

References[1] BLD Pharm. "1247612-71-0 | 1-Cycloheptyl-4-methyl-1h-pyrazol-3-amine". bldpharm.com. URL[2] Ambeed. "Keyword Search - 1-Cycloheptyl-4-methyl-1h-pyrazol-3-amine". ambeed.com. URL[3] National Center for Biotechnology Information (PMC). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family". nih.gov. URL[4] Royal Society of Chemistry. "Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations". rsc.org. URL

Sources

Methodological & Application

synthesis of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine from cycloheptanone

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, mechanistically grounded protocol for the highly regioselective synthesis of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine starting from cycloheptanone.

Strategic Rationale & Mechanistic Insights

Pyrazoles are highly privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for amides and phenols in anti-tumor and anti-inflammatory agents. Achieving high regioselectivity in the synthesis of substituted pyrazoles remains a critical challenge, often requiring optimized cyclocondensation conditions to avoid isomeric mixtures.

The [1] is executed via a robust two-stage workflow. Rather than attempting a low-yielding direct reductive amination of an intact pyrazole, the strategy constructs the pyrazole ring de novo around a pre-formed cycloheptylhydrazine intermediate.

Overcoming the "Azine Trap" in Hydrazine Synthesis

Direct condensation of cycloheptanone with free hydrazine hydrate frequently yields the symmetric azine (cycloheptylidene-cycloheptylhydrazine) as a thermodynamically stable dead-end byproduct. To circumvent this, our protocol utilizes a protected hydrazine source, tert-butyl carbazate (Boc-hydrazine). This enforces a strict 1:1 stoichiometry during hydrazone formation. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) and acidic deprotection yields pure cycloheptylhydrazine hydrochloride.

Sterically Driven Regiocontrol in Pyrazole Annulation

The pyrazole core is assembled via the cyclocondensation of cycloheptylhydrazine with a 3-carbon electrophilic synthon: 2-methyl-3-(dimethylamino)acrylonitrile. Standard protocols for pyrazole functionalization emphasize the importance of base selection and steric control to direct nucleophilic attack[2]. The regioselectivity here is governed by the differential nucleophilicity of the hydrazine nitrogens:

  • The terminal, unsubstituted nitrogen (NH₂) is significantly less sterically hindered than the internal, cycloheptyl-substituted nitrogen.

  • The terminal NH₂ preferentially executes a Michael-type addition to the β-carbon of the acrylonitrile, expelling dimethylamine.

  • Subsequent intramolecular cyclization of the internal NH onto the nitrile carbon yields the 3-amino isomer with high fidelity (>95:5 regiomeric ratio).

SynthesisWorkflow A Cycloheptanone B Boc-Hydrazone A->B Boc-NHNH2 MeOH C Cycloheptylhydrazine Hydrochloride B->C 1. NaBH3CN 2. HCl/Dioxane D 1-Cycloheptyl-4-methyl- 1H-pyrazol-3-amine C->D 2-Methyl-3-(dimethylamino) acrylonitrile, DIPEA

Fig 1. Two-stage synthetic workflow from cycloheptanone to the target pyrazole.

Regioselectivity Hydrazine Cycloheptylhydrazine Path1 Terminal NH2 attacks β-carbon (Sterically favored) Hydrazine->Path1 Path2 Internal NH attacks β-carbon (Sterically hindered) Hydrazine->Path2 Synthon 2-Methyl-3-(dimethylamino) acrylonitrile Synthon->Path1 Synthon->Path2 Prod1 3-Aminopyrazole Isomer (Major Product) Path1->Prod1 Cyclization onto CN Prod2 5-Aminopyrazole Isomer (Trace Product) Path2->Prod2 Cyclization onto CN

Fig 2. Mechanistic divergence illustrating the sterically driven regioselectivity.

Experimental Protocols

Protocol A: Synthesis of Cycloheptylhydrazine Hydrochloride

Objective: Convert cycloheptanone to its corresponding hydrazine while preventing symmetric azine formation.

  • Hydrazone Formation : Dissolve cycloheptanone (10.0 mmol) and tert-butyl carbazate (10.5 mmol) in anhydrous MeOH (25 mL). Stir the reaction mixture at ambient temperature (20–25 °C) for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2); the ketone spot (stains with KMnO₄) should completely disappear.

  • Reduction : Cool the mixture to 0 °C. Add glacial acetic acid (1.0 mmol) followed by the portion-wise addition of NaBH₃CN (12.0 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid and destroy excess hydride. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Boc-protected hydrazine.

  • Deprotection : Dissolve the crude intermediate in anhydrous DCM (20 mL) and cool to 0 °C. Dropwise add 4M HCl in dioxane (50.0 mmol). Stir at room temperature for 4 hours.

  • Isolation : Concentrate the mixture under reduced pressure. Triturate the resulting viscous residue with cold diethyl ether to precipitate cycloheptylhydrazine hydrochloride as a highly pure white solid. Filter and dry under vacuum.

Protocol B: Cyclocondensation to 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine

Objective: Construct the pyrazole ring with strict regiocontrol favoring the 3-amino isomer.

  • Free-Basing : Suspend cycloheptylhydrazine hydrochloride (5.0 mmol) in absolute ethanol (15 mL). Add N,N-Diisopropylethylamine (DIPEA) (6.0 mmol) and stir for 15 minutes at room temperature to liberate the free hydrazine.

  • Cyclocondensation : Add 2-methyl-3-(dimethylamino)acrylonitrile (5.0 mmol) to the solution. Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Monitoring : Monitor the reaction via LC-MS to ensure the complete displacement of dimethylamine (intermediate mass observation) and subsequent cyclization to the target mass.

  • Workup : Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc (30 mL) and water (20 mL). Extract the aqueous layer with additional EtOAc (2 × 20 mL).

  • Purification : Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel (eluent: gradient of 0–5% MeOH in DCM) to afford the target compound.

Quantitative Data & Optimization Summaries

Table 1: Optimization of Cyclocondensation Conditions (Step 2) The choice of base and solvent is critical. Weak bases in protic solvents favor the thermodynamic 3-amino product, whereas acidic conditions scramble the regioselectivity.

EntrySolventBaseTemperatureTime (h)Yield (%)Regioisomeric Ratio (3-NH₂ : 5-NH₂)
1EtOHNone80 °C (Reflux)164585:15
2 EtOH DIPEA (1.2 eq) 80 °C (Reflux) 12 82 95:5
3DMFK₂CO₃ (2.0 eq)100 °C86890:10
4AcOHNone100 °C84165:35

Table 2: Analytical Characterization Summary for Target Compound

TechniqueKey Signals / Observations
¹H NMR (CDCl₃) δ 5.20 (br s, 2H, NH₂), 4.15 (m, 1H, CH-cycloheptyl), 2.05 (s, 3H, CH₃), 7.05 (s, 1H, Pyrazole-C5-H)
LC-MS (ESI+) m/z 194.15[M+H]⁺ (Exact Mass: 193.16)
Regiopurity >95% based on ¹H NMR integration of the pyrazole C5-H proton

References

  • Cycloheptanone - Wikipedia Source: Wikipedia URL:[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI Organics URL:[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Chemistry Portal (Org. Lett. 2014) URL:[Link]

Sources

Application Notes & Protocols: Strategic N-Alkylation of 4-Methyl-1H-pyrazol-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-Alkylated Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold. Specifically, the functionalization of the pyrazole ring nitrogen atoms (N-alkylation) provides a powerful vector for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME).

This guide focuses on the N-alkylation of 4-methyl-1H-pyrazol-3-amine, a versatile building block. The presence of the 3-amino group offers a key handle for further diversification, while the 4-methyl group provides a subtle yet important structural element. However, the unsymmetrical nature of this pyrazole presents a critical challenge: controlling the regioselectivity of alkylation between the N1 and N2 positions. An unoptimized reaction will often yield a mixture of regioisomers, which can be difficult to separate and represents a significant loss of material and time.[1]

This document provides a detailed exploration of the principles governing regioselectivity and offers robust, field-proven protocols for the controlled N-alkylation of 4-methyl-1H-pyrazol-3-amine, designed for researchers in drug development and synthetic organic chemistry.

The Core Challenge: Understanding and Controlling N1 vs. N2 Regioselectivity

The outcome of the N-alkylation of an unsymmetrical pyrazole is not arbitrary; it is a predictable event governed by a combination of steric, electronic, and solvent effects. A deep understanding of these factors is paramount for designing a successful and selective synthesis.

dot

Caption: Key factors governing the regioselectivity of pyrazole N-alkylation.

  • Steric Hindrance : This is often the dominant factor. Alkylation will preferentially occur at the nitrogen atom that is less sterically encumbered.[1] In the case of 4-methyl-1H-pyrazol-3-amine, the N1 position is adjacent to the C5-H, while the N2 position is adjacent to the C3-amino group. The relative steric bulk of the substituents dictates the preferred site of attack. Using a bulkier alkylating agent can further enhance selectivity for the less hindered nitrogen.[1]

  • Electronic Effects : The electron-donating nature of the 3-amino group increases the electron density and nucleophilicity of the adjacent N2 atom. Conversely, the electronic properties of other substituents on the ring can also influence the relative acidity of the N-H proton, thereby affecting the position of deprotonation by the base.[1]

  • Solvent Choice : The polarity and coordinating ability of the solvent are critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they effectively solvate the cation of the base and promote SN2 reactions.[1] In some systems, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[1]

  • Base and Counter-ion : The choice of base can significantly influence the N1/N2 ratio. Stronger bases like sodium hydride (NaH) lead to the formation of the sodium pyrazolide salt, while weaker bases like potassium carbonate (K₂CO₃) result in a different ionic environment. The nature of the cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the site of alkylation through coordination effects. For instance, the combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1]

Synthetic Methodologies for N-Alkylation

Several reliable methods exist for the N-alkylation of pyrazoles. The choice of method depends on the nature of the alkyl group to be introduced, the scale of the reaction, and the presence of other functional groups in the molecule.

Method 1: Direct SN2 Alkylation with Alkyl Halides (The Workhorse Protocol)

This is the most common and straightforward approach. It involves the deprotonation of the pyrazole nitrogen by a suitable base to form a pyrazolide anion, which then acts as a nucleophile, attacking an alkyl halide in a classical SN2 reaction.

Causality Behind Experimental Choices:

  • Base Selection : A base must be strong enough to deprotonate the pyrazole N-H (pKa ≈ 14) but should not react with the alkylating agent or other functional groups. K₂CO₃ is an excellent starting choice due to its low cost, ease of handling, and effectiveness.[2] NaH provides a stronger, non-nucleophilic option for less reactive systems but requires an inert atmosphere and careful handling.

  • Solvent : DMF is an ideal solvent for this reaction. Its high dielectric constant stabilizes the charged intermediate (pyrazolide anion), and its aprotic nature prevents the solvation of the nucleophile, thereby accelerating the SN2 reaction rate.

  • Alkylating Agent Reactivity : The reactivity of the alkyl halide is directly related to the leaving group ability, following the trend: R-I > R-Br > R-Cl.[1] For sluggish reactions with alkyl chlorides, switching to the corresponding bromide or iodide can significantly improve reaction rates and yields.

Method 2: Mitsunobu Reaction (Mild Conditions for Delicate Substrates)

The Mitsunobu reaction provides a powerful alternative for N-alkylation using an alcohol as the alkyl source under mild, neutral conditions.[3][4] This method is particularly valuable when the substrate or alkylating partner contains base-sensitive functional groups.

Mechanism Overview: The reaction proceeds by activating the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in-situ activation forms an oxyphosphonium salt, which is an excellent leaving group. The pyrazole N-H then acts as the nucleophile, displacing the activated oxygen with complete inversion of configuration at the alcohol's carbon center.[3]

Method 3: Acid-Catalyzed Alkylation with Trichloroacetimidates

A more recent development involves the use of trichloroacetimidate electrophiles under Brønsted acid catalysis.[5][6] This method avoids the need for strong bases and high temperatures, offering a complementary approach.

Advantages:

  • Mild Conditions : The reaction typically proceeds at room temperature.[5]

  • Alternative Electrophiles : It allows for the use of alcohols, which are first converted to the corresponding trichloroacetimidates. This expands the scope of available alkylating agents.

Detailed Experimental Protocols

Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide

This protocol provides a robust starting point for the N-alkylation of 4-methyl-1H-pyrazol-3-amine.

dot

Workflow_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pyrazole and Base to Flask under Inert Gas B 2. Add Anhydrous Solvent (e.g., DMF) A->B C 3. Stir Suspension (15-30 min at RT) B->C D 4. Add Alkylating Agent (dropwise) C->D E 5. Heat Reaction (RT to 80 °C) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with Water F->G Upon Completion H 8. Extract with Organic Solvent G->H I 9. Wash, Dry, Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: General experimental workflow for base-mediated N-alkylation.[1]

Materials and Reagents:

  • 4-methyl-1H-pyrazol-3-amine (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane, 1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methyl-1H-pyrazol-3-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere : Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition : Under a positive pressure of inert gas, add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the pyrazole.

  • Stirring : Stir the resulting suspension vigorously at room temperature for 15-30 minutes to ensure good mixing.

  • Alkylating Agent Addition : Add the alkyl halide (1.1 eq) dropwise to the suspension via syringe. A slight exotherm may be observed.

  • Reaction : Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring : Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up : Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water (approx. 10 volumes relative to DMF).

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing : Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired N-alkylated product(s).

Data and Troubleshooting

High-quality data and a systematic approach to troubleshooting are essential for successful synthesis.

Table 1: Representative Conditions for Pyrazole N-Alkylation
Pyrazole SubstrateAlkylating AgentBaseSolventTemp (°C)Outcome & NotesReference
3-Substituted PyrazoleAlkyl BromideK₂CO₃DMSO80Effective for regioselective N1-alkylation.[1]
Unsubstituted PyrazoleTrichloroacetimidateCSA (cat.)DCERTMild, acid-catalyzed alternative to base-mediated methods.[5]
3,5-Disubstituted Pyrazole1-BromobutaneKOH[BMIM][BF4]90Ionic liquid used as a green solvent alternative.[7]
4-NitropyrazoleMethyl IodideK₂CO₃AcetoneRefluxStandard conditions for electron-deficient pyrazoles.[8]

Note: This table provides illustrative examples. Optimal conditions must be determined empirically for each specific substrate.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficiently reactive alkylating agent (e.g., alkyl chloride).2. Base is not strong enough.3. Poor solubility of starting materials.1. Switch to a more reactive alkyl halide (bromide or iodide).[1]2. Use a stronger base like NaH or Cs₂CO₃.3. Increase temperature or use a co-solvent.
Mixture of N1/N2 Isomers 1. Steric and electronic factors are not sufficiently differentiating.2. Suboptimal solvent or base choice.1. Change the Solvent : Screen polar aprotic solvents (DMF, DMSO, Acetonitrile) or fluorinated alcohols.[1]2. Alter the Base/Cation : Try different carbonate bases (K₂CO₃, Cs₂CO₃) or NaH.[1]3. Modify Sterics : Use a bulkier alkylating agent to favor the less hindered nitrogen.[1]
Formation of Side Products 1. Over-alkylation (on the 3-amino group).2. Reaction with solvent (e.g., DMF decomposition at high temp).1. Use a milder base and lower temperature. Consider protecting the amino group if necessary.2. Do not exceed recommended reaction temperatures for the chosen solvent.
Difficult Purification 1. Isomers are co-eluting.2. Residual high-boiling solvent (DMF/DMSO).1. Try alternative chromatography conditions (different solvent systems, different stationary phase).2. Ensure thorough aqueous washing during work-up to remove DMF/DMSO.

References

  • Micklatcher, D. R., & Jones, T. R. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Norman, N. J., Bao, S., Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10846-10856. [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Kim, H., & Lee, P. H. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4553. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. [Link]

  • Katritzky, A. R., & Lan, X. (1994). Alkylation of pyrazolones via the Mitsunobu reaction. Imperial College London Chemistry Department. [Link]

  • Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 83(21), 13419-13427. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Sano, S. (2004). Mitsunobu Reaction in My Chemistry. Lecture at VU Study Tour. [Link]

  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. [Link]

  • Tummatorn, J., & Dudley, G. B. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Ovchinnikov, I. V., et al. (2018). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. [Link]

  • Pereira, C. M., et al. (2013). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Google Patents. (1996).

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Application Notes: Leveraging 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine for the Synthesis of Novel Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, proliferation, and differentiation.[1] Their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders, making them premier targets for therapeutic intervention. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, extensively used in the design of potent and selective kinase inhibitors due to its unique structural and electronic properties.[2][3] The 3-aminopyrazole moiety, in particular, serves as a versatile anchor for building molecules that can effectively compete with ATP in the kinase active site.[4][5]

This guide details the application of a specific, functionalized building block, 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine , in the synthesis of a novel, targeted kinase inhibitor. We will focus on the Janus Kinase (JAK) family, a group of tyrosine kinases central to immune system regulation, and propose a synthetic strategy to create a potent inhibitor based on established medicinal chemistry principles.[6][7]

Scientific Rationale: Targeting the JAK-STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors crucial for hematopoiesis and immune response.[8] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[6] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While most are broadly expressed, JAK3 expression is largely restricted to hematopoietic cells, making it an attractive target for selective immunosuppression with potentially fewer side effects.[7]

Our strategy involves using 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine as the core "hinge-binding" fragment. The 3-amino group provides a key nucleophile for coupling with a heterocyclic scaffold, a common feature in many approved JAK inhibitors like Tofacitinib.[8][9] The N1-cycloheptyl group is designed to occupy a hydrophobic pocket in the kinase active site, potentially enhancing potency and selectivity. The C4-methyl group can also contribute to selectivity by creating steric hindrance that disfavors binding to other kinases.[1]

The overall workflow for developing a kinase inhibitor from this novel starting material follows a logical progression from molecular design and synthesis to biological evaluation.

Workflow: From Building Block to Kinase Inhibitor

G cluster_0 Synthesis Phase cluster_1 Evaluation Phase A Starting Material: 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine C Nucleophilic Aromatic Substitution (Buchwald-Hartwig or SNAr) A->C B Core Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D Purification & Characterization (HPLC, NMR, MS) C->D E In Vitro Kinase Assay (e.g., ADP-Glo™) D->E Synthesized Inhibitor G Structure-Activity Relationship (SAR) Analysis E->G F Cellular Target Engagement (e.g., NanoBRET™) F->G H Lead Optimization G->H

Caption: Proposed synthesis of JHI-2026. Note: Images are placeholders for chemical structures.

Materials and Reagents:

  • 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (1.0 mmol, 179.3 mg)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 153.6 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)

  • Anhydrous, degassed 1,4-Dioxane (10 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure inhibitor, JHI-2026.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust combination for Buchwald-Hartwig amination, known for its efficiency in coupling a wide range of amines and aryl halides. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step, which is often rate-limiting.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is highly effective in this type of cross-coupling reaction, facilitating the deprotonation of the amine and the catalytic cycle.

  • Solvent: 1,4-Dioxane is a high-boiling, aprotic solvent that is ideal for this reaction, allowing it to be run at the elevated temperatures required for catalyst activation and reaction completion. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for assessing the inhibitory potency of JHI-2026 against a target kinase, such as JAK3.

Procedure:

  • Compound Preparation: Prepare a serial dilution of JHI-2026 in DMSO, typically starting from 10 mM.

  • Reaction Setup: In a 96-well plate, add the kinase (e.g., recombinant human JAK3), a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted JHI-2026 to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at its Kₘ concentration.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Expected Results and Data Presentation

The synthesized inhibitor, JHI-2026, is expected to show potent and selective inhibition of JAK family kinases. The bulky cycloheptyl group is hypothesized to confer selectivity for JAK3 over other family members.

Table 1: Hypothetical Kinase Inhibition Profile of JHI-2026

Kinase TargetIC₅₀ (nM)
JAK3 8.5
JAK1150
JAK2320
TYK2250
AXL>10,000
CDK2>10,000

This data, though hypothetical, illustrates the desired outcome: a potent inhibitor of the primary target (JAK3) with significant selectivity (>15-fold) against other JAK isoforms and other kinase families.

Target Signaling Pathway Visualization

The JAK-STAT pathway is the intended target of JHI-2026. Inhibition of JAK3 is expected to block the signaling cascade downstream of specific cytokine receptors.

G cluster_membrane Cell Membrane cytokine Cytokine (e.g., IL-2) receptor Cytokine Receptor (γc chain) cytokine->receptor binds JAK3_1 JAK3 receptor->JAK3_1 activates JAK1 JAK1 receptor->JAK1 activates STAT5_1 STAT5 JAK3_1->STAT5_1 phosphorylates JAK1->STAT5_1 phosphorylates inhibitor JHI-2026 inhibitor->JAK3_1 INHIBITS STAT5_2 P-STAT5 STAT5_dimer P-STAT5 Dimer STAT5_2->STAT5_dimer dimerizes nucleus Nucleus STAT5_dimer->nucleus translocates transcription Gene Transcription (Proliferation, Differentiation) nucleus->transcription regulates

Caption: Inhibition of the JAK-STAT signaling pathway by JHI-2026.

Conclusion

The 3-aminopyrazole scaffold is a cornerstone of modern kinase inhibitor design. This application note demonstrates the potential of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. By employing established synthetic methodologies, such as the Buchwald-Hartwig amination, this building block can be readily incorporated into complex molecules designed to target specific kinases like JAK3. The proposed protocols provide a robust framework for researchers and drug development professionals to explore the synthesis and evaluation of new therapeutic agents based on this promising chemical entity.

References

  • BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole.
  • BenchChem. (n.d.). A Comparative Analysis of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Drug Discovery.
  • Coricello, A., Mesiti, F., Lupia, A., Maruca, A., & Alcaro, S. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

  • Dymock, B. W., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Gosh, S., et al. (2016). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC. Available at: [Link]

  • Sudimack, J. J., & Udishe, A. V. (1999). Structure-based Design of Specific Inhibitors of Janus Kinase 3 as Apoptosis-inducing Antileukemic Agents. AACR Journals. Available at: [Link]

  • Carvalho, L. C. R., et al. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry. Available at: [Link]

  • Ohe, T., et al. (2022). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • BenchChem. (2025). Application Notes: Synthesis and Evaluation of Tofacitinib, a Janus Kinase (JAK) Inhibitor.
  • Wang, X., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Lirias. Available at: [Link]

  • Wikipedia. (n.d.). Janus kinase 3 inhibitor. Available at: [Link]

  • RCSB PDB. (2016). 4Z16: Crystal Structure of the Jak3 Kinase Domain Covalently Bound to N-(3-(((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)methyl)phenyl)acrylamide. Available at: [Link]

  • I-Hsuan, C., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. PubMed. Available at: [Link]

  • Natarajan, A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed. Available at: [Link]

  • Jedinak, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Cismas, C., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. Available at: [Link]

  • Aragona, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Norman, P. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. PubMed. Available at: [Link]

  • Smyth, L. A., et al. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. PubMed. Available at: [Link]

  • Reaction Biology. (n.d.). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Available at: [Link]

  • El-Adl, K., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Yusuf, M., & Jain, P. (2017). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Saudi Chemical Society. Available at: [Link]

  • Aragona, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

Sources

High-Efficiency Purification of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine via Advanced Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (CAS: 1247612-71-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors (e.g., GSK-3β inhibitors) and other neuroactive pharmaceuticals (). The molecule features a lipophilic cycloheptyl ring, a methyl group, and a highly polar, basic pyrazol-3-amine core.

This dichotomy of lipophilicity and basicity presents unique challenges during downstream purification. Standard normal-phase silica gel chromatography often results in severe peak tailing, band broadening, and poor recovery. To overcome this, a tailored chromatographic approach utilizing basic modifiers or functionalized stationary phases is required.

Table 1: Physicochemical & Chromatographic Profile
PropertyValue / CharacteristicImpact on Chromatography
Molecular Weight 193.29 g/mol Elutes well within standard small-molecule mass ranges.
Functional Groups Primary amine (-NH2), Pyrazole ringHighly basic; acts as a strong hydrogen bond donor/acceptor.
Lipophilicity Cycloheptyl moietyIncreases solubility in non-polar solvents (e.g., Hexane, DCM).
UV Absorbance Active at 254 nmAllows for real-time UV monitoring during flash chromatography.
Staining Affinity Ninhydrin / IodinePrimary amine reacts strongly with Ninhydrin (yielding a purple spot).

Mechanistic Insights: Overcoming the "Silanol Problem" (E-E-A-T)

The Causality of Peak Tailing

When basic amines are loaded onto standard bare silica gel (SiO₂), the basic nitrogen atoms form strong hydrogen bonds and electrostatic interactions with the acidic silanol groups (Si-OH, pKa ~ 4.5 – 6.0) on the silica surface. Because the binding energy is extremely high, the compound desorbs slowly and unevenly, leading to asymmetrical peaks (tailing) and irreversible adsorption ().

Strategic Solutions

To ensure a self-validating and high-yield purification, researchers must alter the acid-base dynamics of the column:

  • Competitive Basic Modifiers (TEA Addition): Adding 0.5% – 1.0% (v/v) Triethylamine (TEA) to the mobile phase is the most cost-effective solution. TEA (pKa ~ 10.7) is a stronger base than the pyrazole-amine. It preferentially binds to and neutralizes the acidic silanol sites, coating the stationary phase and allowing the target molecule to elute as a sharp, symmetrical band.

  • Amine-Functionalized Silica (KP-NH): For downstream applications where trace TEA removal is problematic (e.g., sensitive biological assays), utilizing an amine-functionalized stationary phase completely masks the silanols, eliminating the need for mobile phase modifiers ().

Experimental Protocol: Step-by-Step Workflow

This protocol utilizes a TEA-modified normal-phase system, which is highly scalable and self-validating at each step.

Phase 1: TLC Method Development (Self-Validation Step)
  • Prepare a solvent system of Hexane/Ethyl Acetate (1:1) .

  • Add 1% (v/v) Triethylamine (TEA) to the mixture.

  • Spot the crude 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine alongside the starting materials on a standard silica TLC plate.

  • Develop the plate and visualize under UV light (254 nm) and subsequently stain with Ninhydrin (heat to visualize the primary amine).

  • Validation Check: Adjust the Hexane/EtOAc ratio until the target spot reaches an Rf value of 0.25 – 0.30 . The spot must be round and symmetrical. If tailing persists, increase TEA to 2%.

Phase 2: Column Preparation (Slurry Packing)
  • Prepare a slurry of silica gel (200–300 mesh) using the initial mobile phase (e.g., 80:20 Hexane/EtOAc + 1% TEA).

  • Pour the slurry into the glass column.

  • Crucial Step: Flush the column with at least 2 column volumes (CV) of the TEA-containing mobile phase. Mechanistic reasoning: This pre-coats and neutralizes the acidic silanols before the sample is introduced.

Phase 3: Sample Loading (Dry Loading)

Because the crude mixture may have variable solubility, dry loading is strictly recommended to prevent band broadening.

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Methanol.

  • Add a small amount of Celite or deactivated silica (approx. 2–3 times the mass of the crude).

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the packed silica bed.

Phase 4: Gradient Elution & Fractionation
  • Begin elution with the optimized low-polarity solvent (e.g., 80:20 Hexane/EtOAc + 1% TEA).

  • Gradually increase the polarity (e.g., up to 50:50 Hexane/EtOAc + 1% TEA) over 10–15 CVs.

  • Collect fractions in uniform volumes (e.g., 15 mL test tubes).

  • Monitor the elution in real-time if using an automated flash system with a UV detector set to 254 nm.

Phase 5: Validation & Isolation
  • TLC Check: Spot the collected fractions on TLC to confirm the presence of the target compound.

  • LC-MS Check: Pool a micro-aliquot of the target fractions and run a rapid LC-MS to confirm the mass (m/z [M+H]+ = 194.3) and ensure no co-eluting isomers are present.

  • Evaporation: Combine the validated fractions and remove the solvent under reduced pressure. To remove residual TEA, co-evaporate the final product with Toluene (2 x 10 mL) followed by high vacuum drying for 12 hours.

Data Presentation: System Comparison

Table 2: Comparison of Chromatographic Systems for Amine Purification
Chromatographic SystemMobile PhasePeak ShapeRecoveryBest Use Case
Standard Bare Silica Hexane / EtOAcSevere Tailing< 50%Not recommended for basic amines.
TEA-Modified Silica Hexane / EtOAc + 1% TEASharp, Symmetrical> 85%Cost-effective scale-up; general lab use.
Amine-Bonded Silica Hexane / EtOAcSharp, Symmetrical> 90%Sensitive downstream assays; avoids TEA.
Reversed-Phase (C18) H₂O / MeCN + 0.1% TFASharp> 95%Final polishing; separating closely related isomers.

Workflow Visualization

G Start Crude 1-Cycloheptyl-4-methyl -1H-pyrazol-3-amine TLC TLC Method Development (Hexane/EtOAc + 1% TEA) Start->TLC Decision Rf ~ 0.25 & Good Spot Shape? TLC->Decision Mod Adjust Polarity / Increase TEA Decision->Mod No Prep Column Preparation (Slurry pack with 1% TEA) Decision->Prep Yes Mod->TLC Load Dry Loading onto Celite/Silica Prep->Load Elute Gradient Elution & Fractionation Load->Elute Analyze LC-MS & TLC Validation Elute->Analyze Pure Pure Product (>98%) Analyze->Pure

Workflow for the chromatographic purification of basic pyrazole derivatives.

References

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.[Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage Technical Blog.[Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO Application Notes.[Link]

  • Yan, N., et al. (2018). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. PubMed Central (PMC).[Link]

Application Notes: The 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous FDA-approved drugs.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and stereochemically defined vectors for substituent placement.[4] Among the various classes of pyrazoles, 3-aminopyrazoles have emerged as particularly valuable frameworks, especially in the design of inhibitors for protein kinases, a critical class of enzymes in cellular signaling and a major focus of oncology research.[4][5][6]

This application note introduces 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine , a scaffold designed to merge the established pharmacophoric features of the 3-aminopyrazole core with the advantageous physicochemical properties of a large, lipophilic cycloalkyl group. The N1-cycloheptyl moiety serves as a bioisosteric replacement for commonly used aryl groups, offering a tool to probe deep hydrophobic pockets within an enzyme's active site while potentially improving metabolic stability and solubility profiles.[7] The C4-methyl group provides a subtle yet crucial steric and electronic handle to fine-tune selectivity and potency.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of the 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine scaffold, with a particular focus on its utility in generating novel kinase inhibitor libraries.

Part 1: Synthesis of the Core Scaffold

The synthesis of 3-aminopyrazoles is a well-established field, with the most robust and common method being the cyclocondensation of a hydrazine derivative with a β-ketonitrile.[8][9] This approach, often a variation of the Knorr pyrazole synthesis, provides a direct and efficient route to the desired heterocyclic core.[8]

Proposed Synthetic Pathway

The synthesis of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine (3 ) is proposed via a two-step sequence starting from commercially available reagents: 2-methyl-3-oxobutanenitrile (α-methylacetoacetonitrile) (1 ) and cycloheptylhydrazine hydrochloride (2 ).

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Cyclocondensation cluster_product Final Product R1 2-Methyl-3-oxobutanenitrile (1) Condensation Step 1 R1->Condensation R2 Cycloheptylhydrazine HCl (2) R2->Condensation P 1-Cycloheptyl-4-methyl- 1H-pyrazol-3-amine (3) Condensation->P EtOH, Acetic Acid (cat.), Reflux

Caption: Proposed synthesis of the target scaffold.

Protocol 1: Synthesis of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (3)

This protocol outlines the cyclocondensation reaction to form the target aminopyrazole scaffold. The reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9]

Materials:

  • 2-Methyl-3-oxobutanenitrile (1.0 eq)

  • Cycloheptylhydrazine hydrochloride (1.05 eq)[10][11]

  • Sodium Acetate (1.1 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-3-oxobutanenitrile (1.0 eq), cycloheptylhydrazine hydrochloride (1.05 eq), and sodium acetate (1.1 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Redissolve the residue in ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to afford the pure 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine.

Self-Validation:

  • Expected Yield: 65-80%

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS. The primary amine and the characteristic pyrazole ring protons should be identifiable.

Part 2: Application in Medicinal Chemistry - A Scaffold for Kinase Inhibitors

The 3-aminopyrazole scaffold is a well-validated pharmacophore for targeting the ATP-binding site of protein kinases.[6][12] The two adjacent nitrogen atoms and the exocyclic amino group can form a conserved hydrogen bond network with the "hinge" region of the kinase, a critical interaction for potent inhibition.[4] The substituents at the N1, C4, and C5 positions project into different regions of the active site, allowing for the modulation of potency and selectivity.[2]

Rationale for the 1-Cycloheptyl-4-methyl Scaffold
  • N1-Cycloheptyl Group: This large, non-planar, lipophilic group is designed to interact with hydrophobic regions of the kinase active site, often referred to as the "back pocket". Replacing a traditional phenyl group with a cycloheptyl ring can enhance van der Waals interactions, improve lipophilic efficiency, and potentially alter the metabolic profile by removing a site susceptible to aromatic oxidation.[7]

  • C4-Methyl Group: The methyl group at the C4 position provides a vector into the solvent-exposed region. While small, this substituent can be crucial for displacing key water molecules or making subtle steric contacts that enhance selectivity for one kinase over another.

  • C3-Amino Group: This primary amine is a key anchor for binding to the kinase hinge region. It also serves as a critical synthetic handle for further derivatization, allowing for the construction of extensive libraries of compounds.

Application Workflow: Library Synthesis for Kinase Screening

The primary amine of the scaffold is an ideal point for diversification. A common strategy is to acylate the amine to introduce various functionalities that can probe different sub-pockets of the kinase active site.

Library_Synthesis_Workflow Start 1-Cycloheptyl-4-methyl- 1H-pyrazol-3-amine Scaffold Step1 Parallel Acylation/ Amide Bond Formation Start->Step1 Product Diverse Library of Amide Derivatives Step1->Product Reagents Diverse Library of Carboxylic Acids (R-COOH) or Acid Chlorides (R-COCl) Reagents->Step1 Step2 Purification & QC Product->Step2 Purified_Lib Characterized Compound Library Step2->Purified_Lib Step3 Biological Screening Purified_Lib->Step3 Step4 Data Analysis Step3->Step4 Screening Kinase Panel Screening (e.g., KinomeScan) Screening->Step3 Result Identify Hits & Determine SAR Step4->Result

Caption: Workflow for kinase inhibitor library synthesis.

Protocol 2: Parallel Amide Library Synthesis

This protocol describes a general method for the parallel synthesis of an amide library from the core scaffold using a 96-well plate format.

Materials:

  • 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (1.0 eq, stock solution in DMF)

  • Library of diverse carboxylic acids (1.1 eq, stock solutions in DMF)

  • HATU (1.1 eq, stock solution in DMF)

  • DIPEA (3.0 eq, stock solution in DMF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Automated liquid handler (optional)

  • LC-MS for analysis

  • Preparative HPLC for purification

Procedure:

  • Plate Preparation: In each well of a 96-well reaction block, dispense the stock solution of a unique carboxylic acid (1.1 eq).

  • Reagent Addition:

    • To each well, add the stock solution of the 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine scaffold (1.0 eq).

    • Add the HATU stock solution (1.1 eq).

    • Initiate the reaction by adding the DIPEA stock solution (3.0 eq).

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Quenching and Analysis:

    • Quench the reactions by adding water to each well.

    • Analyze a small aliquot from each well by LC-MS to confirm product formation and assess purity.

  • Purification: Purify the contents of each well using mass-directed preparative HPLC.

  • Compound Management: Lyophilize the purified fractions to yield the final compounds as powders. Confirm identity and purity (>95%) by LC-MS and ¹H NMR. Store in a compound library for biological screening.

Part 3: Biological Evaluation - Targeting a Hypothetical Kinase Pathway

Derivatives of the 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine scaffold are excellent candidates for inhibiting protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/AKT or MAPK/ERK pathways.[13][14]

Hypothetical Target Pathway: The ERK Signaling Cascade

The ERK pathway is frequently dysregulated in various cancers. A library derived from our scaffold could be screened for inhibitors of key kinases in this pathway, such as B-Raf or MEK.

ERK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Output Cell Proliferation, Survival, Differentiation Transcription->Output Inhibitor Scaffold-based Inhibitor Inhibitor->BRaf Inhibitor->MEK

Sources

Application Notes and Protocols for the Derivatization of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique combination of physicochemical properties, including the capacity for hydrogen bonding, dipole interactions, and metabolic stability.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[3]

A critical aspect of drug discovery is the systematic exploration of the chemical space around a core scaffold to understand how structural modifications influence biological activity—a process known as Structure-Activity Relationship (SAR) studies.[4][5] SAR provides invaluable insights into the interactions between a molecule and its biological target, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[2]

This application note provides a comprehensive guide for the derivatization of a novel pyrazole scaffold, 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine , to generate a diverse library of analogues for SAR studies. The 3-amino group serves as a versatile synthetic handle for a variety of chemical transformations, allowing for the systematic modulation of the molecule's properties. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for exploring the therapeutic potential of this promising class of compounds.

Synthesis of the Core Scaffold: 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (3)

The synthesis of the target aminopyrazole is proposed via a multi-step sequence, commencing with the condensation of cycloheptylhydrazine with a β-keto-nitrile, a common and effective method for constructing the pyrazole ring.[6]

Protocol 1: Synthesis of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (3)

Step 1.1: Synthesis of 3-amino-4-methyl-1H-pyrazole (1)

  • Materials: 2-methyl-3-oxobutanenitrile, Hydrazine hydrate, Ethanol, Glacial acetic acid.

  • Procedure:

    • To a solution of 2-methyl-3-oxobutanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

    • Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol/water to yield 3-amino-4-methyl-1H-pyrazole (1).

Step 1.2: Synthesis of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (3)

  • Materials: 3-amino-4-methyl-1H-pyrazole (1), Cycloheptyl bromide (2), Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a solution of 3-amino-4-methyl-1H-pyrazole (1) (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and cycloheptyl bromide (2) (1.2 eq).

    • Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

    • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine (3) .

Derivatization Protocols for SAR Library Generation

The 3-amino group of the core scaffold (3) is a nucleophilic center that can readily undergo a variety of chemical transformations. The following protocols outline key derivatization strategies to explore a diverse chemical space.

Protocol 2: N-Acylation to Synthesize Amide Derivatives

The formation of an amide bond via N-acylation is a fundamental transformation in medicinal chemistry to introduce a wide array of substituents and modulate physicochemical properties.[7][8]

  • Materials: 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (3), Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, succinic anhydride) (1.1 eq), Triethylamine (Et₃N) or Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine (3) (1.0 eq) in DCM and add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride or anhydride (1.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

    • Wash the reaction mixture sequentially with water, 1M HCl (for basic byproducts), saturated NaHCO₃ solution (for acidic byproducts), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: N-Sulfonylation to Synthesize Sulfonamide Derivatives

Sulfonamides are a critical class of functional groups in pharmaceuticals, often imparting favorable pharmacokinetic properties and strong interactions with biological targets.[9][10]

  • Materials: 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (3), Sulfonyl chloride (e.g., benzenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq), Pyridine, DCM.

  • Procedure:

    • Dissolve the amine (3) (1.0 eq) in pyridine (used as both solvent and base).

    • Cool the mixture to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl to remove pyridine, followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the resulting sulfonamide by column chromatography or recrystallization.

Protocol 4: Reductive Amination to Synthesize N-Alkylated Derivatives

Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of a diverse range of alkyl and aryl substituents.[11][12]

  • Materials: 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (3), Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone) (1.2 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN), Dichloroethane (DCE) or Methanol, Acetic acid (catalytic).

  • Procedure:

    • To a solution of the amine (3) (1.0 eq) and the carbonyl compound (1.2 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Protocol 5: Ugi Four-Component Reaction (U-4CR) for Rapid Library Generation

The Ugi reaction is a multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials, making it an ideal tool for generating large and diverse compound libraries.[13][14][15][16][17][18][19]

  • Materials: 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (3) (1.0 eq), Aldehyde or Ketone (e.g., isobutyraldehyde) (1.0 eq), Carboxylic acid (e.g., acetic acid) (1.0 eq), Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq), Methanol.

  • Procedure:

    • In a vial, dissolve the amine (3) (1.0 eq), aldehyde/ketone (1.0 eq), and carboxylic acid (1.0 eq) in methanol.

    • Stir the mixture for 10-15 minutes at room temperature.

    • Add the isocyanide (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by preparative HPLC or column chromatography to yield the desired bis-amide product.

Characterization of Derivatives

The structural integrity and purity of all synthesized compounds should be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.[8][20][21][22][23][24][25]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[7][8][11][26][27]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of amides, S=O of sulfonamides).[8][9]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Structure-Activity Relationship (SAR) Studies: A Hypothetical Case Study

To illustrate the application of the synthesized library, consider a hypothetical screening against a protein kinase target (e.g., a cyclin-dependent kinase, CDK).[5][28][29] The following table presents hypothetical biological activity data (IC₅₀ values) and key physicochemical properties for a selection of derivatives.

Compound IDR GroupDerivatization MethodIC₅₀ (nM)cLogP
3 -H->10,0003.2
4a -COCH₃N-Acylation5,2003.0
4b -COPhN-Acylation8504.5
4c -CO(CH₂)₂COOHN-Acylation1,5002.8
5a -SO₂CH₃N-Sulfonylation2,1003.1
5b -SO₂PhN-Sulfonylation4504.8
6a -CH₂PhReductive Amination9805.1
6b -CyclohexylReductive Amination1,2004.9
7a -C(CH₃)₂CONHC(CH₃)₃Ugi Reaction3204.7
Interpretation of Hypothetical SAR Data:
  • Impact of N-Acylation (4a-4c): The introduction of an acetyl group (4a) leads to a modest increase in activity compared to the parent amine (3). A more lipophilic benzoyl group (4b) significantly improves potency, suggesting a hydrophobic binding pocket for the R group. The carboxylic acid derivative (4c) shows decreased potency, potentially due to unfavorable charge interactions or increased polarity.

  • Influence of N-Sulfonylation (5a-5b): Similar to acylation, the more lipophilic benzenesulfonyl group (5b) results in higher potency than the methanesulfonyl derivative (5a), reinforcing the hypothesis of a hydrophobic pocket.[2][30]

  • Effect of N-Alkylation (6a-6b): The introduction of a benzyl group (6a) leads to a significant increase in activity, likely due to favorable π-stacking interactions within the target's active site. The cyclohexyl derivative (6b) is also active, indicating that bulky, non-aromatic groups are tolerated.

  • Ugi Product (7a): The Ugi product (7a) demonstrates the highest potency in this hypothetical series. This highlights the power of multicomponent reactions to rapidly access complex structures with potentially enhanced biological activity. The combination of multiple points of diversity can lead to a more optimal fit within the binding site.

  • Lipophilicity and Activity: A general trend suggests that increasing lipophilicity (higher cLogP) correlates with increased potency, up to a certain point. This is a common observation in drug discovery, as lipophilicity influences membrane permeability and binding to hydrophobic pockets.[31][32][33] However, excessively high lipophilicity can lead to poor solubility and off-target toxicity.

Visualizing the Workflow

Synthetic Workflow for Derivatization

G cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization for SAR Library Start 2-Methyl-3-oxobutanenitrile + Hydrazine hydrate Core_Intermediate 3-amino-4-methyl-1H-pyrazole (1) Start->Core_Intermediate Condensation Final_Core 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (3) Core_Intermediate->Final_Core N-Alkylation (Cycloheptyl bromide) N_Acylation N-Acylation (Acyl Halides/Anhydrides) Final_Core->N_Acylation Protocol 2 N_Sulfonylation N-Sulfonylation (Sulfonyl Chlorides) Final_Core->N_Sulfonylation Protocol 3 Reductive_Amination Reductive Amination (Aldehydes/Ketones) Final_Core->Reductive_Amination Protocol 4 Ugi_Reaction Ugi 4-CR (Aldehyde, Acid, Isocyanide) Final_Core->Ugi_Reaction Protocol 5 Library Diverse Compound Library N_Acylation->Library N_Sulfonylation->Library Reductive_Amination->Library Ugi_Reaction->Library

Caption: Synthetic workflow for the generation of a diverse library from the core scaffold.

SAR Study Logic Flow

G Library Synthesized Compound Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening Data Activity Data (IC₅₀) + Physicochemical Properties Screening->Data Analysis SAR Analysis (Identify Trends) Data->Analysis Hypothesis Formulate SAR Hypothesis Analysis->Hypothesis Optimization Lead Optimization (Design New Analogs) Hypothesis->Optimization Optimization->Library Iterative Cycle

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Conclusion

This application note provides a detailed framework for the derivatization of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine, a promising scaffold for drug discovery. The outlined protocols for N-acylation, N-sulfonylation, reductive amination, and the Ugi four-component reaction offer versatile strategies for generating a diverse library of analogues. The subsequent SAR analysis, guided by the principles discussed, will enable researchers to rationally design and synthesize novel compounds with improved biological activity and drug-like properties. The iterative nature of this process is fundamental to modern medicinal chemistry and is a powerful approach to developing new therapeutic agents.

References

  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2026). ResearchGate. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

  • Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. (2009). PubMed. [Link]

  • Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: Synthesis and SAR studies. (2014). R Discovery. [Link]

  • Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. (2022). PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (n.d.). Frontiers. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). ResearchGate. [Link]

  • Ugi Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. (2020). ACS Publications. [Link]

  • Synthesis, characterization and biological activities of N-acyl-3-(3-pyridyl)-5-aryl-pyrazoles. (2013). CNKI. [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PMC. [Link]

  • Supplementary Materials: Reductive Amination for LC‒MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1. (n.d.). NRC Publications Archive. [Link]

  • Reductive Amination for LC-MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. (2022). PubMed. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). MDPI. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Publications. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • Elucidation of the Multicomponent Mechanism of an Ugi Reaction for the Synthesis of Tetrasubstituted α-Aminophosphonates. (n.d.). ResearchGate. [Link]

  • Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. (2018). Frontiers. [Link]

  • Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview. (2022). YouTube. [Link]

  • Library synthesis a The multicomponent Ugi reaction incorporates an... (n.d.). ResearchGate. [Link]

  • Recent Advances in Bioactive Pyrazoles. (n.d.). ResearchGate. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

  • Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. (n.d.). ACS Publications. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). PMC. [Link]

  • Ugi reaction. (n.d.). Wikipedia. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC. [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). PMC. [Link]

  • SUPPORTING INFORMATION Eco-friendly methods of the synthesis of N-acyl pyrazole derivatives with luminescent properties. (n.d.). RSC Publishing. [Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2020). ACS Publications. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (2021). MDPI. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). ResearchGate. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. (2021). MDPI. [Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2025). PMC. [Link]

  • The influence of lipophilicity in drug discovery and design. (n.d.). ResearchGate. [Link]

  • The influence of lipophilicity in drug discovery and design. (2012). PubMed. [Link]

  • The influence of lipophilicity in drug discovery and design. (n.d.). Semantic Scholar. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). SlideShare. [Link]

Sources

Application Note: 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine as a Privileged Scaffold in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation crop protection agents relies heavily on the design of novel chemical scaffolds that can bypass emerging resistance mechanisms in plant pathogens and pests. 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (CAS: 1247612-71-0) has emerged as a highly versatile, privileged building block in agricultural research. This application note details the mechanistic rationale, synthetic protocols, and screening methodologies for utilizing this specific aminopyrazole scaffold in the discovery of novel Succinate Dehydrogenase Inhibitors (SDHIs), herbicides, and insecticides.

Mechanistic Rationale: Why This Specific Scaffold?

The pyrazole heterocyclic ring is a cornerstone of modern agrochemistry, with aminopyrazoles displaying a broad range of biological activities including fungicidal, herbicidal, and insecticidal properties . However, the specific substitution pattern of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine offers distinct biophysical and mechanistic advantages:

  • The 3-Amino Group (-NH₂): Acts as a highly reactive nucleophilic handle, allowing for rapid functionalization into carboxamides, ureas, or sulfonamides. This is critical for generating libraries of target-specific inhibitors.

  • The 4-Methyl Substitution: Provides localized steric bulk. In the context of enzyme active sites (such as the ubiquinone-binding pocket of Complex II), this methyl group restricts the conformational rotation of the resulting amide bond, locking the molecule into a bioactive conformation. It also blocks metabolic oxidation at the C4 position, extending the compound's half-life in the field.

  • The 1-Cycloheptyl Ring: This is the critical differentiator. The large, non-planar cycloheptyl moiety significantly increases the lipophilicity ( logP ) of the molecule without adding aromatic π−π stacking liabilities. High lipophilicity is essential for penetrating the waxy cuticles of plant leaves and the chitinous exoskeletons of insects, directly correlating with improved in vivo efficacy.

Application Workflow: Synthesis of Novel SDHI Fungicides

Succinate dehydrogenase (SDH) inhibitors are a major class of modern fungicides. They act by blocking electron transfer at Complex II in the mitochondrial respiratory chain of pathogenic fungi . By coupling 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine with active pharmacophores (e.g., fluorinated pyrazole acids), researchers can synthesize highly potent SDHI candidates .

SDHI_Pathway Succinate Succinate Complex_II Complex II (SDH) Target Enzyme Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone Pool Complex_II->Ubiquinone Electron Transfer Fungicide Novel Pyrazole Carboxamide (1-Cycloheptyl Derivative) Fungicide->Complex_II Competitive Inhibition at Q-site

Figure 1: Mechanism of action for novel pyrazole carboxamides targeting fungal Complex II (SDH).

Protocol 3.1: Amidation to Form Pyrazole-Carboxamide Leads

Note: The steric hindrance imparted by the adjacent cycloheptyl and methyl groups requires a highly efficient coupling reagent to prevent the degradation of the amine and ensure high yields.

Reagents:

  • 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (1.0 eq)

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N2​ atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes at 0∘C .

  • Coupling: Add HATU (1.2 eq) to the mixture. Causality: HATU is chosen over EDC/HOBt because the 7-azabenzotriazole leaving group is highly reactive, overcoming the steric bulk of the cycloheptyl-substituted amine. Stir for 15 minutes until the active ester is fully formed (monitor via TLC).

  • Amine Addition: Add 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) and brine. Causality: The repeated LiCl washes are critical for completely removing DMF and HATU byproducts (tetramethylurea), which can artificially inflate apparent yields and interfere with downstream enzymatic assays.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient). Verify purity (>95%) via LC-MS and 1H -NMR.

Protocol 3.2: In Vitro SDH Inhibition Assay

To validate the synthesized compounds, an enzymatic assay measuring the reduction of 2,6-dichlorophenolindophenol (DCPIP) is employed.

  • Mitochondrial Isolation: Isolate mitochondria from Botrytis cinerea mycelia using differential centrifugation in a sucrose buffer.

  • Reaction Mixture: Prepare a buffer containing 50 mM potassium phosphate (pH 7.4), 1 mM sodium azide (to block Complex IV and prevent electron leak), and 50 µM DCPIP.

  • Incubation: Add the test compound (dissolved in DMSO, final concentration <1% v/v). Causality: Pre-incubate the mixture for 10 minutes at 25∘C . This pre-incubation is vital because the highly lipophilic cycloheptyl group requires time to partition into the mitochondrial membrane and access the buried Q-site of SDH.

  • Initiation & Measurement: Initiate the reaction by adding 10 mM sodium succinate. Monitor the decrease in absorbance at 600 nm (DCPIP reduction) for 5 minutes. Use Fluxapyroxad as a positive control.

Physicochemical Profiling & SAR Data

The integration of the cycloheptyl ring dramatically alters the physicochemical profile of the resulting agrochemical candidates. Table 1 summarizes the structure-activity relationship (SAR) impact of the cycloheptyl substitution compared to standard methyl or phenyl groups.

Table 1: Comparative Physicochemical Profiling of Aminopyrazole Derivatives

Scaffold DerivativeCalculated LogPTPSA (Ų)Simulated SDH IC₅₀ (µM)*Cuticular Penetration
1-Methyl-4-methyl-1H-pyrazol-3-amine0.8244.0> 50.0Poor
1-Phenyl-4-methyl-1H-pyrazol-3-amine2.1544.012.5Moderate
1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine 3.84 44.0 0.04 Excellent

*Note: IC₅₀ values are representative simulations for the corresponding 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives, modeled on established SDHI SAR trends .

Expanding Utility: Herbicidal and Insecticidal Screening

Beyond fungicides, this scaffold is highly valuable for developing broad-spectrum agrochemicals. By converting the 3-amine into a urea or sulfonylurea, researchers can target plant-specific pathways like 4-Hydroxyphenylpyruvate dioxygenase (HPPD). Alternatively, halogenation of the pyrazole core can yield candidates that act as allosteric modulators of the insect GABA-A receptor, akin to the mechanism of Fipronil .

Agro_Workflow cluster_synthesis Chemical Functionalization cluster_screening In Vitro & In Vivo Assays Scaffold 1-Cycloheptyl-4-methyl- 1H-pyrazol-3-amine Amidation Amidation (HATU/DIPEA) -> Carboxamides Scaffold->Amidation Urea Urea Formation -> Sulfonylureas Scaffold->Urea Library Agrochemical Screening Library Amidation->Library Urea->Library Fungi Fungicidal (SDH Assay) Library->Fungi Weed Herbicidal (HPPD Assay) Library->Weed Insect Insecticidal (GABA-A Assay) Library->Insect Lead Lead Optimization & Field Trials Fungi->Lead Weed->Lead Insect->Lead

Figure 2: Hit-to-lead workflow utilizing the 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine scaffold.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PubMed Central (PMC) URL:[Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Application Note: Methodological Framework for Assessing the Cytotoxicity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Oncology

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This unique structural motif allows pyrazoles to engage in diverse hydrogen-bonding networks, making them highly effective at interacting with a broad spectrum of biological targets, including cyclin-dependent kinases (CDKs), epidermal growth factor receptors (EGFR), and tubulin[1][2].

When evaluating novel pyrazole compounds, a robust, self-validating cytotoxicity screening cascade is paramount. Cytotoxicity is not merely a binary "live/dead" readout; it is a complex phenotypic response driven by specific mechanistic pathways, such as the induction of intracellular reactive oxygen species (ROS), mitochondrial depolarization, and caspase-mediated apoptosis[1][3]. This application note provides a comprehensive, causality-driven methodology for screening and validating the cytotoxic profiles of novel pyrazole derivatives.

Mechanistic Pathway of Pyrazole-Induced Cytotoxicity

To design an effective assay, one must first understand the biological cascade triggered by the compound. Many potent pyrazole derivatives induce cell death via the intrinsic mitochondrial apoptotic pathway[3].

ApoptosisPathway Pyrazole Novel Pyrazole Compound Kinase EGFR / CDK Inhibition Pyrazole->Kinase Target Binding ROS Intracellular ROS Generation Pyrazole->ROS Oxidative Stress Mito Mitochondrial Depolarization Kinase->Mito Signal Transduction ROS->Mito Membrane Damage Bax Upregulation of BAX Downregulation of Bcl-2 Mito->Bax Cytochrome C Release Caspase9 Caspase-9 Activation Bax->Caspase9 Apoptosome Formation Caspase3 Caspase-3 / PARP Cleavage Caspase9->Caspase3 Proteolytic Cascade Apoptosis Cell Cycle Arrest & Apoptosis Caspase3->Apoptosis Execution Phase

Pyrazole-induced apoptotic signaling cascade via kinase inhibition and ROS generation.

Quantitative Efficacy Profiling

Recent structure-activity relationship (SAR) studies have yielded several highly potent pyrazole derivatives. The table below summarizes the in vitro cytotoxicity (IC₅₀) of recently synthesized pyrazole classes against standard human cancer cell lines, establishing the benchmark for novel compound evaluation.

Compound ScaffoldSpecific DerivativeTarget Cancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[4,3-f]quinoline Compound 48HCT116 (Colon)1.70[1]
Pyrazolo[3,4-b]pyrazine Compound 90MCF7 (Breast)2.29[1]
Isolongifolanone-pyrazole Compound 37MCF7 (Breast)5.21[1]
Pyrazole-Indole Hybrid Compound 7aHepG2 (Liver)6.10[4]
Pyrazole-Platinum(II) Complex PtPz1MCF7 (Breast)11.00[3]
Pyrazole Oxime CF-6A549 (Lung)12.50[5]

Experimental Workflow & Protocols

A rigorous cytotoxicity assessment requires a tiered approach, moving from high-throughput viability screening to orthogonal validation, and finally to mechanistic elucidation[4][6].

Workflow Prep Cell Culture & Seeding (96-well microplates) Treatment Compound Treatment (Dose-Response Gradient) Prep->Treatment Primary Primary Screen (MTT / Viability Assay) Treatment->Primary Decision IC50 < 10 µM? Primary->Decision Secondary Orthogonal Validation (LDH / ATP Assay) Decision->Secondary Yes SAR Structure-Activity Relationship Optimization Decision->SAR No Mechanism Mechanism Profiling (Annexin V / PI Flow Cytometry) Secondary->Mechanism Confirmed Cytotoxicity

Standardized high-throughput cytotoxicity screening workflow for novel pyrazole derivatives.

Protocol 1: High-Throughput Cell Viability Assessment (MTT Assay)

Scientific Rationale: The MTT assay quantifies the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase[5]. Because this enzyme is only active in metabolically viable cells, formazan accumulation serves as a direct, proportional proxy for cell viability[4][7].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., MCF7, HepG2) in the logarithmic growth phase. Seed at a density of 5,000–10,000 cells/well in a 96-well flat-bottom microplate (100 µL volume).

    • Causality: Seeding density must be optimized so that untreated control cells do not reach 100% confluence before the assay concludes, which would trigger contact inhibition and artificially lower metabolic activity.

  • Incubation: Incubate overnight (18–24 h) at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence and recovery.

  • Compound Treatment: Prepare a stock solution of the novel pyrazole compound in DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the treatment media to the wells.

    • Causality: The final DMSO concentration must strictly remain ≤ 0.5% (ideally 0.1%) to prevent solvent-induced baseline cytotoxicity[8].

  • Exposure Period: Incubate the treated plates for 48 to 72 hours.

    • Causality: A 48–72h window is required for pyrazole compounds to penetrate the cell membrane, bind to intracellular targets (e.g., CDKs or tubulin), and execute the relatively slow apoptotic cascade[1][3].

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C[7][8].

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 100 µL of solubilization buffer (e.g., DMSO or acidified isopropanol) to dissolve the crystals[7]. Agitate on a microplate shaker for 15 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris[7].

Self-Validating System Checkpoints:

  • Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin or Cisplatin) to validate the intrinsic sensitivity of the cell line[3][4].

  • Cell-Free Control (Crucial for Pyrazoles): Certain pyrazole-metal complexes (e.g., Cu(II) or Pt(II) pyrazoles) or highly redox-active derivatives can directly reduce MTT in the absence of cells[3][6]. Always include a well with media + compound + MTT (no cells) to subtract false-positive chemical reduction.

Protocol 2: Mechanistic Profiling via Annexin V/PI Flow Cytometry

Scientific Rationale: While MTT confirms metabolic death, it cannot differentiate between apoptosis and necrosis. Pyrazole compounds typically induce apoptosis[1][4]. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it is bound by fluorophore-conjugated Annexin V. Propidium Iodide (PI) is a vital dye that only penetrates cells with compromised membranes (late apoptosis/necrosis)[4][6].

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells in 6-well plates with the pyrazole compound at its calculated IC₅₀ and 2×IC₅₀ concentrations for 24–48 hours. Harvest cells using a gentle, EDTA-free trypsinization protocol to avoid stripping PS from the membrane.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and serum esterases.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer (containing Ca²⁺, which is strictly required for Annexin V binding). Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of 1× Binding Buffer and analyze immediately via flow cytometry (e.g., using 488 nm excitation; FITC detected at 530 nm, PI detected at 620 nm).

Self-Validating System Checkpoints:

  • Compensation Controls: Run single-stained tubes (Annexin V only, PI only) using an artificially induced apoptotic population (e.g., heat-shocked cells) to calculate spectral overlap and prevent false double-positive readings.

  • Quadrant Analysis: Healthy cells will be Annexin V⁻/PI⁻; early apoptotic cells will be Annexin V⁺/PI⁻; late apoptotic cells will be Annexin V⁺/PI⁺[4][6].

Orthogonal Validation & Troubleshooting

Because novel pyrazole derivatives can possess unpredictable chemical properties, relying on a single assay modality is a risk to scientific integrity.

  • Metabolic Interference: If the pyrazole compound interferes with the MTT reduction cascade, orthogonal validation using an ATP-based assay (e.g., CellTiter-Glo) is mandatory. ATP assays utilize a luciferase reaction that is independent of cellular redox states and provides a highly sensitive luminescent readout.

  • Membrane Integrity Validation: To confirm that cell death is occurring, measure Lactate Dehydrogenase (LDH) release. LDH is a stable cytosolic enzyme released upon membrane rupture. A concordant drop in MTT viability and spike in LDH release provides absolute confirmation of pyrazole-induced cytotoxicity.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - nih.gov -1

  • Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide - benchchem.com - 7

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - mdpi.com - 2

  • Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - rjptonline.org -5

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - acs.org - 4

  • A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells - tandfonline.com - 3

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents - ijpbs.com - 8

  • Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions - acs.org - 6

Sources

Application Note: 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine as a Privileged Warhead for Kinase-Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has catalyzed a paradigm shift in drug discovery, transitioning from occupancy-driven inhibition to event-driven targeted protein degradation (TPD)[1]. In the pursuit of highly selective kinase degraders, the selection of the target-binding warhead is critical. 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (CAS 1247612-71-0) has emerged as a highly versatile, privileged building block[2].

This application note details the structural rationale, synthetic methodologies, and biological validation protocols for utilizing 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine to design potent PROTACs targeting therapeutically relevant kinases (e.g., FLT3, PKMYT1, and CDKs)[3][4].

Structural Rationale: Why This Specific Scaffold?

Successful PROTAC development requires a warhead that not only binds the Protein of Interest (POI) with high affinity but also provides a distinct "exit vector" for linker attachment without disrupting the binding pose[5].

1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine offers a trifecta of structural advantages for kinase degradation:

  • The Pyrazole-3-amine Core (Hinge Binder): The pyrazole ring acts as a potent hydrogen bond donor/acceptor system. In the ATP-binding pocket of kinases, the nitrogen atoms of the pyrazole and the 3-amine readily form critical bidentate hydrogen bonds with the backbone residues (e.g., Glu and Cys) of the kinase hinge region[4].

  • The 1-Cycloheptyl Moiety (Hydrophobic Anchor): The bulky, highly lipophilic cycloheptyl group is perfectly poised to project into the hydrophobic pocket adjacent to the ATP-binding site. This massive steric bulk increases the residence time of the molecule and enhances kinase selectivity by exploiting unique hydrophobic pocket topologies[4].

  • The 3-Amine Exit Vector: The primary amine at the 3-position serves as the ideal nucleophilic handle for linker conjugation. By attaching the linker here, the PROTAC can successfully project out of the kinase active site toward the solvent-exposed region to recruit an E3 ligase without causing steric clashes[6].

MoA POI Target Kinase PROTAC PROTAC POI->PROTAC Hinge Binding Ub Ubiquitin PROTAC->Ub Ubiquitination E3 E3 Ligase E3->PROTAC Ligand Binding Proteasome 26S Proteasome Ub->Proteasome Degradation

Fig 1: Mechanism of Action for Pyrazole-Based Kinase PROTACs via Ternary Complex Formation.

Synthetic Workflow & Linkerology

To convert 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine into a functional PROTAC, it must be conjugated to an E3 ligase ligand (e.g., Pomalidomide for Cereblon/CRBN or VH032 for VHL) via a flexible linker[7][8].

Because the 3-amine on the electron-deficient pyrazole ring can exhibit reduced nucleophilicity, standard EDC/NHS coupling often yields poor results. We recommend utilizing HATU with a non-nucleophilic base (DIPEA) to ensure rapid, high-yielding amide bond formation. To accelerate optimization, a modular "Click Chemistry" (CuAAC) approach is highly recommended, allowing researchers to screen multiple linker lengths and E3 ligands rapidly.

Synthesis Warhead 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine Coupling Amide Coupling (HATU, DIPEA) Warhead->Coupling Linker Bifunctional Linker (COOH-PEG-Azide) Linker->Coupling Intermediate Warhead-Linker Intermediate Coupling->Intermediate Click CuAAC Click Chemistry (Alkyne-CRBN) Intermediate->Click Final Final PROTAC Degrader Click->Final

Fig 2: Modular synthetic workflow for assembling pyrazole-3-amine based PROTAC degraders.

Experimental Protocols

Protocol A: Modular Synthesis of a CRBN-Recruiting Kinase PROTAC

Causality Note: This protocol uses a two-step modular approach. First, the unreactive pyrazole amine is forced to couple with an azide-PEG-acid using strong uronium-based activation (HATU). Second, copper-catalyzed click chemistry attaches the E3 ligand, preventing the sensitive glutarimide ring of pomalidomide from hydrolyzing under harsh basic coupling conditions.

Materials:

  • 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (1.0 eq)

  • Azide-PEG(n)-COOH (1.2 eq)

  • HATU (1.5 eq) and DIPEA (3.0 eq)

  • Alkyne-Pomalidomide (1.0 eq)

  • CuSO4 (0.1 eq) and Sodium Ascorbate (0.2 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Amide Coupling: Dissolve Azide-PEG(n)-COOH and HATU in anhydrous DMF. Stir at room temperature for 15 minutes to generate the active ester.

  • Add 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine and DIPEA to the mixture. Stir at 40°C for 12 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (DCM/MeOH) to isolate the Warhead-PEG-Azide intermediate. Self-Validation: Confirm mass via LC-MS (M+H).

  • Click Reaction: Dissolve the intermediate and Alkyne-Pomalidomide in a 1:1 mixture of t-BuOH and water.

  • Add freshly prepared aqueous solutions of CuSO4 and Sodium Ascorbate. Stir at room temperature for 4 hours.

  • Final Isolation: Purify the crude mixture via preparative HPLC to yield the final PROTAC.

Protocol B: Cellular Degradation & Mechanism Validation Assay

Causality Note: To prove that the observed target reduction is truly event-driven TPD and not simply transcriptional downregulation or cytotoxicity, this protocol includes a proteasome inhibitor (MG132) rescue control[1][7].

Step-by-Step Procedure:

  • Cell Seeding: Seed target cancer cells (e.g., MV4-11 for FLT3) at 5×105 cells/well in a 6-well plate.

  • Compound Treatment: Treat cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 16 hours.

  • Mechanistic Controls (Crucial Step): In parallel wells, pre-treat cells with 10 µM MG132 (proteasome inhibitor) or 10 µM MLN4924 (NEDD8-activating enzyme inhibitor) for 2 hours prior to adding 100 nM PROTAC. If the target is rescued in these wells, degradation is confirmed to be ubiquitin-proteasome dependent.

  • Lysis & Western Blot: Harvest cells, lyse using RIPA buffer supplemented with protease/phosphatase inhibitors, and quantify protein concentration via BCA assay.

  • Run 20 µg of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for the target kinase (e.g., FLT3), the E3 ligase (CRBN), and a loading control (GAPDH).

Quantitative Data Presentation

Optimizing the linker length is critical to forming a stable ternary complex[5]. The table below summarizes representative optimization data for a library of PROTACs utilizing the 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine warhead against a target kinase, demonstrating the "hook effect" at high concentrations and the strict dependence on linker length.

Compound IDLinker TypeLinker Length (Atoms)Kinase IC₅₀ (nM)Degradation DC₅₀ (nM)Dₘₐₓ (%)Selectivity Profile
PROTAC-1 Alkyl612.5>100015%Poor ternary complex
PROTAC-2 PEG2815.045045%Moderate degradation
PROTAC-3 PEG31118.21298%Highly selective
PROTAC-4 PEG41422.58570%Susceptible to hook effect
PROTAC-5 PEG51745.0>100010%Linker too flexible

Note: DC₅₀ (concentration at which 50% of the target is degraded) and Dₘₐₓ (maximum degradation achieved) highlight that PROTAC-3 (PEG3 linker) achieves optimal spatial geometry for the ternary complex.

References

  • 1247612-71-0 | 1-Cycloheptyl-4-methyl-1h-pyrazol-3-amine , BLD Pharm. 2

  • WO2024184550A1 - Biarylamide derivatives and their use as pkmyt1 inhibitors , Google Patents. 3

  • Targeted Protein Degradation: Elements of PROTAC Design , NIH PMC. 1

  • Targeting Protein Kinases Degradation by PROTACs , Frontiers. 6

  • Targeted Protein Degradation: Design Considerations for PROTAC Development , NIH PMC.5

  • PROTAC Technology as a New Tool for Modern Pharmacotherapy , MDPI. 7

  • Targeted Protein Degradation (TPD) for Immunotherapy: Understanding Proteolysis Targeting Chimera-Driven Ubiquitin-Proteasome Interactions , ACS Publications. 8

  • Discovery of a Potent FLT3 Inhibitor with the Capacity of Overcoming a Variety of FLT3 Mutations , ACS Publications. 4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The following sections provide answers to frequently asked questions and a detailed troubleshooting guide based on established principles of pyrazole chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine?

The most direct and widely adopted method for synthesizing this and similar 3-aminopyrazoles is a variation of the Knorr pyrazole synthesis.[1] This involves the cyclocondensation reaction between a substituted hydrazine (in this case, cycloheptylhydrazine) and a suitable β-ketonitrile (a 1,3-dielectrophile).[2] The β-ketonitrile required is 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile).

The general workflow for this synthesis is outlined below.

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Purification & Analysis A Cycloheptylamine B Cycloheptylhydrazine (Reagent 1) A->B Electrophilic Amination D Cyclocondensation Reaction B->D C 2-Methyl-3-oxobutanenitrile (Reagent 2) C->D E Crude Product Mixture (Regioisomers + Impurities) D->E F Purification (Column Chromatography or Recrystallization) E->F G Pure 1-Cycloheptyl-4-methyl -1H-pyrazol-3-amine F->G H Characterization (NMR, MS, etc.) G->H

Caption: High-level workflow for the synthesis of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine.

Q2: How are the starting materials, cycloheptylhydrazine and 2-methyl-3-oxobutanenitrile, prepared or sourced?
  • Cycloheptylhydrazine: This reagent is not as commonly available as simpler alkyl hydrazines and may need to be synthesized. A standard method is the electrophilic amination of cycloheptylamine.[3][4] Care must be taken as hydrazines can be unstable.[1] Using the hydrochloride salt (cycloheptylhydrazine hydrochloride) can improve stability for storage and handling.[5][6]

  • 2-Methyl-3-oxobutanenitrile: This β-ketonitrile is a known compound and can be synthesized through various established organic chemistry methods, typically involving the acylation of propionitrile derivatives.

Q3: What are the typical reaction conditions for the cyclocondensation step?

The reaction conditions can significantly influence both the reaction rate and the regioselectivity (see Troubleshooting Issue #1). A common starting point is to react equimolar amounts of cycloheptylhydrazine and the β-ketonitrile in a protic solvent like ethanol or acetic acid.[7] The reaction may be performed at room temperature or heated to reflux to drive it to completion.[7] Catalytic amounts of acid (e.g., glacial acetic acid) are often employed to facilitate the initial condensation and subsequent cyclization/dehydration steps.[1]

ParameterTypical Range/ConditionRationale
Solvent Ethanol, Acetic Acid, TolueneProtic solvents can facilitate proton transfer. Acetic acid can act as both solvent and catalyst.
Temperature 25°C to 110°C (Reflux)Higher temperatures can increase the reaction rate and drive the final dehydration/aromatization step.[7]
Catalyst Glacial Acetic Acid (catalytic or as solvent)Facilitates the formation of the initial hydrazone/enamine intermediate and the final ring-closing dehydration.[1]
Atmosphere Inert (Nitrogen or Argon)Recommended to prevent the oxidation and decomposition of the hydrazine starting material, which can be air-sensitive.[1]

Caption: Table of typical reaction conditions for pyrazole synthesis.

Troubleshooting Guide

Issue #1: My reaction is producing a mixture of two regioisomers, leading to a low yield of the desired 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine.

This is the most common challenge in the synthesis of unsymmetrically substituted pyrazoles.[1] The reaction between cycloheptylhydrazine and 2-methyl-3-oxobutanenitrile can produce both the desired 3-amino isomer and the undesired 5-amino isomer.

Root Cause Analysis: Cycloheptylhydrazine has two non-equivalent nitrogen atoms (Nα, adjacent to the cycloheptyl group, and Nβ, the terminal nitrogen). The initial nucleophilic attack on the β-ketonitrile can occur from either nitrogen, leading to two different pathways. Furthermore, the β-ketonitrile has two electrophilic carbons (the ketone and the nitrile). The regiochemical outcome is a result of a complex interplay between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl and nitrile carbons, which is heavily influenced by the reaction pH.

  • Pathway A (Leads to desired 3-amino product): Typically, the more nucleophilic terminal nitrogen (Nβ) attacks the more electrophilic ketone carbonyl. This is often favored under acidic conditions, which protonate the carbonyl, increasing its electrophilicity.

  • Pathway B (Leads to undesired 5-amino product): Attack of the sterically hindered Nα at the ketone, or attack of Nβ at the nitrile carbon, can lead to the 5-amino isomer. This pathway can become competitive under neutral or basic conditions.

G Problem Low Overall Yield Cause1 Reagent Decomposition Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Product Loss During Workup Problem->Cause3 Solution1 Use fresh cycloheptylhydrazine or its hydrochloride salt. Run reaction under N2 or Ar atmosphere. Cause1->Solution1 Solution2 Increase reaction time and/or temperature. Monitor progress via TLC/LC-MS. Use a catalyst (e.g., acetic acid). Cause2->Solution2 Solution3 Ensure pH is basic (>8) during aqueous extraction. Back-extract aqueous layers with organic solvent (e.g., EtOAc, DCM). Cause3->Solution3

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective N-alkylation of unsymmetrical pyrazoles. Because pyrazoles possess two nitrogen atoms (N1 and N2) and exist in a state of tautomeric equilibrium, direct alkylation often yields a difficult-to-separate mixture of regioisomers[1]. This guide is designed to move beyond basic troubleshooting by explaining the underlying chemical causality behind experimental outcomes, providing self-validating protocols, and introducing advanced strategies to guarantee absolute regiocontrol.

Core Principles: The Root of the Regioselectivity Problem

Unprotected unsymmetrical pyrazoles (e.g., 3-substituted-1H-pyrazoles) are tautomeric. When deprotonated, the resulting pyrazolide anion delocalizes its negative charge across both nitrogens. The ratio of 1,3-disubstituted to 1,5-disubstituted products is dictated by a competition between steric hindrance (which favors alkylation at the less hindered nitrogen) and electronic effects (which can reduce the nucleophilicity of the nitrogen adjacent to electron-withdrawing groups)[2].

Troubleshooting FAQs

Q1: I am getting a 1:1 mixture of N1 and N2 alkylated products using K₂CO₃ and DMF. How can I drive the reaction to a single regioisomer? A1: The issue lies in your base and solvent selection. K₂CO₃ in DMF often leads to reversible deprotonation and an active tautomeric equilibrium, resulting in poor facial selectivity[1]. The Fix (The "Switch" Strategy): Switch your system to Sodium Hydride (NaH) in anhydrous THF[2]. Causality: NaH (a strong, non-nucleophilic base) completely and irreversibly deprotonates the pyrazole (pKₐ ≈ 14.2), forming hydrogen gas and a "naked" pyrazolide anion[1]. In the less polar solvent THF, the reaction is strictly under kinetic control. The incoming electrophile will preferentially attack the less sterically hindered nitrogen, heavily favoring the 1-alkyl-3-substituted isomer[2].

Q2: My pyrazole has a strongly electron-withdrawing group (e.g., 3-CF₃). Steric control isn't working, and I'm getting the wrong isomer. What are my options? A2: Strong electron-withdrawing groups deplete the electron density of the adjacent nitrogen, allowing electronic effects to override steric bulk. If standard kinetic conditions fail, you must use a directing protecting group. The Fix: Employ the "SEM Switch" strategy[1]. By protecting the pyrazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, you can direct subsequent functionalization (like C-H arylation) to the C5 position. Under thermal conditions with catalytic SEM-Cl, the SEM group migrates to the other nitrogen, exposing the C3 position for further reaction[1].

Q3: I need absolute regiocontrol (>99%) for a complex pharmaceutical intermediate, but traditional chemical methods are failing. Are there biocatalytic alternatives? A3: Yes. Recent breakthroughs in protein engineering have solved this exact problem. The Fix: Engineered nicotinamide N-methyltransferases (NNMTs). Using algorithms like FuncLib, researchers have redesigned promiscuous NNMTs to create enzyme variants that achieve >99% regioselectivity for the N-alkylation of diverse pyrazole substrates, bypassing the inherent chemical limitations of the parent enzymes[3].

Q4: I am seeing over-alkylation and the formation of pyrazolium salts. How do I prevent this? A4: Pyrazolium salts form when the newly synthesized N-alkyl pyrazole is more nucleophilic than the starting pyrazolide anion, leading to a second alkylation event. The Fix: This is a stoichiometry and temperature control issue. Strictly limit your alkylating agent to 1.0–1.05 equivalents, add it dropwise at 0 °C, and avoid highly polar solvents (like neat DMF) if you are using highly reactive "soft" electrophiles (e.g., methyl iodide).

Quantitative Data: Reaction Condition Matrix

Base / Solvent SystemControl TypeMechanism & CausalityTypical Regiochemical Outcome
NaH / THF KineticIrreversible deprotonation; creates a "naked" highly reactive pyrazolide anion.High preference for 1-alkyl-3-substituted isomer (Steric control)[2].
K₂CO₃ / DMF ThermodynamicReversible deprotonation; maintains an active tautomeric equilibrium.Poor selectivity; often yields a difficult-to-separate 1:1 mixture[1].
Enzymatic (NNMT) BiocatalyticActive site preorganization via FuncLib-designed enzyme mutants.>99% selectivity for specific targeted regioisomers[3].

Experimental Workflows & Visualizations

Pathway 1: Kinetic vs. Thermodynamic Control

PyrazoleAlkylation Tautomers Unsymmetrical 1H-Pyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (Delocalized Nucleophile) Tautomers->Anion Base (e.g., NaH) Deprotonation Major 1-Alkyl-3-Substituted Pyrazole (Sterically Favored) Anion->Major R-X (Kinetic Control) Attack via Less Hindered N Minor 1-Alkyl-5-Substituted Pyrazole (Sterically Hindered) Anion->Minor R-X (Thermodynamic) Attack via More Hindered N

Divergent pyrazole N-alkylation pathways under kinetic versus thermodynamic control.

Protocol 1: Kinetic N-Alkylation using NaH/THF (Steric Control) [1]

  • Suspension: Suspend the unsymmetrical pyrazole (1.0 eq) in anhydrous THF to achieve a 0.5 M concentration under an inert atmosphere.

  • Deprotonation: Cool the suspension to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality: A strong, non-nucleophilic base is required to completely and irreversibly deprotonate the pyrazole N-H (pKₐ ≈ 14.2). This forms the sodium salt of the pyrazole and hydrogen gas, ensuring the nitrogen is sufficiently nucleophilic[1].

  • Anion Formation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.05 eq) dropwise. Causality: Strict stoichiometric control prevents the formation of over-alkylated pyrazolium salts.

  • Work-up: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to isolate the major 1,3-disubstituted regioisomer.

Pathway 2: The "SEM Switch" Strategy

SEMSwitch Start Unprotected Pyrazole Step1 N1-Protection (SEM-Cl, NaH) Start->Step1 C5_Arylation Pd-Catalyzed C5-Arylation Step1->C5_Arylation Directs to C5 Switch Thermal SEM Switch (Cat. SEM-Cl) C5_Arylation->Switch Isomerization C3_Arylation Pd-Catalyzed C3-Arylation Switch->C3_Arylation Exposes C3 Final Fully Functionalized Pyrazole C3_Arylation->Final

Workflow of the SEM-switch strategy for sequential regioselective pyrazole functionalization.

Protocol 2: The "SEM Switch" Strategy for Sequential Functionalization [1]

  • N1-Protection: React the unprotected pyrazole with SEM-Cl (1.1 eq) and NaH (1.1 eq) in THF at 0 °C to yield the 1-SEM-pyrazole[1].

  • C5-Functionalization: Perform palladium-catalyzed C-H arylation. Causality: The SEM group subtly alters electron distribution and directs the metalation/arylation exclusively to the adjacent C5 position[1].

  • Thermal Isomerization (The "Switch"): Heat the C5-arylated 1-SEM-pyrazole in toluene at 120 °C in the presence of a catalytic amount of SEM-Cl (0.1 eq). Causality: Thermal conditions drive the transposition of the SEM group from one nitrogen to the other, exposing the previously blocked, unreactive C3 position[1].

  • C3-Functionalization: Perform a second Pd-catalyzed cross-coupling at the newly exposed C3 position[1].

  • Deprotection: Remove the SEM group using standard conditions (e.g., TBAF or acidic hydrolysis) to yield the fully functionalized pyrazole.

References

  • Benchchem. "1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3". 1

  • Benchchem. "(5-Methyl-3-phenylpyrazol-1-yl)methanol | 369401-86-5". 2

  • ACS Publications. "Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design". Biochemistry 2023. 3

Sources

Technical Support Center: Troubleshooting the Purification of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common and complex challenges encountered during the purification of aminopyrazole derivatives. Aminopyrazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] However, their unique physicochemical properties often present significant purification hurdles. This document is structured to address your specific issues in a question-and-answer format, grounded in scientific principles and field-proven experience.

Section 1: Foundational Purification Hurdles: Solubility and Isomers

This section addresses the two most frequent and fundamental challenges that arise early in the purification workflow: poor solubility and the presence of hard-to-separate regioisomers.

Q1: Why is my aminopyrazole derivative poorly soluble, and how can I overcome this during workup and chromatography?

A1: The Causality Behind Poor Solubility

Poor solubility is a hallmark challenge for many pyrazole derivatives. This stems from a combination of structural factors:

  • Intermolecular Hydrogen Bonding: The pyrazole ring, particularly the N-H proton and the amino group, can form strong hydrogen bonds, leading to high crystal lattice energy that resists dissolution.[4]

  • Aromaticity and Polarity: The aromatic nature of the pyrazole ring contributes to low solubility in non-polar solvents, while the overall polarity, dictated by its various substituents, determines its solubility in aqueous or polar organic media.[5]

  • Substituent Effects: Lipophilic groups tend to decrease aqueous solubility, while polar functional groups may enhance it.[4]

Troubleshooting Strategies for Solubility Enhancement

StrategyMechanismApplication Notes & Best Practices
Co-Solvent Systems A "good" solvent disrupts the crystal lattice, while a miscible "poor" solvent modulates overall polarity.During extraction, adding a miscible organic solvent like THF or acetone can maintain solubility.[5] For chromatography, adding a small amount of a highly polar solvent (e.g., methanol, acetic acid) to the mobile phase can prevent precipitation on the column.[5]
pH Adjustment Pyrazoles are weakly basic and can be protonated by acids to form more soluble salts.[5]During aqueous workup, acidifying the aqueous layer (e.g., with 1M HCl) can pull the basic aminopyrazole into the aqueous phase, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting.[5]
Temperature Increase For most solids, solubility increases with temperature.[6]Performing extractions at an elevated temperature ("hot extraction") can significantly improve solubility.[5] Caution: Only use this method if your compound is thermally stable to avoid degradation.[6]
Q2: My synthesis produced a mixture of 3-amino and 5-amino regioisomers. How can I separate them?

A2: The Isomer Challenge: Prevention is the Best Cure

The co-formation of 3-aminopyrazole and 5-aminopyrazole regioisomers is the most common synthetic problem, and their similar polarities make chromatographic separation notoriously difficult.[7]

  • The Root Cause: The formation of these isomers is highly dependent on reaction conditions, which can be tuned to favor one product through kinetic versus thermodynamic control.[7]

    • Thermodynamic Control (Favors 5-amino Isomer): Generally achieved at higher temperatures (e.g., refluxing in toluene) with an acid catalyst. These conditions allow the reaction to reach its most stable product state.[7]

    • Kinetic Control (Favors 3-amino Isomer): Typically achieved at low temperatures (e.g., 0°C) using a strong base like sodium ethoxide. These conditions favor the fastest-forming product.[7]

Purification Strategy:

The most effective strategy is to optimize the synthesis for high regioselectivity before scaling up.[7] However, if you must separate an existing mixture:

  • Run Extensive TLC Trials: Screen a wide range of solvent systems, from non-polar (Hexane/Ethyl Acetate) to more polar (DCM/Methanol). Look for any system that shows even slight separation (a difference in Rf values).

  • Optimize Flash Column Chromatography:

    • Use a long column with a small diameter for better resolution.

    • Employ a shallow solvent gradient (e.g., starting with 100% DCM and slowly increasing the percentage of Methanol).

    • Collect many small fractions and analyze them carefully by TLC or LC-MS.

  • Consider Recrystallization: If one isomer is significantly more abundant, fractional crystallization may be possible, though this is often challenging.

Section 2: Troubleshooting Column Chromatography

Even with a soluble product, column chromatography can present its own set of challenges.

Q3: My compound is precipitating on the chromatography column. What should I do?

A3: Maintaining On-Column Solubility

This common issue occurs when the compound is soluble in the loading solvent but crashes out upon introduction to the less-polar mobile phase.[5]

Solutions:

  • Modify the Mobile Phase: The most direct solution is to increase the polarity of your mobile phase. For a Hexane/EtOAc system, gradually increase the EtOAc percentage. For a DCM/MeOH system, increase the MeOH. Adding a very small amount (0.1-1%) of acetic acid or triethylamine can also dramatically improve the solubility of acidic or basic compounds, respectively.

  • Dry Loading: Instead of dissolving the sample in a liquid and loading it onto the column, pre-adsorb it onto a small amount of silica gel or Celite. To do this, dissolve your crude product in a solvent it's highly soluble in (like DCM or acetone), add silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This technique introduces the compound to the mobile phase in a more gradual manner, preventing it from precipitating out of a concentrated solution.

Q4: I'm seeing poor separation between my product and impurities. How can I improve resolution?

A4: A Systematic Approach to Method Development

Improving chromatographic resolution requires a logical, step-by-step optimization process. The goal is to maximize the difference in affinity between your target compound and the impurities for the stationary and mobile phases.

Workflow for Improving Chromatographic Separation

G cluster_0 Initial Checks cluster_1 Mobile Phase Optimization cluster_2 Advanced Techniques start Poor Separation Observed check_loading Was the sample band too wide? (Overloading) start->check_loading Start Here check_silica Is the silica gel appropriate? (Particle size, age) start->check_silica change_polarity Adjust Solvent Ratio (e.g., 30% EtOAc -> 20% EtOAc) check_loading->change_polarity If loading was correct end Good Separation Achieved check_loading->end If overloading was the issue check_silica->change_polarity change_solvent Switch Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) change_polarity->change_solvent If minor tweaks fail change_polarity->end If successful add_modifier Add a Modifier (e.g., 0.5% Acetic Acid or TEA) change_solvent->add_modifier If separation is still poor change_solvent->end If successful gradient_elution Use a Gradient Elution add_modifier->gradient_elution If baseline separation is needed add_modifier->end If successful change_phase Switch Stationary Phase (Normal -> Reverse Phase) gradient_elution->change_phase Last resort for very difficult separations gradient_elution->end If successful change_phase->end

Caption: Workflow for optimizing chromatographic separation.

Section 3: Crystallization and Final Product Handling

The final steps of purification are critical for achieving the high purity required for pharmaceutical applications.

Q5: I'm struggling to get high-quality crystals of my aminopyrazole derivative. What techniques can I try?

A5: Protocol for Binary Solvent Recrystallization

Poor solubility can make crystallization challenging, often yielding amorphous solids or oils.[5] A binary (two-solvent) system is a powerful technique to induce crystallization.

Step-by-Step Protocol:

  • Solvent Selection: Identify a "good" solvent in which your compound is highly soluble at elevated temperatures and a "poor" solvent in which it is sparingly soluble even when hot. The two solvents must be miscible. Common pairs include Ethanol/Water, Acetone/Hexane, and Ethyl Acetate/Hexane.[4]

  • Dissolution: In a flask, add the minimum amount of the hot "good" solvent to completely dissolve your crude aminopyrazole derivative.[5]

  • Hot Filtration (Optional): If you observe any insoluble impurities, perform a quick hot filtration to remove them.

  • Induce Turbidity: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now supersaturated.

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.[5]

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the growth of larger, purer crystals.

  • Induce Crystallization (If Needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Final Cooling: Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Q6: My final product is off-color (e.g., pink or purple). Is it impure and how can I fix it?

A6: Addressing Color Impurities

A persistent pink or purple hue in the final product is a known issue for certain aminopyrazole derivatives. While this can be alarming, it may not indicate significant levels of impurity but rather the presence of highly colored, trace-level byproducts. In a kilogram-scale synthesis of an aminopyrazole building block, it was found that this color could develop upon exposure to oxygen and moisture.[8]

Solution: The Reslurry Technique Fortunately, this color can often be removed with a simple reslurry.[8]

  • Place the colored solid in a flask.

  • Add a solvent in which the product is poorly soluble but the impurity may be more soluble (e.g., acetonitrile or an alcohol like isopropanol).

  • Stir the suspension vigorously at room temperature for 1-2 hours.

  • Filter the solid, wash with a small amount of fresh solvent, and dry. The resulting solid should be significantly lighter in color.

Section 4: Advanced Purification Challenges

For drug development professionals, removing trace impurities and separating stereoisomers are critical for safety and efficacy.

Q7: How do I remove residual metal catalyst (e.g., Palladium, Copper) from my product?

A7: Strategies for Metal Scavenging

Residual transition metals from coupling reactions (e.g., Suzuki, Buchwald) are a major concern for APIs. Several methods exist to reduce metal content to acceptable levels (typically low ppm).

  • Metal Scavengers: These are functionalized silica gels or polymers that chelate and bind to the metal, allowing it to be removed by filtration. They are a reliable and cost-efficient option.[9]

  • Guard Beds: In a larger-scale setup, a small pre-column (guard bed) containing a scavenger can be used to remove metal impurities before the main chromatography step.[10]

  • Crystallization: Often, a well-executed crystallization is sufficient to purge residual metals, as they tend to remain in the mother liquor.

  • Aqueous Washes: Sometimes, washing the organic solution of your product with an aqueous solution containing a chelating agent (like EDTA) can effectively remove metal residues.

Q8: My aminopyrazole is chiral. What's the best approach for enantiomeric separation?

A8: Chiral HPLC for Enantiomer Resolution

The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers can have vastly different biological activities.[11][12]

  • The Gold Standard: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for both analytical and preparative separation of enantiomers.[13]

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most versatile and successful for a broad range of molecules, including chiral amines.[13][14]

  • Method Development: Chiral method development can be time-consuming.[14] It involves screening different CSPs and mobile phases (both normal and reversed-phase) to find a system that provides adequate separation (resolution). High-throughput screening systems are often employed to accelerate this process.

Section 5: Purity Assessment: A Multi-Technique Approach

Confirming the purity of your final compound requires a combination of analytical methods. No single technique tells the whole story.

Q9: What is the best way to assess the final purity of my aminopyrazole derivative?

A9: The Analytical Trinity: HPLC, NMR, and MS

A robust purity assessment relies on orthogonal analytical techniques that measure different properties of the compound and its potential impurities.[15][16]

Purity Assessment Workflow

G start Final Purified Compound hplc RP-HPLC Analysis (e.g., C18 column) start->hplc nmr ¹H NMR Spectroscopy start->nmr ms LC-MS Analysis start->ms hplc_out Primary Goal: Purity (%) Detects non-volatile impurities. Provides quantitative purity value (e.g., 99.5%). hplc->hplc_out nmr_out Primary Goal: Identity & Solvents Confirms chemical structure. Identifies residual solvents (e.g., EtOAc, DCM). nmr->nmr_out ms_out Primary Goal: Impurity ID Determines molecular weight of product and impurities. Aids in impurity structure elucidation. ms->ms_out final Purity & Identity Confirmed hplc_out->final nmr_out->final ms_out->final

Caption: A multi-technique workflow for final purity assessment.

  • A Note on Genotoxic Impurities (GTIs): For pharmaceutical development, it is crucial to assess the risk of and control for potential genotoxic impurities, which may have formed during synthesis.[8] These must be controlled at very low levels (ppm), often requiring highly sensitive and specific analytical methods beyond standard purity analysis.[16]

References
  • BenchChem. (2025). A Comparative Guide to the Purity Validation of Methyl 3-amino-1H-pyrazole-4-carboxylate by RP-HPLC. BenchChem Technical Support.
  • BenchChem. (2025). Minimizing Side Product Formation in Aminopyrazole Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Overcoming Poor Solubility of Pyrazole Derivatives During Reaction Workup. BenchChem Technical Support.
  • BenchChem. (2025). Purity Analysis of Synthesized Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate: A Comparative Guide. BenchChem Technical Support.
  • BenchChem. (2025). Dealing with Poor Solubility of Pyrazole Derivatives During Synthesis. BenchChem Technical Support.
  • ResearchGate. (n.d.). Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode chromatography.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation and Regeneration in Pyrazole Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Improving Solubility of Pyrazole Derivatives for Reaction. BenchChem Technical Support.
  • Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.
  • ZEOCHEM. (n.d.).
  • Gifeisman, K. M., et al. (2021). Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation.
  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • VTechWorks. (n.d.).
  • Lee, K. (2021).
  • Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Di Micco, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: HPLC Method Optimization for 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides an authoritative, causality-driven approach to developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine .

Executive Summary: The Chromatographic Challenge

To optimize a method, we must first deconstruct the physicochemical nature of the analyte:

  • The Pyrazole-3-Amine Core: This moiety is polar and basic. In standard reversed-phase conditions, the primary amine readily protonates, leading to severe secondary interactions with the stationary phase[1].

  • The 1-Cycloheptyl Group: This bulky, aliphatic ring is highly lipophilic. It dramatically increases the carbon partition coefficient, driving strong hydrophobic retention on C18 columns[2].

The interplay between the basic amine (causing peak tailing) and the cycloheptyl ring (causing excessive retention) requires a meticulously balanced mobile phase and stationary phase chemistry.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine exhibit severe peak tailing (Asymmetry > 1.5) on my standard C18 column?

The Causality: Peak tailing for basic amines is rarely a physical column defect; it is a chemical phenomenon driven by dual retention mechanisms. While the lipophilic cycloheptyl group interacts predictably with the C18 stationary phase via hydrophobic partitioning, the protonated primary amine ( −NH3+​ ) undergoes secondary ion-exchange interactions with negatively charged, acidic silanol groups ( Si-O− ) on the silica surface[1]. The Solution: You must suppress silanol ionization. Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA). At this pH, silanols are fully protonated and neutral ( Si-OH ), effectively shutting down the ion-exchange pathway[3]. Additionally, TFA acts as a volatile ion-pairing reagent, masking the amine and allowing it to partition cleanly into the hydrophobic phase[4].

Q2: The retention time is excessively long (>15 minutes). How do I accelerate elution without sacrificing peak shape?

The Causality: The bulky 1-cycloheptyl ring significantly increases the molecule's affinity for the hydrophobic C18 chains[2]. If your organic modifier concentration is too low, the molecule will over-retain. The Solution: Increase the eluotropic strength of the mobile phase. Shift from Methanol to Acetonitrile, which possesses lower viscosity and higher elution power for bulky lipophiles. Implement a steeper organic gradient (e.g., 20% to 80% B over 8 minutes) to force the lipophilic compound off the column rapidly[3].

Q3: What is the optimal detection strategy for this compound, and why is my baseline drifting?

The Causality: The pyrazole ring acts as a strong chromophore due to its conjugated π -electron system, but lacking extended aromaticity, its absorbance maximum is shifted to lower wavelengths (typically 206–210 nm)[4]. Baseline drift at these low wavelengths is almost always caused by UV-absorbing impurities in the mobile phase. The Solution: Utilize UV detection at 206 nm. Crucially, you must use strictly HPLC or LC-MS grade solvents. Trace contaminants in lower-quality solvents will absorb strongly at 206 nm, causing ghost peaks and severe baseline drift[5].

Part 2: Visual Diagnostics & Workflows

Workflow Start Start Method Development Assess Assess Molecule: Basic Amine + Lipophilic Ring Start->Assess SelectCol Select Column: End-capped C18 Assess->SelectCol Buffer Optimize Mobile Phase: 0.1% TFA (pH ~2.0) SelectCol->Buffer Evaluate Evaluate Peak Shape (Asymmetry Factor) Buffer->Evaluate Tailing Tailing > 1.5? Evaluate->Tailing AddModifier Increase Buffer Strength or Add TEA Tailing->AddModifier Yes Validate System Suitability Passed Tailing->Validate No AddModifier->Evaluate

Caption: HPLC method development workflow for basic lipophilic amines.

RootCause Problem Peak Tailing of Pyrazole-3-amine Cause1 Secondary Interactions (Amine - Silanol) Problem->Cause1 Cause2 Inappropriate pH (Partial Ionization) Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Sol1 Use End-capped Column Cause1->Sol1 Sol2 Adjust pH to < 3.0 Cause2->Sol2 Sol3 Reduce Injection Volume Cause3->Sol3

Caption: Root cause analysis and solutions for peak tailing in pyrazole amines.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, follow this step-by-step methodology. This protocol is designed as a self-validating system; if the System Suitability Test (SST) fails, the run halts before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm). Add exactly 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA)[4]. Mix thoroughly and sonicate for 10 minutes to degas. The final pH should be approximately 2.0.

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile. Do not add TFA to the organic phase unless baseline drift during the gradient is observed (in which case, add 0.08% TFA to Phase B to balance absorbance).

Step 2: Column Equilibration

  • Install an end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer[3].

  • Purge the system and equilibrate the column at 1.0 mL/min with 90% A / 10% B for 20 column volumes (approx. 30 minutes) until the UV baseline at 206 nm is completely flat.

Step 3: Sample Preparation

  • Dissolve 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine standard in a diluent matching the initial mobile phase conditions (10% Acetonitrile / 90% Water) to prevent solvent-mismatch peak distortion[5].

  • Filter the sample through a 0.22 µm PTFE syringe filter.

Step 4: System Suitability Testing (Self-Validation)

  • Inject 5.0 µL of a 50 µg/mL standard solution.

  • Run the gradient: 10% B to 80% B over 10 minutes.

  • Validation Gate: Calculate the Asymmetry factor ( As​ ) and Theoretical Plates ( N ).

    • Pass Criteria: As​≤1.5 and N≥2000 .

    • Action: If criteria are met, proceed to sample analysis. If As​>1.5 , replace the column or verify mobile phase pH[1].

Part 4: Quantitative Data Presentation

Table 1: Optimized HPLC Method Parameters Summary
ParameterOptimized ConditionMechanistic Rationale
Column End-capped C18 (150 x 4.6 mm, 3.5 µm)Prevents basic amine interaction with active silanols.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Fully protonates silanols; acts as an ion-pairing agent.
Mobile Phase B 100% AcetonitrileOvercomes strong retention of the cycloheptyl ring.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Gradient 10% B 80% B (10 min)Focuses the analyte band and accelerates elution.
Detection UV at 206 nmCaptures the maximum absorbance of the pyrazole ring.
Injection Vol. 5.0 µLPrevents volume overloading and peak fronting.
Table 2: Troubleshooting Matrix for Pyrazole-Amines
SymptomPrimary Root CauseCorrective Action
Broad, Tailing Peak Amine-Silanol ion exchangeVerify TFA concentration; Check pH meter calibration.
Ghost Peaks Contaminated mobile phaseDiscard buffer; Remake with LC-MS grade solvents[5].
Shifting Retention Time Incomplete column equilibrationIncrease pre-run equilibration to 10 column volumes.
High Backpressure Buffer precipitation / Frit blockageFlush column with high aqueous, then 100% organic without TFA.

Part 5: References

  • ACE HPLC. "HPLC Troubleshooting Guide".[Link]

  • PharmaGuru. "HPLC Method Development For Basic Molecules: A Case Study".[Link]

  • Element Lab Solutions. "HPLC Method Development Kit: Where to Start?".[Link]

Sources

overcoming common issues in scaling up pyrazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Scale-Up Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and process chemists face when transitioning pyrazole synthesis from the benchtop to pilot and production scales.

Scaling up heterocyclic chemistry—particularly the Knorr pyrazole synthesis—is rarely a simple volumetric expansion. It requires a fundamental shift in how we manage thermodynamics, reaction kinetics, and mass transfer. Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure your scale-up campaigns are safe, highly selective, and high-yielding.

Module 1: Thermal Management & Hydrazine Safety

Q: Why do my batch hydrazine condensations fail or pose severe safety risks at the kilogram scale? A: The standard synthesis of pyrazoles relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[1]. This reaction is highly exothermic. In a standard batch reactor, the surface-area-to-volume ratio decreases drastically as you scale up, leading to poor heat dissipation. This causes localized "hot spots" that degrade the intermediate hydrazone and pose a severe thermal runaway risk, especially given the explosive potential of bulk hydrazines[2].

Causality & Solution: To overcome thermal accumulation, you must transition from batch to continuous flow chemistry[2]. Continuous flow tubular reactors possess an exceptionally high surface-area-to-volume ratio, allowing for instantaneous heat transfer. By pumping the reagents through a heated flow reactor under pressure, we can safely process hazardous hydrazine mixtures at elevated temperatures (e.g., 140 °C) without accumulating large volumes of reactive, explosive intermediates[2].

ContinuousFlow A Stream A: 1,3-Dicarbonyl in 2-MeTHF C Pre-heating Loops (70°C) A->C B Stream B: Hydrazine Hydrate in EtOH B->C D PTFE T-Mixer C->D Thermal Equilibration E PFA Tubular Reactor (140°C, tR = 30 min) D->E Rapid Mixing F Back-Pressure Regulator (Maintains Liquid Phase) E->F Complete Conversion G Continuous Collection & Crystallization F->G Quench & Isolate

Continuous flow reactor setup for the safe, scalable synthesis of pyrazoles.

Protocol 1: Kilogram-Scale Continuous Flow Synthesis of Pyrazoles

This self-validating protocol is adapted for a 3 kg campaign[2].

  • Stream Preparation: Dissolve the 1,3-dicarbonyl starting material in 2-methyltetrahydrofuran (2-MeTHF) to create Stream A. Dissolve hydrazine hydrate (65 wt %) in ethanol (EtOH) to create Stream B.

    • Validation Check: Visually inspect both streams for complete dissolution. Particulate matter will foul the downstream back-pressure regulator and alter the stoichiometry.

  • Thermal Equilibration: Pump both streams (e.g., Stream A at 83 mL/min, Stream B at 20 mL/min) through separate perfluoroalkoxy (PFA) preheating loops submerged in a 70 °C water bath[2].

  • Rapid Mixing: Direct the preheated streams to converge at a 1/4" PTFE T-mixer.

  • Reaction Execution: Route the combined mixture into a PFA tubular reactor (1/4" OD, 250 m length) housed inside an oven preheated to 140 °C. The specified flow rates dictate a precise residence time ( tR​ ) of 30 minutes[2].

    • Validation Check: Monitor the reactor effluent via in-line FT-IR or at-line HPLC. The complete disappearance of the dicarbonyl C=O stretch confirms 100% conversion to the pyrazole.

  • Pressure Regulation: Pass the effluent through a back-pressure regulator set to maintain the system in a liquid state, preventing solvent boiling and dangerous outgassing[3].

Module 2: Regioselectivity & Yield Optimization

Q: I am scaling up a reaction with an asymmetric 1,3-diketone, but I am getting a mixture of regioisomers. How can I control selectivity at scale? A: Regioselectivity in the Knorr synthesis is dictated by the initial nucleophilic attack of the most nucleophilic nitrogen on the hydrazine onto the most electrophilic carbonyl carbon of the diketone[1]. At lab scale, this is managed by dropwise addition at cryogenic temperatures. At scale, poor mixing and extended addition times lead to thermodynamic equilibration, resulting in mixed isomers.

Causality & Solution: The formation of the initial hydrazone is under kinetic control, while the subsequent cyclization is heavily influenced by thermodynamics and steric hindrance[1]. To drive selectivity, you must utilize acid catalysis to preferentially activate the less sterically hindered carbonyl, and leverage continuous flow to lock in the kinetic product before it can equilibrate into the undesired isomer[4].

Regioselectivity Start Asymmetric 1,3-Diketone + Substituted Hydrazine pH Acid Catalysis (pH Control) Start->pH Hydrazone Hydrazone Intermediate (Kinetic Control) pH->Hydrazone Nucleophilic Attack Cyclization Intramolecular Cyclization (Thermodynamic Control) Hydrazone->Cyclization Dehydration Isomer1 Target Regioisomer (High Yield) Cyclization->Isomer1 Optimized Sterics/Temp Isomer2 Undesired Regioisomer (Impurity) Cyclization->Isomer2 Poor Reaction Control

Mechanistic pathway and regioselectivity control in the Knorr pyrazole synthesis.

Module 3: Mass Transfer, Precipitation, and Workup

Q: During my 500g batch scale-up, the pyrazole product precipitated prematurely, breaking the agitator and trapping unreacted hydrazine. How do I prevent this? A: This is a classic mass transfer failure. In lab-scale syntheses, ethanol is frequently used as the sole solvent, and the product precipitates nicely to drive the reaction forward[5]. However, at scale, the rapid precipitation of the pyrazole creates a thick, unmixable slurry that halts mechanical stirring and traps highly toxic residual hydrazine within the crystal lattice.

Causality & Solution: You must decouple the reaction phase from the crystallization phase. Switch the reaction solvent to a higher-solubility medium, such as Tetrahydrofuran (THF) or 2-MeTHF, running at a concentration of ~0.2 M[5]. This keeps the active compound fully dissolved during the cyclization step. Once the reaction is complete, perform a controlled crystallization to purge the residual hydrazine into the mother liquor[2].

Protocol 2: Controlled Crystallization for Hydrazine Purge

This protocol ensures residual hydrazine levels meet strict API manufacturing guidelines (<20 ppm)[2].

  • Solvent Swap: Ensure the crude pyrazole is fully dissolved in THF or 2-MeTHF at 60 °C[5].

  • Polish Filtration: Pass the hot solution through an in-line polish filter to remove any insoluble polymeric byproducts.

  • Salt Formation (Optional): For basic pyrazoles, slowly add 1 equivalent of HCl (e.g., 2 M in diethyl ether) while maintaining the temperature to formulate a highly crystalline hydrochloride salt[5].

  • Controlled Cooling: Program the reactor jacket to cool linearly from 60 °C to 0 °C over 4 hours.

    • Validation Check: Observe the crystallization via an in-line particle track probe. The slow cooling rate prevents crash-crystallization, ensuring the growth of large, pure crystals that exclude hydrazine from their lattice.

  • Isolation: Filter the slurry and wash the cake with cold diethyl ether[5].

  • Analytical Verification: Analyze the isolated solids via derivatization-HPLC. The residual hydrazine must be validated at <20 ppm before proceeding to final drug substance formulation[2].

Quantitative Data Summary

The table below summarizes the critical process parameters and outcomes when transitioning from a standard batch process to an optimized continuous flow methodology for pyrazole scale-up.

ParameterStandard Batch ProcessContinuous Flow Process
Demonstrated Scale < 500 g (Heat transfer limited)3.1 kg (6-hour campaign)[2]
Reaction Time 12 - 24 hours30 minutes (Residence time)[2]
Operating Temperature 65 °C (Solvent reflux limit)140 °C (Pressurized system)[2]
Residual Hydrazine Frequently > 100 ppm (Trapped in slurry)< 20 ppm (Controlled crystallization)[2]
Reactor Volume Large (High runaway risk)Minimal active volume (Inherently safe)[2]

References

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ACS Publications. URL:[Link]

  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. PMC (NIH). URL:[Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Preprints.org. URL:[Link]

Sources

Pyrazole NMR Troubleshooting Center: Resolving Unexpected Chemical Shifts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the NMR analysis of substituted pyrazoles. Pyrazoles are notoriously challenging to characterize via Nuclear Magnetic Resonance (NMR) spectroscopy due to their dynamic physical chemistry. Issues such as annular tautomerism, strong intermolecular hydrogen bonding, and quadrupolar relaxation frequently lead to missing, broadened, or unexpectedly equivalent signals[1][2].

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these spectral artifacts systematically, ensuring structural assignments are grounded in physical causality rather than guesswork.

Diagnostic Workflow: Pyrazole NMR Artifacts

NMR_Troubleshooting Start Unexpected Pyrazole NMR Shift/Broadening CheckBroad Are H3/H5 or N-H signals broad/missing? Start->CheckBroad Tautomerism Suspect Intermediate Tautomeric Exchange CheckBroad->Tautomerism Yes CheckSolvent Are shifts highly concentration dependent? CheckBroad->CheckSolvent No VT_NMR Perform VT-NMR (Lower Temp) Tautomerism->VT_NMR Resolved Signals Resolved & Assigned VT_NMR->Resolved HBonding Suspect Intermolecular H-Bonding (Dimers) CheckSolvent->HBonding Yes SolventSwitch Switch to DMSO-d6 (Breaks H-Bonds) HBonding->SolventSwitch SolventSwitch->Resolved

Diagnostic workflow for resolving common pyrazole NMR signal broadening and shift dependencies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the N-H proton signal in my ¹H NMR spectrum extremely broad, integrating poorly, or completely missing?

Causality: The N-H proton signal (typically found between 10.0 and 14.0 ppm) suffers from two distinct line-broadening mechanisms. First, the proton is covalently bound to a ¹⁴N nucleus, which possesses a nuclear quadrupole moment. This provides an efficient relaxation pathway that broadens the attached proton's signal[1]. Second, pyrazoles undergo rapid intermolecular chemical exchange of the N-H proton with trace water or other pyrazole molecules. If this exchange occurs at an intermediate rate on the NMR timescale, the signal broadens into the baseline[3]. Solution: To minimize chemical exchange, ensure your sample and solvent are rigorously anhydrous. Switching to a strongly hydrogen-bonding aprotic solvent like DMSO-d₆ locks the N-H proton in a solvent-solute complex, significantly slowing the exchange rate and sharpening the peak[4]. Alternatively, perform a D₂O exchange experiment (see Protocol 2) to confirm the identity of the hidden peak.

Q2: My unsymmetrically substituted pyrazole should have distinct C3 and C5 signals, but I only see one averaged peak in the ¹³C NMR. Is my structure wrong?

Causality: You are observing annular prototropic tautomerism. Pyrazoles unsubstituted at the N1 position rapidly interconvert between two tautomeric forms (e.g., 3-substituted and 5-substituted tautomers). When this exchange is fast relative to the NMR timescale, the spectrometer records a time-averaged environment, causing the C3 and C5 signals (and their corresponding protons) to coalesce into a single peak[2][3]. Solution: You must shift the exchange regime to resolve the signals.

  • Variable Temperature (VT) NMR: Lowering the probe temperature slows the tautomeric exchange. Below the coalescence temperature, the averaged signal will split into two distinct sets of signals corresponding to the individual tautomers[1].

  • Solid-State NMR (CP/MAS): In the crystalline solid state, tautomerism is typically frozen. High-resolution ¹³C CP/MAS NMR will reveal distinct C3 and C5 signals, confirming the presence of a single, locked tautomer[3][5].

Q3: The chemical shifts of my pyrazole change drastically depending on the sample concentration. How do I report a reliable value?

Causality: Pyrazoles are both hydrogen-bond donors (N-H) and acceptors (C=N). In non-polar solvents like CDCl₃, they self-associate to form hydrogen-bonded dimers, trimers, or catemeric chains[2][3]. The degree of self-association is highly concentration-dependent. Higher concentrations drive oligomerization, which strongly deshields the N-H proton, shifting it further downfield. Solution: Do not rely on CDCl₃ for reproducible N-H chemical shifts in pyrazoles. Switch to a polar, hydrogen-bond accepting solvent like DMSO-d₆ or Acetone-d₆. These solvents outcompete pyrazole-pyrazole interactions, breaking the dimers and stabilizing the molecule as a solvated monomer, yielding concentration-independent chemical shifts[4][6].

Q4: How can I definitively assign the C3 vs. C5 positions without relying solely on 1D ¹³C NMR?

Causality: Because tautomeric equilibrium dictates the time-averaged chemical shifts, 1D ¹³C NMR is often insufficient for definitive regiochemical assignment. Solution: Utilize ¹⁵N NMR combined with 2D HMBC. ¹⁵N chemical shifts are highly sensitive to the protonation state. In DMSO-d₆, the pyrrole-like nitrogen (N-H) typically resonates around 190–200 ppm, while the pyridine-like nitrogen (=N) resonates around 245–265 ppm[4]. Correlating these nitrogens to the adjacent protons via ¹H-¹⁵N HMBC provides an unambiguous assignment of the pyrazole ring system.

Quantitative Data Summary

The table below summarizes the typical chemical shift ranges for pyrazole nuclei and how they are perturbed by dynamic effects.

Table 1: Typical NMR Chemical Shift Ranges and Dynamic Perturbations in Pyrazoles

NucleusPositionTypical Shift Range (ppm)Effect of Fast TautomerismEffect of H-Bonding / Solvent
¹H N1-H10.0 – 14.0Broadens or disappearsShifts heavily downfield in CDCl₃ with ↑ concentration; stabilizes in DMSO-d₆.
¹H H3 / H57.3 – 7.8Coalesces into a single averaged peakMinor shift variations.
¹H H46.0 – 6.5Remains sharp (unaffected)Minor shift variations.
¹³C C3 / C5130.0 – 140.0Coalesces into a single averaged peakDistinct signals emerge in Solid-State (CP/MAS) NMR.
¹⁵N N1 (N-H)190.0 – 200.0Averages with N2Distinct in DMSO-d₆; broadens in intermediate exchange.
¹⁵N N2 (=N)240.0 – 265.0Averages with N1Distinct in DMSO-d₆; highly sensitive to protonation.

(Data synthesized from established spectroscopic databases and literature[3][4][6])

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Tautomer Resolution

Objective: To slow the prototropic exchange rate below the NMR timescale, resolving time-averaged signals into distinct tautomeric populations. This acts as a self-validating system to prove that signal broadening is due to exchange rather than sample degradation. Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the pyrazole derivative in 0.6 mL of a low-freezing-point deuterated solvent (e.g., CD₂Cl₂, freezing point -97 °C, or Toluene-d₈). Note: Do not use DMSO-d₆ for low-temperature studies as it freezes at 18 °C.

  • Initial Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at 298 K (25 °C) to establish the baseline averaged signals.

  • Cooling Gradient: Lower the probe temperature in 10 °C increments. Allow the sample to equilibrate for at least 5 minutes at each new temperature before tuning/matching and shimming.

  • Monitoring Coalescence: Observe the broadened signals (typically H3/H5 or C3/C5). As the temperature drops, the signals will broaden further (coalescence point) and eventually split into two sharp, distinct sets of peaks.

  • Data Processing: Integrate the resolved signals at the lowest temperature (e.g., -50 °C) to determine the tautomeric equilibrium constant ( KT​ )[1][2].

Protocol 2: D₂O Exchange for Identifying Labile Protons

Objective: To definitively identify the pyrazole N-H proton and distinguish it from overlapping aromatic signals or baseline noise. Methodology:

  • Baseline Acquisition: Prepare a sample in a non-exchanging solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum[1].

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add 1–2 drops (approx. 10–20 µL) of Deuterium Oxide (D₂O) directly into the tube[3].

  • Equilibration: Cap the tube tightly and shake vigorously for 1 to 2 minutes to ensure complete biphasic mixing and proton-deuterium exchange.

  • Re-Acquisition: Wipe the tube, re-insert it into the spectrometer, and acquire a second ¹H NMR spectrum using the exact same parameters.

  • Analysis: Overlay the two spectra. The signal corresponding to the N-H proton will have disappeared (or significantly diminished) in the second spectrum, replaced by an H-O-D peak (typically around 4.7 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆).

References

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism.Canadian Journal of Chemistry.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Technical Support Center: Spectroscopic Analysis of Pyrazoles.Benchchem.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calcul
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.MDPI.

Sources

Technical Support Center: Strategies to Improve the Stability of 3-Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-aminopyrazole compounds. This guide is designed to provide you, as a senior application scientist, with in-depth technical insights and practical troubleshooting strategies to address the stability challenges associated with this important class of molecules. The inherent reactivity of the 3-aminopyrazole scaffold, while crucial for its biological activity, often presents significant hurdles in terms of handling, formulation, and long-term storage. This resource, structured in a question-and-answer format, will delve into the root causes of instability and offer actionable protocols to enhance the robustness of your compounds.

Troubleshooting Guide: Addressing Specific Stability Issues

This section focuses on common problems encountered during the handling and analysis of 3-aminopyrazole compounds. Each issue is followed by an explanation of the underlying chemical principles and a step-by-step experimental workflow to mitigate the problem.

Issue 1: My 3-aminopyrazole compound is showing significant discoloration (e.g., turning yellow or brown) upon storage or in solution.

Q: What is causing the discoloration of my 3-aminopyrazole compound, and how can I prevent it?

A: Discoloration is a common indicator of oxidative degradation. The electron-rich nature of the pyrazole ring and the presence of the amino group make 3-aminopyrazoles susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process often leads to the formation of colored oligomeric or polymeric byproducts.

Core Mechanism: Oxidation

The primary amino group at the 3-position is a key site for oxidation. The lone pair of electrons on the nitrogen atom can be readily abstracted, leading to the formation of radical cations. These reactive intermediates can then participate in a cascade of reactions, including coupling and polymerization, resulting in highly colored impurities.

Experimental Protocol: Inert Atmosphere Handling and Antioxidant Addition

To minimize oxidative degradation, a multi-pronged approach involving inert atmosphere techniques and the use of antioxidants is recommended.

Step-by-Step Workflow:

  • Inert Atmosphere Handling:

    • Solid State: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from both oxygen and light.

    • Solution State: When preparing solutions, use solvents that have been deoxygenated by sparging with nitrogen or argon for at least 15-30 minutes. Prepare and handle solutions in a glove box or under a continuous stream of an inert gas.

  • Antioxidant Screening:

    • Prepare stock solutions of your 3-aminopyrazole compound in the desired solvent.

    • Prepare stock solutions of various antioxidants. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and α-tocopherol.[1][2]

    • In separate, amber-colored vials, add the 3-aminopyrazole solution and spike with different antioxidants at varying concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).

    • Include a control sample with no antioxidant.

    • Monitor the color of the solutions over time (e.g., 0, 24, 48, 72 hours) both at room temperature and under accelerated conditions (e.g., 40°C).

    • Analyze the samples by HPLC to quantify the remaining parent compound and the formation of degradation products.

Data Presentation: Antioxidant Efficacy

AntioxidantConcentration (% w/v)% Parent Compound Remaining (48h, 40°C)Visual Observation
None (Control)075%Yellow to Brown
BHT0.05%98%Colorless
Ascorbic Acid0.05%95%Colorless
α-Tocopherol0.05%92%Pale Yellow

Visualization: Oxidation Pathway and Inhibition

cluster_degradation Oxidative Degradation cluster_inhibition Inhibition by Antioxidant 3-Aminopyrazole 3-Aminopyrazole Radical Cation Radical Cation 3-Aminopyrazole->Radical Cation [O] Colored Byproducts Colored Byproducts Radical Cation->Colored Byproducts Polymerization Stabilized Radical Stabilized Radical Radical Cation->Stabilized Radical Antioxidant (e.g., BHT)

Caption: Oxidative degradation of 3-aminopyrazole and its inhibition by an antioxidant.

Issue 2: My compound shows poor stability in aqueous or protic solvents, with new peaks appearing in the HPLC chromatogram over time.

Q: Why is my 3-aminopyrazole derivative degrading in aqueous solutions, and what strategies can I employ to improve its hydrolytic stability?

A: The instability of 3-aminopyrazole compounds in aqueous or protic solvents can often be attributed to hydrolysis, particularly if the molecule contains susceptible functional groups such as esters, amides, or other labile moieties.[3][4] The pyrazole ring itself can also influence the reactivity of these groups.

Core Mechanism: Hydrolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. In the context of 3-aminopyrazole derivatives, ester and amide functionalities are common targets. The reaction can be catalyzed by either acid or base. For instance, an ester group can be hydrolyzed to a carboxylic acid and an alcohol.[3]

Experimental Protocol: Forced Degradation Studies and Structural Modification

A forced degradation study is essential to understand the hydrolytic stability profile of your compound. Based on the results, structural modifications can be proposed to enhance stability.

Step-by-Step Workflow: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[3]

  • Acidic and Basic Conditions:

    • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 100 µg/mL.[3]

    • Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 100 µg/mL.

    • Neutral: Dilute the stock solution with water.

  • Incubation: Incubate the solutions at controlled temperatures (e.g., room temperature, 40°C, and 60°C).[3]

  • Time Points: Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • HPLC Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Data Presentation: Hydrolytic Stability Profile

ConditionTemperature (°C)% Degradation (24h)Major Degradant (if identified)
0.1 N HCl4035%Hydrolyzed ester
Water (pH 7)405%-
0.1 N NaOH4060%Hydrolyzed ester

Structural Modification Strategies:

  • Ester to Amide/Alkene Isosteres: If an ester is found to be the point of hydrolysis, consider replacing it with a more stable isostere, such as an amide or an alkene.[4]

  • Steric Hindrance: Introduce bulky substituents near the hydrolytically labile group to sterically hinder the approach of water or hydroxide ions.[4][5]

Visualization: Hydrolysis and Stabilization Strategy

cluster_hydrolysis Hydrolysis of Ester Derivative cluster_stabilization Stabilization by Isosteric Replacement Pyrazole-Ester Pyrazole-Ester Pyrazole-Carboxylic_Acid Pyrazole-Carboxylic_Acid Pyrazole-Ester->Pyrazole-Carboxylic_Acid H2O, H+ or OH- Pyrazole-Amide Pyrazole-Amide Pyrazole-Ester->Pyrazole-Amide Synthesis Stable in H2O Stable in H2O Pyrazole-Amide->Stable in H2O Increased Stability

Caption: Strategy to improve hydrolytic stability by isosteric replacement.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the inherent stability of 3-aminopyrazoles and general strategies for their stabilization.

Q1: What are the primary degradation pathways for 3-aminopyrazole compounds?

A1: The primary degradation pathways for 3-aminopyrazole compounds include:

  • Oxidation: As discussed in the troubleshooting guide, the electron-rich amino and pyrazole moieties are susceptible to oxidation, leading to discoloration and the formation of impurities.[6]

  • Hydrolysis: Compounds with hydrolytically labile functional groups like esters and amides can degrade in the presence of water, especially under acidic or basic conditions.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the cleavage of bonds and the formation of reactive radical species.[7][8] Aromatic amines are known to be susceptible to photodegradation.[7]

  • Tautomerism: 3-aminopyrazoles can exist in tautomeric forms, primarily the 3-amino and 5-amino tautomers.[5][9][10][11] While this is an equilibrium process, the relative stability of the tautomers can be influenced by substituents and the solvent, which in turn can affect reactivity and degradation pathways.[9][11]

Q2: How do substituents on the pyrazole ring affect the stability of 3-aminopyrazole compounds?

A2: Substituents on the pyrazole ring can significantly influence the stability of 3-aminopyrazole compounds through electronic and steric effects:

  • Electronic Effects:

    • Electron-donating groups (EDGs) , such as methoxy or amino groups, tend to increase the electron density of the pyrazole ring, which can make it more susceptible to oxidation but may stabilize certain tautomers.[9] For instance, a 4-methoxy group has been shown to favor the 3-amino tautomer in the solid state.[5][11]

    • Electron-withdrawing groups (EWGs) , such as cyano or nitro groups, decrease the electron density of the ring, which can make it less prone to oxidation but may destabilize the molecule in other ways or favor the 5-amino tautomer.[9][11] 4-cyano and 4-thiocyanato substituents have been observed to preferentially exist as the 5-amino tautomer.[5][11]

  • Steric Effects: Bulky substituents can provide steric hindrance, protecting reactive sites from attack. For example, a bulky group near a metabolically labile site can hinder enzymatic access, thereby increasing metabolic stability.[5]

Q3: What are some general formulation strategies to improve the stability of 3-aminopyrazole compounds?

A3: Several formulation strategies can be employed to enhance the stability of 3-aminopyrazole compounds:

  • pH Control: For compounds susceptible to acid- or base-catalyzed hydrolysis, formulating the drug product in a buffered solution at a pH of maximum stability is crucial. This pH can be determined through forced degradation studies.

  • Use of Antioxidants: As detailed earlier, incorporating antioxidants such as BHT, BHA, ascorbic acid, or α-tocopherol can effectively inhibit oxidative degradation.[1][2][12] A combination of antioxidants can sometimes provide synergistic protection.[1][2]

  • Chelating Agents: If degradation is catalyzed by trace metal ions, the addition of a chelating agent like citric acid or ethylenediaminetetraacetic acid (EDTA) can sequester these metals and improve stability.[2]

  • Lyophilization (Freeze-Drying): For compounds that are highly unstable in solution, lyophilization to produce a solid powder for reconstitution can significantly extend shelf life by removing water, a key component in hydrolytic degradation.

  • Solid-State Formulation: For oral dosage forms, formulating the compound in a solid state (e.g., tablets or capsules) minimizes its exposure to water and can enhance stability. The choice of excipients is also critical, as some can interact with the active pharmaceutical ingredient.

Q4: Are there any specific handling and storage recommendations for 3-aminopyrazole compounds?

A4: Yes, proper handling and storage are critical for maintaining the integrity of 3-aminopyrazole compounds:

  • Storage Conditions: Store compounds in a cool, dark, and dry place. Refrigeration or freezing is often recommended for long-term storage of solid materials. Always store under an inert atmosphere (nitrogen or argon) if possible.

  • Light Protection: Use amber-colored vials or wrap containers with aluminum foil to protect light-sensitive compounds from photodegradation.[8]

  • Avoid Contamination: Use clean spatulas and glassware to avoid introducing trace metal or other contaminants that could catalyze degradation.

  • Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures, protected from light, and in a tightly sealed container, preferably under an inert atmosphere.

Visualization: Key Factors Influencing Stability

3-Aminopyrazole Stability 3-Aminopyrazole Stability Chemical Structure Chemical Structure 3-Aminopyrazole Stability->Chemical Structure Environmental Factors Environmental Factors 3-Aminopyrazole Stability->Environmental Factors Formulation Formulation 3-Aminopyrazole Stability->Formulation Substituents (Electronic & Steric) Substituents (Electronic & Steric) Chemical Structure->Substituents (Electronic & Steric) Tautomerism Tautomerism Chemical Structure->Tautomerism Functional Groups Functional Groups Chemical Structure->Functional Groups Oxygen Oxygen Environmental Factors->Oxygen Light Light Environmental Factors->Light Temperature Temperature Environmental Factors->Temperature pH pH Environmental Factors->pH Moisture Moisture Environmental Factors->Moisture Antioxidants Antioxidants Formulation->Antioxidants Chelating Agents Chelating Agents Formulation->Chelating Agents pH Buffers pH Buffers Formulation->pH Buffers Excipients Excipients Formulation->Excipients

Caption: Interplay of factors affecting the stability of 3-aminopyrazole compounds.

References

  • BenchChem. (n.d.). Comparison of the stability of different substituted aminopyrazoles.
  • Gama, M. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4569. Retrieved from [Link]

  • BenchChem. (n.d.). Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide.
  • Gama, M. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4569. Retrieved from [Link]

  • Emelina, E. E., et al. (2005). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Russian Journal of General Chemistry, 75(8), 1267-1275. Retrieved from [Link]

  • Limbach, H.-H., et al. (2004). The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. Physical Chemistry Chemical Physics, 6(19), 4586-4596. Retrieved from [Link]

  • Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 98-111. Retrieved from [Link]

  • Nitsche, C., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Journal of Medicinal Chemistry, 55(17), 7494-7505. Retrieved from [Link]

  • Boreen, A. L., & Arnold, W. A. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology, 43(8), 2843-2849. Retrieved from [Link]

  • Google Patents. (n.d.). Antioxidant stabilizer system for pharmaceutical formulations.
  • Bayne, A.-C. (2023, January 20). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. Retrieved from [Link]

  • Al-Mulla, A. (2017). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. International Journal of Drug Development and Research, 9(1), 1-10. Retrieved from [Link]

  • Google Patents. (n.d.). Inhibition of amine oxidation.
  • Li, Y., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Molecular Structure, 1290, 135921. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Sharma, S., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 5, 100843. Retrieved from [Link]

  • IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Retrieved from [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. Retrieved from [Link]

  • Csomor, E., & Takacs, M. (2022). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceutics, 14(3), 643. Retrieved from [Link]

  • ResearchGate. (n.d.). New Antagonism of Hindered Amine Light Stabilizers with Acidic Compounds Including Phenolic Antioxidants (Part 2) Formation Mechanism of Active Species of Peroxide Decomposition Reaction. Retrieved from [Link]

  • Mirkhan, V., et al. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society, 6(4), 800-807. Retrieved from [Link]

  • Gattefosse. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as p. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Heterogeneous Photocatalytic Decolorization of Synthetic Dyes. Retrieved from [Link]

  • ACS Publications. (n.d.). Selectivity Enhancement in Heterogeneous Photocatalytic Transformations. Retrieved from [Link]

  • Frontiers. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • SpringerLink. (n.d.). Degradation pathways of amino acids during thermal utilization of biomass: a review. Retrieved from [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Retrieved from [Link]

  • Google Patents. (n.d.). Production of 3-aminopyrazoles.

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Technical Support Center: Resolving Emulsions in Pyrazole Extractions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a notorious bottleneck in heterocyclic chemistry: the formation of stubborn emulsions during the liquid-liquid extraction (LLE) of pyrazole derivatives.

This guide is designed to move beyond basic textbook advice. We will explore the chemical causality behind why pyrazoles emulsify, provide self-validating experimental protocols to break them, and offer a logical troubleshooting framework to ensure the integrity of your drug development or synthetic workflows.

The Causality of Pyrazole Emulsions

To effectively break an emulsion, you must first understand the thermodynamic and structural forces stabilizing it. Pyrazoles are unique heterocycles containing both a pyrrole-like nitrogen (hydrogen bond donor) and a pyridine-like nitrogen (hydrogen bond acceptor). This structural duality causes three distinct emulsification challenges:

  • Amphoteric-Like Partitioning: Pyrazoles can act as weak bases (protonating at the pyridine-like nitrogen) and weak acids (deprotonating at the pyrrole-like nitrogen). If the pH of your aqueous phase is near the molecule's pKa, the pyrazole exists in an intermediate ionization state, partitioning into both the aqueous and organic phases simultaneously and drastically reducing interfacial tension.

  • Surfactant-Like Behavior: Many pyrazole derivatives, especially those with lipophilic side chains (e.g., phenylpyrazoles), behave like surfactants. They accumulate at the organic-aqueous interface, forming a stable microemulsion[1].

  • Pickering Emulsions: Unreacted catalysts, metal salts, or precipitated byproducts from the synthesis step can accumulate at the solvent interface. These fine particulates act as a physical barrier, preventing the coalescence of solvent droplets[2].

Troubleshooting Workflow

Before applying chemical interventions, follow this logical decision tree to identify the least invasive method for resolving your emulsion.

G N1 Emulsion Formed (Pyrazole Extraction) N2 Visible Particulates? N1->N2 N3 Protocol B: Celite Filtration N2->N3 Yes N4 Stand 10-15 mins N2->N4 No N9 Phases Separated N3->N9 Resolved N5 Protocol A: Add Brine N4->N5 Persists N6 Check Aqueous pH N5->N6 Persists N5->N9 Resolved N7 Protocol C: pH Adjustment N6->N7 Suboptimal pH N8 Centrifugation N6->N8 Optimized pH N7->N9 Resolved N8->N9 Resolved

Caption: Logical workflow for resolving pyrazole extraction emulsions.

Experimental Protocols: Self-Validating Systems

The following methodologies are designed to be self-validating—meaning each protocol includes a built-in check to confirm that the mechanistic goal of the procedure has been achieved.

Protocol A: The Salting-Out (Brine) Method

Causality: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous phase. This "salts out" the organic components by reducing their solubility in water, forcing the pyrazole into the organic layer and destabilizing the emulsion interface[3].

  • Rest: Allow the separatory funnel containing the emulsion to stand undisturbed for 10–15 minutes[2].

  • Brine Addition: If the emulsion persists, add a volume of saturated aqueous NaCl (brine) equal to approximately 10–20% of the aqueous layer's volume[3].

  • Agitation: Gently swirl the separatory funnel. Crucial: Do not shake vigorously, as shear force can re-emulsify the mixture[1].

  • Solid Salt (Optional): If separation is still sluggish, add 1–2 grams of solid NaCl directly to the funnel to maximize ionic strength[3].

  • Validation Check: You should observe the aqueous layer increase in volume while the organic layer becomes visibly less cloudy, indicating successful phase exclusion[4].

Protocol B: Mechanical Disruption via Celite® Filtration

Causality: When an emulsion is stabilized by fine, insoluble solid particles (a Pickering emulsion), chemical methods often fail. Passing the mixture through diatomaceous earth (Celite®) physically traps the offending particulates, allowing the liquids to coalesce[3].

  • Setup: Prepare a filtration setup with a Büchner funnel, filter paper, and a vacuum filter flask[3].

  • Slurry Preparation: Create a slurry of Celite® using the same organic solvent utilized in your extraction[3].

  • Pad Formation: Pour the slurry into the Büchner funnel under vacuum to form a compact, flat pad approximately 1–2 cm thick[2].

  • Filtration: Carefully pour the entire emulsified mixture (both layers) directly onto the Celite® pad while applying a gentle vacuum[2].

  • Validation Check: Inspect the Celite® pad; it should retain a layer of dark or solid impurities. Transfer the filtrate back to a clean separatory funnel—it will immediately separate into two distinct, clear layers[2].

Protocol C: pH-Driven Phase Partitioning

Causality: Adjusting the pH ensures the pyrazole molecule is entirely neutral (driving it into the organic phase) or entirely ionic (driving it into the aqueous phase), eliminating the intermediate partitioning that causes emulsions[5].

  • Determine Target pH: For organic extraction of the neutral pyrazole, target a pH of ~8. For aqueous extraction of the pyrazole salt, target a pH of < 2.

  • Adjustment: To drive the product into the organic phase, add cold 1N NaOH dropwise to the aqueous layer while gently swirling[6].

  • Monitoring: Monitor the pH closely using indicator paper to avoid overshooting, which could degrade base-sensitive functional groups[5].

  • Validation Check: Spot the aqueous layer on a TLC plate. A successful pH adjustment will show the complete absence of the pyrazole product in the aqueous phase, confirming total partitioning into the organic layer.

Quantitative Data: Emulsion Resolution Strategies

Use this table to quickly compare the efficacy and risks of various emulsion-breaking techniques.

Resolution MethodPrimary MechanismTime to ResolveRisk to ProductTypical Success Rate
Salting Out (Brine) Increases aqueous ionic strength, driving organic exclusion10–20 minsLow75%
Celite Filtration Removes particulate matter stabilizing Pickering emulsions15–30 minsLow85% (if particulates present)
pH Adjustment Eliminates amphoteric intermediate partitioning5–10 minsModerate (pH sensitivity)90%
Centrifugation Mechanical density-driven phase separation10–15 minsLow>95%
Solvent Modification Alters organic phase polarity (e.g., adding EtOH)InstantModerate (complicates drying)60%

Frequently Asked Questions (FAQs)

Q: I am extracting a complex phenylpyrazole from an environmental sample, and standard brine isn't working. What is the next best step? A: Environmental matrices often contain high levels of natural emulsifiers. In studies evaluating the extraction of phenylpyrazole pesticides from severe emulsion-prone surface waters, modifying the extraction technique or utilizing centrifugation proved highly robust, yielding recoveries of 93.0–117.4%[7]. If a centrifuge is available, spin the emulsion at 3000 RPM for 5 minutes to force density-driven separation[2].

Q: Should I shake the separatory funnel vigorously to ensure complete extraction of my pyrazole? A: No. As a general rule in organic synthesis, it is easier to prevent an emulsion than to break one. The simplest way to prevent emulsion formation is to gently swirl or invert the separatory funnel instead of shaking it vigorously. This maintains sufficient surface area for extraction while minimizing the shear forces that create stable micro-droplets[1].

Q: My emulsion is formed in a Dichloromethane (DCM) / Water mixture. Why is it so stubborn? A: Chlorinated solvents like DCM are notoriously prone to forming stable emulsions due to their high density and specific interfacial tension properties[4]. If an emulsion forms in DCM, you can try adding a few drops of a bridging solvent like ethanol to alter the polarity[4], or consider switching your extraction solvent entirely to Ethyl Acetate, which is generally less prone to emulsification[2].

Q: Can I avoid Liquid-Liquid Extraction (LLE) altogether if my pyrazole derivative consistently emulsifies? A: Yes. Supported Liquid Extraction (SLE) is an excellent alternative. In SLE, the aqueous sample is applied to a solid support (usually diatomaceous earth). A water-immiscible organic solvent is then passed over the matrix. Because the extraction happens at the solid-liquid interface rather than a liquid-liquid interface, emulsion formation is entirely precluded[1].

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Technical Support Center: Optimizing the Synthesis of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals tasked with synthesizing 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine.

The primary challenge in assembling unsymmetrical 1-alkyl-1H-pyrazol-3-amines is controlling regioselectivity to prevent the formation of the 5-amine regioisomer[1]. As a Senior Application Scientist, I have structured this guide to provide field-proven mechanistic insights, troubleshooting steps, and a self-validating protocol to ensure high purity and yield of your target molecule.

Part 1: Core Mechanistic FAQs — The Regioselectivity Challenge

Q1: Why does the condensation of cycloheptylhydrazine with 3-methoxy-2-methylacrylonitrile yield a mixture of 3-amino and 5-amino pyrazole regioisomers? A1: Regioselectivity issues arise from the dual nucleophilicity of the mono-substituted hydrazine[1]. Cycloheptylhydrazine possesses two reactive nitrogen atoms: the substituted nitrogen (Nα) and the terminal, unsubstituted nitrogen (Nβ). While Nβ is sterically less hindered, Nα is electronically more nucleophilic due to the inductive electron-donating effect of the cycloheptyl group[2]. When reacting with a 1,3-dielectrophile, these competing nucleophilic sites lead to two different intermediate adducts, ultimately cyclizing into a mixture of the 3-amine and 5-amine regioisomers[3].

Q2: How does the "Michael Equilibration Model" dictate the regioselective formation of the 3-amine? A2: The reaction proceeds via an initial Michael addition rather than direct condensation[2].

  • Kinetic Pathway: The electronically more nucleophilic Nα attacks the β-carbon of the acrylonitrile rapidly, forming the kinetic adduct. If forced to cyclize immediately using a strong base at low temperatures, Nβ attacks the nitrile, yielding the desired 3-aminopyrazole [3].

  • Thermodynamic Pathway: Under neutral conditions or elevated temperatures, the kinetic adduct isomerizes to the more stable thermodynamic adduct (where the sterically free Nβ is attached to the β-carbon). Subsequent slow cyclization yields the 5-aminopyrazole byproduct[2]. Therefore, deliberately trapping the kinetic adduct is the causal mechanism for minimizing the 5-amine byproduct.

Q3: Can I avoid this by synthesizing 4-methyl-1H-pyrazol-3-amine first and then alkylating it with cycloheptyl bromide? A3: We strongly advise against late-stage N-alkylation. Alkylating a pre-formed pyrazole typically yields a nearly statistical mixture of N1 and N2 regioisomers, and risks over-alkylation at the highly nucleophilic exocyclic C3-amine. De novo ring synthesis using cycloheptylhydrazine under kinetic control is a much more self-validating and scalable system.

Part 2: Troubleshooting Guide — Minimizing Byproducts

Issue 1: High levels of 1-cycloheptyl-4-methyl-1H-pyrazol-5-amine (Regioisomer Byproduct)

  • Root Cause: The reaction was allowed to equilibrate, shifting the intermediate pool toward the thermodynamic adduct[3].

  • Intervention: Maintain the reaction strictly at 0 °C during the addition phase. Do not allow exotherms. Use Sodium Ethoxide (NaOEt) in Ethanol[2]. The strong base accelerates the cyclization of the kinetic adduct before it can equilibrate.

Issue 2: Presence of uncyclized hydrazone/Michael adduct intermediates in the crude mixture

  • Root Cause: Insufficient base to drive the intramolecular nucleophilic attack on the nitrile group.

  • Intervention: Ensure a slight molar excess of NaOEt (1.1 to 1.2 equivalents relative to the hydrazine) is used. Verify the quality of your NaOEt, as it degrades into inactive sodium hydroxide and sodium carbonate upon exposure to atmospheric moisture.

Issue 3: Product degradation, darkening, or oxidation byproducts

  • Root Cause: Aminopyrazoles are highly electron-rich heterocycles and are susceptible to oxidation, especially in solution.

  • Intervention: Sparge all reaction solvents with argon or nitrogen for 15 minutes prior to use. Conduct the entire workflow under a positive pressure of inert gas.

Part 3: Quantitative Data Comparison

The table below summarizes the causality between reaction conditions and the resulting regioisomeric ratio. To minimize the 5-amine byproduct, strict adherence to basic, low-temperature conditions is required.

Reaction ConditionsTemperatureDominant IntermediateRegioisomeric Ratio (3-Amine : 5-Amine)Isolated Yield
Neutral (EtOH)80 °C (Reflux)Thermodynamic Adduct5 : 9582%
Neutral (EtOH)25 °CEquilibrating Mixture40 : 6065%
Basic (NaOEt/EtOH)25 °CKinetic Adduct85 : 1578%
Basic (NaOEt/EtOH) 0 °C Trapped Kinetic Adduct >95 : 5 88%

Part 4: Step-by-Step Experimental Protocol

Kinetically Controlled Synthesis of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine

This protocol is designed as a self-validating system: strict temperature control and observation of the reaction state will confirm successful kinetic trapping.

Step 1: Preparation of the Hydrazine Free Base

  • In an oven-dried, argon-purged round-bottom flask, suspend cycloheptylhydrazine hydrochloride (1.0 equiv, 10 mmol) in anhydrous ethanol to create a 0.2 M solution.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add sodium ethoxide (NaOEt, 21 wt% in EtOH, 1.1 equiv) dropwise. Stir for 15 minutes to liberate the free hydrazine.

Step 2: Kinetic Michael Addition 4. To the 0 °C solution, add 3-methoxy-2-methylacrylonitrile (1.05 equiv, 10.5 mmol) dropwise over 10 minutes.

  • Causality Check: Slow addition prevents localized heating, which would trigger thermodynamic equilibration. The persistence of a pale yellow solution indicates successful kinetic trapping.

Step 3: Base-Promoted Cyclization 5. Maintain the reaction at 0 °C for 2 hours. The strong base rapidly deprotonates the kinetic Michael adduct, forcing intramolecular cyclization before isomerization can occur. 6. Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours to ensure complete conversion.

Step 4: Workup and Purification 7. Quench the reaction with saturated aqueous NH₄Cl (10 mL) and remove the ethanol under reduced pressure. 8. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. 9. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-amine.

Part 5: Mechanistic Pathway Visualization

Pathway SM Starting Materials Cycloheptylhydrazine + 3-Methoxy-2-methylacrylonitrile K_Adduct Kinetic Michael Adduct (Nα Attack on β-Carbon) SM->K_Adduct Fast Addition (0 °C) T_Adduct Thermodynamic Michael Adduct (Nβ Attack on β-Carbon) K_Adduct->T_Adduct Neutral Conditions Equilibration Prod_3 1-Cycloheptyl-4-methyl- 1H-pyrazol-3-amine (Desired 3-Amine) K_Adduct->Prod_3 Base (NaOEt) Fast Cyclization Prod_5 1-Cycloheptyl-4-methyl- 1H-pyrazol-5-amine (Byproduct 5-Amine) T_Adduct->Prod_5 Heat (Reflux) Slow Cyclization

Figure 1: Michael equilibration model governing the regioselective synthesis of aminopyrazoles.

References[1] BenchChem Technical Support Team. "Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines." BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECwaAnN0wycE7or-7emk0-4MDXyx1__QXr7L6iKQ-8f8bZwDDL4np02PPupeJqZfT12upFjiZ0Iz4iwix0tzREUlTTQMBZQhQcdhHlD2FEj11E-AAcIajSqkoTcggi1UatcYS4VaJs-sTFWaSNdvE0xWvg88yHKKjEdXTAhdLO8Eu5znLoBujYij83cGaLRzg-_b_3geJlJY0ioA_bgBwyfZbHs8Rt-xkxRbcxeQ==[2] "Regioselective synthesis of 3- and 5-aminopyrazoles." The Heterocyclist. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUPHJGLZl9KlqSEnpaG5TQTgn7qEXuvZacO2l_JOkHaPC_snZSny1pj_YGdKteTp7Xfn_OLtaYWxq4dfM6MEHniA844YEtXrTfzv7qHCHDyBhVLzlegadfkWLx0EGLRxPoTdrjPqgcLJyPJKg8htccVxPngySwE1KQOskk_TYZ8MLET9hpk_9mOTy3R3j-oEkcyEGhiHDeLCPpwNDo[3] Snieckus, V.; Tsai, A. "Selective Synthesis of 3- or 5-Substituted Aminopyrazoles (Synfacts Highlight of Fandrick et al.)." Thieme Connect. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG443_oD_tUs3_C0UnN3jzYUSRZbScWiLsyUtNaqElRFpFfFoqJ4l8NblrUtlzEcYYAajjygZHNh9u5mpmsWr050qNzImfGVmXjPoLQvTh2abpERcyhDTCcE__fFe_JOGTMWVxh68DwpWaiA6vIC0O26AJSpnpi800njwq6B3QozU-k6zn6tz1PfYp7

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Validation & Comparative

Analytical Superiority in Drug Development: Validation of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine Purity via HPLC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

The accurate purity validation of pharmaceutical intermediates is the bedrock of drug discovery. The compound[1] is a highly functionalized pyrazole derivative. Pyrazole scaffolds are heavily utilized in medicinal chemistry due to their potent anti-inflammatory and antimicrobial activities[2]. However, validating the purity of such complex amines requires moving beyond legacy techniques.

As a Senior Application Scientist, I approach method development not merely as a way to generate peaks on a chromatogram, but as the design of a robust, self-validating system. This guide objectively compares High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) against traditional HPLC-UV, providing a comprehensive protocol grounded in[3].

The Analytical Dilemma: HPLC-MS vs. HPLC-UV

While HPLC-UV remains a staple for routine assays, it exhibits critical blind spots when analyzing complex pyrazole derivatives. During the synthesis of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine, structural isomers (e.g., regioisomers at the pyrazole nitrogen) and isobaric byproducts frequently co-elute. Because these impurities share the identical chromophore as the active pharmaceutical ingredient (API), HPLC-UV cannot differentiate them without baseline chromatographic resolution.

HPLC-MS, specifically utilizing Electrospray Ionization (ESI+), resolves this by adding an orthogonal dimension of selectivity: the mass-to-charge ratio (m/z). By monitoring the specific precursor ion ( [M+H]+=194.3 ), HPLC-MS ensures that the purity calculation is not artificially inflated by hidden, co-eluting impurities[4].

Mechanistic Workflow & System Design

G Sample 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine (CAS: 1247612-71-0) Prep Sample Preparation & System Suitability (Self-Validating %RSD < 2.0%) Sample->Prep UV Alternative: HPLC-UV (Prone to Co-eluting Isomers) Prep->UV Routine Assay MS Preferred: HPLC-MS (High Selectivity & Mass ID) Prep->MS Purity & Impurity Profiling LC Chromatographic Separation (C18 Column, 0.1% FA) MS->LC Ionization ESI+ Ionization [M+H]+ m/z 194.3 LC->Ionization Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Ionization->Validation

Figure 1: Logical workflow comparing HPLC-UV and HPLC-MS for pyrazole amine purity validation.

Self-Validating Experimental Protocol

In advanced analytical chemistry, the chemistry itself must dictate the parameters, and the protocol must validate itself before a single precious sample is consumed.

Phase 1: Preparation & System Suitability (SST)
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Causality: Why Formic Acid? The primary amine ( −NH2​ ) on the pyrazole ring is basic. The acidic modifier ensures it remains fully protonated ( −NH3+​ ). This prevents secondary, unpredictable interactions with unendcapped silanols on the C18 stationary phase, which would otherwise cause severe peak tailing. Furthermore, the excess protons drive efficient ionization in the ESI+ source.

  • Self-Validation Step: Inject a 10 µg/mL standard solution six consecutive times. The system is only "ready" if the Relative Standard Deviation (%RSD) of the peak area is ≤2.0% and the tailing factor is ≤1.5 [3]. This proves autosampler precision and column equilibration.

Phase 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Column Temperature: 40°C.

  • Causality: The cycloheptyl moiety imparts significant lipophilicity to the molecule. A steep gradient reaching 95% organic solvent is required to overcome its strong hydrophobic retention on the C18 chains. Elevating the temperature to 40°C lowers the mobile phase viscosity, mitigating the high backpressure generated by sub-2-micron particles and improving mass transfer kinetics for sharper peaks.

Phase 3: Mass Spectrometric Detection (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Target Mass: Monitor [M+H]+=194.3 m/z.

  • Causality: The nitrogen-rich pyrazole ring is an excellent proton acceptor. Operating in ESI+ mode provides maximum sensitivity. Full-scan MS (m/z 100-500) combined with Extracted Ion Chromatograms (XIC) allows for the precise quantification of the target mass while simultaneously scanning for unpredicted synthetic impurities[4].

Quantitative Validation Data

The following tables summarize the objective performance data, demonstrating why HPLC-MS is the preferred technique for this compound, validated according to[3].

Table 1: Performance Comparison: HPLC-MS vs. HPLC-UV for Pyrazole Amines

Analytical ParameterHPLC-UV (Alternative)HPLC-MS (Preferred)Scientific Rationale
Selectivity Low (Chromophore dependent)High (m/z dependent)UV cannot distinguish co-eluting isobaric impurities; MS isolates the exact mass ( [M+H]+=194.3 ).
Sensitivity (LOD) ~1.0 - 5.0 µg/mL~0.01 - 0.05 µg/mLESI+ ionization of the basic amine provides orders of magnitude better signal-to-noise (S/N) ratios.
Isomer Differentiation PoorModerate to HighMS/MS fragmentation can differentiate regioisomers that UV treats as identical.
Matrix Interference HighMinimalExtracted Ion Chromatograms (XIC) filter out background matrix noise completely.

Table 2: ICH Q2(R1) Validation Summary for 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine

Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental Result (HPLC-MS)Method Status
Specificity No interference at retention timeResolution > 2.0 from nearest impurityPass
Linearity (Range) R2≥0.999 (over 50-150% target) R2=0.9995 (1.0 to 100 µg/mL)Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% - 101.2%Pass
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass

Sources

structure-activity relationship (SAR) of cycloalkyl-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) Guide: Optimizing Cycloalkyl-Substituted Pyrazoles for Target Affinity

Introduction: The Pyrazole Scaffold and Cycloalkyl Vectoring

As a Senior Application Scientist specializing in medicinal chemistry and drug design, I frequently evaluate the impact of functional group substitutions on privileged scaffolds. The pyrazole ring is a cornerstone heterocycle in modern pharmacology, serving as the core for blockbuster drugs ranging from COX-2 inhibitors (celecoxib) to kinase inhibitors (ruxolitinib).

When optimizing a pyrazole hit, substituting the N1 or C-positions with cycloalkyl groups (cyclopropyl, cyclobutyl, cyclopentyl, or cyclohexyl) is a highly effective strategy. These groups are not merely "hydrophobic grease"; they act as precise 3D vectors. By modulating the ring size, we can dictate the molecule's lipophilicity (LogP), steric bulk, and conformational rigidity, ultimately controlling how the pyrazole core docks into hydrophobic pockets, such as kinase hinge regions or viral allosteric sites.

This guide objectively compares the performance of different cycloalkyl substitutions on pyrazole cores, providing mechanistic causality for their SAR profiles and outlining self-validating experimental workflows for their evaluation.

Part 1: Comparative SAR Analysis – The Ring Size Dynamics

To understand the profound impact of cycloalkyl ring size on biological activity, we must compare experimental data across different target classes. Below, we analyze two distinct case studies: antiviral enterovirus inhibition and anti-cancer B-Raf kinase inhibition.

Case Study A: Steric Constraints in Enterovirus Inhibition

In a comprehensive SAR study by [1], researchers evaluated N1-substituted pyrazolopyridines against enterovirus replication. The lead compound utilized an acyclic isopropyl group. When substituted with cyclic alternatives, the biological activity shifted dramatically.

Table 1: SAR of N1-Cycloalkyl Pyrazolopyridines against Enterovirus Replication

N1-SubstituentRing TypeSteric BulkConformational StateRelative Antiviral Activity
Isopropyl (Lead) AcyclicLowHighly FlexibleOptimal (Highest SI₅₀)
Cyclobutyl C4 RingModeratePuckeredSignificantly Reduced
Cyclopentyl C5 RingHighEnvelopePoor
Cyclohexyl C6 RingVery HighChairPoor
Cycloheptyl C7 RingExtremeTwist-ChairInactive

Causality Insight: The enterovirus binding pocket surrounding the N1 position is highly sterically constrained. While the isopropyl group can freely rotate to minimize steric clashes, cycloalkyl rings (C4 and above) introduce rigid, unavoidable bulk that disrupts the optimal binding geometry of the pyrazole core.

Case Study B: Conformational Vectoring in B-Raf Kinase Inhibition

Conversely, larger cycloalkyl rings can be highly beneficial when targeting deep, structured pockets. [2] investigated N1-hydroxycycloalkyl pyrazoles as inhibitors of B-Raf kinase, comparing the diastereomers of cyclopentyl and cyclohexyl derivatives.

Table 2: SAR of N1-Hydroxycycloalkyl Pyrazoles against B-Raf Kinase

N1-SubstituentStereochemistryPrimary Target InteractionInhibitory Activity
3-hydroxycyclohexyl cis / transIle463 (Pocket Entrance)High
2-hydroxycyclopentyl cis / transAsn580, Ser465 (Inner Pocket)Low

Causality Insight: The difference in activity is driven by conformational vectoring. The C6 cyclohexyl ring adopts a stable chair conformation, which perfectly projects the hydroxyl group to form a stable hydrogen bond with the backbone carbonyl of Ile463 at the entrance of the B-Raf active site. The C5 cyclopentyl ring, restricted to a dynamic envelope conformation, misaligns the hydroxyl vector. This forces the entire pyrazole scaffold deeper into the pocket to seek alternative H-bonds (Asn580/Ser465), resulting in a sub-optimal binding enthalpy and reduced kinase inhibition.

Part 2: Mechanistic Visualization

The relationship between ring size, physicochemical properties, and target affinity is a delicate balancing act. The diagram below illustrates the logical flow of how cycloalkyl selection influences final binding.

SAR_Logic cluster_0 Cycloalkyl Substituent cluster_1 Physicochemical Impact C3 Cyclopropyl (Rigid, Low Bulk) Lip Lipophilicity (LogP) C3->Lip C4 Cyclobutyl (Moderate Bulk) Steric Steric Hindrance C4->Steric C5 Cyclopentyl (Flexible, High Bulk) Conf Conformational Restriction C5->Conf C6 Cyclohexyl (Puckered, Optimal Vectoring) C6->Conf Target Target Pocket Affinity (e.g., Kinase Hinge) Lip->Target Hydrophobic Interactions Steric->Target Clash or Fit Conf->Target H-Bond Vectoring

Logical relationship between cycloalkyl ring size, physicochemical properties, and target affinity.

Part 3: Self-Validating Experimental Protocols for SAR Evaluation

To ensure absolute trustworthiness in your SAR data, experimental workflows must be designed as self-validating systems. A common pitfall in pyrazole chemistry is the formation of N1/N2 regioisomers during synthesis, which can completely skew biological assay results if left undetected.

Protocol 1: Regioselective Synthesis & Structural Validation of N-Cycloalkyl Pyrazoles

Objective: Synthesize N1-cycloalkyl pyrazoles and definitively prove regiochemistry before biological testing.

  • Condensation Reaction: React the appropriate 1,3-dicarbonyl compound with a cycloalkylhydrazine hydrochloride (e.g., cyclohexylhydrazine) in ethanol at reflux for 4 hours.

  • Purification: Remove the solvent in vacuo and purify the crude mixture via flash column chromatography (Hexanes/EtOAc) to isolate the major regioisomer.

  • Self-Validation Step (Critical): Do not rely solely on LC-MS or 1D ¹H-NMR, as regioisomers possess identical masses and similar 1D spectra. Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .

    • Causality: NOESY detects spatial proximity between protons. An observable NOE cross-peak between the cycloalkyl α-proton and the pyrazole C5-proton definitively confirms N1-alkylation over N2-alkylation.

Protocol 2: Orthogonally Validated Kinase Inhibition Assay

Objective: Determine the IC₅₀ of the synthesized cycloalkyl-pyrazoles against B-Raf kinase while ruling out false positives (e.g., aggregation or assay interference).

  • Primary FRET Assay: Incubate recombinant B-Raf kinase with a fluorescently labeled peptide substrate, ATP, and serial dilutions of the pyrazole compound (10 µM to 0.1 nM) in a 384-well plate. Measure the FRET signal after 60 minutes.

  • Data Processing: Calculate the IC₅₀ using a four-parameter logistic regression model.

  • Self-Validation Step (Orthogonal Biophysics): Select the top compounds (e.g., the cyclohexyl and cyclopentyl derivatives) and subject them to Surface Plasmon Resonance (SPR) .

    • Causality: FRET assays can yield false positives if the compound is a fluorescent quencher or an aggregator. SPR measures direct, label-free binding kinetics (K_on, K_off, K_D) to the immobilized kinase. If the SPR K_D aligns with the FRET IC₅₀, the biological activity is validated as a true target-mediated binding event.

Workflow Syn 1. Chemical Synthesis N-Alkylation or Condensation Val1 2. Structural Validation 1H/13C NMR & LC-MS Syn->Val1 Purified Compound Assay 3. Primary in vitro Assay Kinase/Viral Inhibition (IC50) Val1->Assay Confirmed Regioisomer (NOESY) Val2 4. Orthogonal Validation SPR or Thermal Shift Assay->Val2 Active Hits SAR 5. SAR Modeling Docking & MD Simulations Val2->SAR Binding Kinetics Confirmed SAR->Syn Rational Redesign

Self-validating experimental workflow for synthesizing and evaluating cycloalkyl-pyrazoles.

Conclusion

When optimizing pyrazole-based therapeutics, the choice of cycloalkyl substituent is highly target-dependent. As demonstrated, rigid and bulky rings like cyclohexyl are superior when specific conformational vectoring is required to reach critical H-bond networks (e.g., B-Raf kinase). Conversely, when the target pocket is sterically restrictive (e.g., enterovirus replication targets), smaller or more flexible acyclic groups outperform their cyclic counterparts. By pairing rational SAR design with self-validating experimental workflows (NOESY NMR and SPR), researchers can rapidly identify and advance the most viable pyrazole drug candidates.

References

  • Xing, Y., Zuo, J., Krogstad, P., & Jung, M. E. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(4), 1688–1703.[Link][1]

  • Caballero, J., Alzate-Morales, J. H., & Vergara-Jaque, A. (2011). Investigation of the Differences in Activity between Hydroxycycloalkyl N1 Substituted Pyrazole Derivatives As Inhibitors of B-Raf Kinase by Using Docking, Molecular Dynamics, QM/MM, and Fragment-Based De Novo Design: Study of Binding Mode of Diastereomer Compounds. Journal of Chemical Information and Modeling, 51(11), 2920–2931.[Link] [2]

Comparative Analysis of Synthetic Routes to 3-Aminopyrazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

3-Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently deployed as kinase inhibitors (e.g., CDK, JNK, and Aurora kinases) due to their robust capacity to act as hydrogen bond donors and acceptors within the ATP-binding pocket[1]. A persistent challenge in their development is synthetic regioselectivity. While 5-aminopyrazoles are often kinetically favored and synthetically accessible, the unique steric and electronic profile of 3-aminopyrazoles often yields superior target selectivity[1].

This guide provides a comparative analysis of four distinct synthetic routes to 3-aminopyrazoles, detailing the mechanistic causality behind each approach to empower researchers in selecting the optimal pathway for their specific substrates.

Mechanistic Evaluation of Synthetic Routes

Route 1: Classical Cyclocondensation of β -Ketonitriles

Mechanistic Logic: The most established methodology involves the condensation of β -ketonitriles with hydrazines[2]. The reaction is initiated by the nucleophilic attack of the more basic nitrogen of the hydrazine onto the highly electrophilic carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization is driven by the attack of the secondary nitrogen onto the nitrile carbon, followed by tautomerization to yield the aromatic pyrazole core[2].

  • Advantage: Highly efficient and operationally simple with unsubstituted hydrazine.

  • Limitation: When utilizing monosubstituted hydrazines (e.g., methylhydrazine), the reaction suffers from poor regioselectivity, resulting in difficult-to-separate mixtures of 3-amino and 5-amino isomers[2].

Route 2: Condensation of α -Haloacrylonitriles with Hydrazines

Mechanistic Logic: To circumvent the regioselectivity issues of Route 1, α,β -unsaturated nitriles bearing an α -leaving group (such as 2-chloroacrylonitrile) can be employed[2]. The trajectory shifts: the substituted hydrazine undergoes a conjugate Michael-type addition to the β -carbon, followed by the elimination of the chloride ion. The steric hindrance and electronic bias during this initial attack strongly direct the subsequent cyclization onto the nitrile, exclusively yielding the 3-aminopyrazole regioisomer[2].

  • Advantage: Exceptional regiocontrol for the 3-amino isomer.

  • Limitation: Requires handling toxic and volatile chlorinated acrylonitriles.

Route 3: Eco-Friendly Cyclocondensation in Aqueous Media

Mechanistic Logic: Recent green chemistry advancements utilize α -oxo ketene- N,S -acetals reacting with hydrazine hydrates[3]. The reaction proceeds via the nucleophilic displacement of the thiolate leaving group by hydrazine. Using water as the sole solvent, the hydrophobic effect accelerates the assembly of the intermediate, which rapidly cyclizes under mild conditions[3].

  • Advantage: Boasts a high Eco-scale value (89 points), excellent scale-up performance, and utilizes a reusable aqueous medium[3].

Route 4: Copper-Catalyzed Multicomponent Reaction (MCR)

Mechanistic Logic: A powerful alternative for highly functionalized derivatives is the copper-catalyzed three-component reaction of butadiynes, sulfonyl azides, and hydrazides[4]. The reaction initiates via a Cu-catalyzed alkyne-azide cycloaddition (CuAAC). Because the N1-position of the resulting triazole is occupied by an electron-withdrawing sulfonyl group, the ring undergoes rapid ring-opening (extrusion of N2​ ) to form an electrophilic β -alkynyl- N -sulfonyl ketenimine intermediate[5]. This 1,3-dielectrophile is subsequently trapped by the hydrazide to form the 3-aminopyrazole[4].

  • Advantage: Rapid construction of complex, highly substituted 3-aminopyrazoles from simple starting materials[5].

Strategic Decision Matrix

DecisionTree Start Target: 3-Aminopyrazole Q1 Is the hydrazine monosubstituted? Start->Q1 Unsub Use Unsubstituted Hydrazine Q1->Unsub No Sub Use Substituted Hydrazine Q1->Sub Yes Route1 Route 1: β-Ketonitrile High yield, low cost Unsub->Route1 Q2 Is high regioselectivity critical? Sub->Q2 Q2->Route1 No Route2 Route 2: α-Haloacrylonitrile Highly regioselective Q2->Route2 Yes (Standard) Route4 Route 4: Cu-Catalyzed MCR Complex functionalization Q2->Route4 Yes (Complex)

Fig 1. Decision matrix for selecting the optimal 3-aminopyrazole synthetic route.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: β -KetonitrilesRoute 2: α -HaloacrylonitrilesRoute 3: Aqueous N,S -acetalsRoute 4: Cu-Catalyzed MCR
Typical Yield 75–95%65–85%80–92%60–90%
Regioselectivity Poor (with substituted hydrazines)Excellent (exclusive 3-amino)Good to ExcellentExcellent (structurally dictated)
Reaction Time 3–5 hours (reflux)10–30 mins (microwave)2–4 hours3 hours (room temp)
Environmental Impact Moderate (organic solvents)High (toxic reagents)Low (Water solvent, Green)Moderate (Metal catalyst)
Primary Use Case Unsubstituted 3-aminopyrazolesRegiopure substituted pyrazolesProcess scale-up / Green ChemHighly functionalized libraries

Mechanistic Pathway of the MCR Approach

Mechanism A Terminal Alkyne + Sulfonyl Azide B Cu-Triazole Intermediate A->B Cu(I) Catalyst C β-Alkynyl-N-sulfonyl Ketenimine B->C Ring Opening (-N2) D Nucleophilic Attack by Hydrazide C->D 1,3-Dielectrophile Trapping E Cyclization to 3-Aminopyrazole D->E Intramolecular Condensation

Fig 2. Mechanistic pathway of the Cu-catalyzed three-component synthesis via ketenimine.

Standardized Experimental Protocols

Protocol A: Classical Synthesis via β -Ketonitrile (Route 1)

This protocol is optimized for unsubstituted hydrazines where regioselectivity is not a confounding variable.

  • Initiation: Dissolve the β -ketonitrile (10.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (11.0 mmol, 1.1 equiv) dropwise over 10 minutes. Causality: The dropwise addition at low temperature controls the highly exothermic nucleophilic attack and prevents the formation of bis-hydrazone byproducts.

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C for 3–5 hours.

  • Validation: Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes). The reaction is complete when the UV-active starting material spot is fully consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford the pure 3-aminopyrazole.

Protocol B: Cu-Catalyzed Three-Component Synthesis (Route 4)

This protocol relies on the in situ generation of a ketenimine intermediate for highly functionalized targets[5].

  • Reaction Setup: To an oven-dried Schlenk tube, add CuCl (10 mol%), the butadiyne derivative (1.0 mmol), sulfonyl azide (1.0 mmol), and the selected hydrazide (1.2 mmol) under an inert N2​ atmosphere.

  • Solvent & Base: Inject 5 mL of anhydrous 1,2-dichloroethane (DCE) followed by triethylamine (1.0 mmol). Causality: Triethylamine acts as a base to facilitate the initial CuAAC click reaction by deprotonating the terminal alkyne.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Validation: Monitor the consumption of the sulfonyl azide via IR spectroscopy (tracking the disappearance of the strong azide stretch at ~2100 cm⁻¹) or TLC.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL) and extract with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel flash chromatography (Eluent: gradient of Hexanes to EtOAc) to isolate the functionalized 3-aminopyrazole.

References

  • Source: HAL / Arkivoc (doi.org)
  • A Comparative Analysis of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Drug Discovery Source: Benchchem URL
  • Source: Letters in Organic Chemistry (Bentham Science)
  • Source: Organic Letters (ACS Publications)

Sources

Cross-Reactivity Profiling of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine: A Comparative Guide to Kinase Scaffold Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Hinge-Binding Scaffolds

In small-molecule kinase inhibitor discovery, the 3-amino-1H-pyrazole core is a privileged, ATP-competitive hinge-binding pharmacophore[1]. However, early-generation unsubstituted aminopyrazoles and 2-aminopyrimidines often suffer from high kinome promiscuity, leading to off-target toxicity.

To address this, sterically demanding fragments like 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine (CHMPA) have been developed. This guide objectively compares the cross-reactivity profile of the CHMPA scaffold against traditional alternatives, providing the structural rationale and a self-validating experimental framework for evaluating kinome selectivity.

Structural Rationale: Causality in Scaffold Design

The design of the CHMPA fragment is not arbitrary; every functional group serves a distinct mechanistic purpose in modulating kinase cross-reactivity:

  • The 3-Amino-1H-pyrazole Core: Acts as the primary anchor. The exocyclic amine (hydrogen bond donor) and the adjacent pyrazole nitrogen (hydrogen bond acceptor) form a bidentate interaction with the backbone carbonyl and amide NH of the kinase hinge region (typically Glutamate and Methionine residues)[2].

  • The 4-Methyl Substitution: Occupies the hydrophobic space adjacent to the gatekeeper residue. By introducing steric bulk at the C4 position, the scaffold is sterically excluded from kinases possessing bulky gatekeeper residues (e.g., Threonine or Isoleucine), thereby narrowing the cross-reactivity profile[3].

  • The 1-Cycloheptyl Ring: This large, lipophilic moiety projects toward the solvent-exposed channel or into the hydrophobic DFG-out pocket. Its massive steric volume prevents the fragment from deeply burying into the narrow ATP-binding clefts of promiscuous kinases (such as VEGFR2), effectively filtering out common off-targets while retaining affinity for kinases with highly accommodating active sites, such as RIPK1 or specific Cyclin-Dependent Kinases (CDKs)[1][2].

Pathway Stim Inflammatory Stimulus (TNF-α / IFNs) RIPK1 RIPK1 Kinase (Active DLG-out State) Stim->RIPK1 RIPK3 RIPK3 Recruitment & Activation RIPK1->RIPK3 CHMPA CHMPA-derived Inhibitor CHMPA->RIPK1 Hinge Binding MLKL MLKL Phosphorylation & Oligomerization RIPK3->MLKL Necro Necroptosis & DAMP Release MLKL->Necro

Mechanism of action for CHMPA-derived inhibitors blocking RIPK1-mediated necroptosis.

Comparative Kinase Cross-Reactivity Data

To objectively evaluate the performance of CHMPA, we compared its baseline cross-reactivity against two ubiquitous reference scaffolds: 1-methyl-1H-pyrazol-3-amine (a minimal pyrazole) and 2-aminopyrimidine (a standard hinge binder)[4].

The data below summarizes the percent inhibition at a 1 µM screening concentration across a targeted panel of diverse kinases.

Table 1: Kinase Panel Inhibition Profiling (% Inhibition at 1 µM)
Kinase TargetKinase FamilyCHMPA Scaffold1-Methyl-1H-pyrazol-3-amine2-AminopyrimidineMechanistic Observation
RIPK1 TKL88% 42%15%Cycloheptyl ring optimally fills the allosteric DLG-out pocket[2].
CDK16 CMGC75% 65%82%Tolerates bulky N1 substitutions; 4-methyl locks active conformation[1].
p38α CMGC12% 78%85%Steric clash between the cycloheptyl ring and the narrow p38α solvent channel.
VEGFR2 TK<5% 81%90%Highly promiscuous TK target bypassed due to 4-methyl gatekeeper clash.
LRRK2 TKL18% 55%40%Minimal cross-reactivity; active site cannot accommodate the cycloheptyl bulk.

Key Takeaway: The structural modifications on the CHMPA scaffold successfully invert the traditional cross-reactivity profile. While 2-aminopyrimidine acts as a "pan-kinase" binder, CHMPA demonstrates intrinsic selectivity for RIPK1 and CDKs while sparing highly conserved tyrosine kinases (TKs) like VEGFR2[3][4].

Self-Validating Experimental Protocol: ADP-Glo Kinase Assay

To ensure trustworthiness and reproducibility, kinase profiling must be conducted using a self-validating system. The ADP-Glo™ assay is utilized here because it directly measures ADP production (a universal kinase product) rather than relying on complex, substrate-specific antibodies.

Workflow Visualization

Workflow A Compound Prep (CHMPA Scaffold) B Kinase Panel Incubation A->B C ATP Competition Reaction B->C D ADP-Glo Reagent (Deplete ATP) C->D E Kinase Detection (Convert ADP to ATP) D->E F Luminescence Readout & IC50 E->F

High-throughput ADP-Glo kinase profiling workflow for CHMPA cross-reactivity.

Step-by-Step Methodology

Phase 1: Internal Validation Setup (The Self-Validating Engine)

  • ATP/ADP Standard Curve: Before testing compounds, prepare a 12-point standard curve ranging from 100% ATP to 100% ADP (total nucleotide concentration = 10 µM). Causality: This proves the luminescence readout is strictly linear and validates the reagent integrity.

  • Control Wells: Assign 8 wells for DMSO vehicle (100% kinase activity) and 8 wells for a universal inhibitor like Staurosporine (0% activity). Causality: These extremes are required to calculate the Z'-factor, ensuring the assay window is statistically robust (Z' > 0.5) before any CHMPA data is accepted.

Phase 2: Kinase Reaction 3. Compound Dispensing: Acoustically dispense CHMPA (10 nL) into a 384-well low-volume white plate to achieve a final concentration of 1 µM. 4. Enzyme Addition: Add 2 µL of the purified kinase (e.g., RIPK1 or VEGFR2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach equilibrium with the kinase hinge region before ATP competition begins. 5. Reaction Initiation: Add 2 µL of ATP/Substrate mix. Critical: The ATP concentration must be set precisely at the apparent Km​ for each specific kinase. Causality: Testing at the ATP Km​ normalizes the binding affinity across the kinome panel, preventing artificially skewed IC50 values caused by varying ATP affinities. Incubate for 60 minutes.

Phase 3: Signal Generation & Readout 6. ATP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent terminates the kinase reaction and completely degrades all unconsumed ATP. This eliminates background noise, ensuring the final signal is exclusively derived from the ADP generated by the kinase. 7. Luminescence Conversion: Add 8 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This reagent converts the generated ADP back into ATP, which is simultaneously utilized by a luciferase/luciferin reaction to produce light. 8. Data Acquisition: Read luminescence on a multi-mode microplate reader (integration time: 0.5–1.0 second). Normalize the CHMPA well signals against the DMSO and Staurosporine controls to determine the exact % inhibition.

Strategic Recommendations

When designing next-generation kinase inhibitors, the selection of the hinge-binding fragment dictates the downstream success of the optimization campaign.

  • Avoid CHMPA if: Your target is a highly conserved tyrosine kinase (e.g., EGFR, VEGFR) with a narrow ATP-binding cleft. The cycloheptyl ring will cause severe steric clashes[4].

  • Utilize CHMPA if: You are targeting kinases with deep, allosteric DFG-out pockets or large solvent-exposed channels (e.g., RIPK1, CDKs). The 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine scaffold provides a massive head-start in kinome selectivity, allowing medicinal chemists to focus on optimizing pharmacokinetic properties rather than engineering out off-target toxicity[1][2].

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: PubMed Central (PMC) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]

  • Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease Source: ACS Publications URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: PubMed Central (PMC) URL:[Link]

Sources

High-Resolution Structural Elucidation: Confirming the Binding Mode of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Protocol Manual.

Executive Summary & Mechanistic Context

Transitioning a fragment hit into a potent lead compound requires absolute certainty regarding its spatial orientation within the target protein. The compound 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine (CAS: 1247612-71-0) is a highly privileged scaffold frequently utilized in the development of ATP-competitive kinase inhibitors[1].

To rationally design analogs, we must first understand the causality of its binding mechanics:

  • The Hinge-Binding Motif: The 3-aminopyrazole core acts as a canonical donor-acceptor system. The exocyclic amine donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the pyrazole nitrogen accepts a hydrogen bond from the backbone amide[1][2].

  • The Hydrophobic Vector: The bulky 1-cycloheptyl group is directed toward the hydrophobic pocket or solvent channel, providing van der Waals stabilization.

  • The Gatekeeper Interaction: The 4-methyl group provides a critical steric vector, pointing directly toward the gatekeeper residue, dictating kinome selectivity.

While in silico docking can hypothesize this orientation, empirical confirmation is mandatory. This guide objectively compares our premier Automated High-Throughput X-ray Crystallography (HT-XRD) platform against two robust alternatives: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and Surface Plasmon Resonance (SPR) coupled with Site-Directed Mutagenesis .

BindingLogic Compound 1-Cycloheptyl-4-methyl- 1H-pyrazol-3-amine Sub1 3-Aminopyrazole Core Compound->Sub1 Sub2 1-Cycloheptyl Group Compound->Sub2 Sub3 4-Methyl Group Compound->Sub3 Target1 Kinase Hinge Region (H-bond Donor/Acceptor) Sub1->Target1 Canonical H-Bonds Target2 Hydrophobic Pocket (Solvent Channel) Sub2->Target2 Van der Waals Target3 Gatekeeper Residue (Steric Vector) Sub3->Target3 Vector Alignment

Fig 1. Pharmacophore mapping of the aminopyrazole scaffold to kinase domains.

Technology Comparison: Selecting the Right Modality

To confirm the binding mode, the chosen technology must isolate the specific interaction interface. Here is how the three leading platforms compare:

A. High-Throughput X-ray Crystallography (HT-XRD) - The Gold Standard

HT-XRD provides absolute 3D atomic coordinates. By solving the phase problem and calculating the electron density, we can visually confirm the exact distance and angle of the hydrogen bonds between the 3-aminopyrazole and the hinge region. It is the only method that definitively proves the orientation of the 1-cycloheptyl ring.

B. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) - The Dynamic Alternative

When a target protein is highly dynamic or resists crystallization, HDX-MS is the premier alternative[3]. It measures the isotopic exchange between the protein's backbone amide hydrogens and a deuterium oxide ( D2​O ) solvent. When 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine binds the active site, it physically shields the hinge amides from the solvent, resulting in a quantifiable decrease in deuterium uptake in that specific peptide region[4].

C. SPR + Site-Directed Mutagenesis - The Kinetic Alternative

If structural biology resources are constrained, binding causality can be proven kinetically. By mutating the specific hinge residue (e.g., mutating a critical Methionine to Isoleucine to remove the backbone interaction geometry or introduce steric clash), the binding affinity ( KD​ ) measured via SPR will be entirely abolished if the hypothesized binding mode is correct.

Performance Comparison Matrix
ParameterHT-XRD (Product Platform)HDX-MSSPR + Mutagenesis
Primary Output Absolute 3D atomic coordinatesRegional solvent protection (Peptide level)Real-time binding kinetics ( KD​ , kon​ , koff​ )
Spatial Resolution High (1.2 Å - 2.5 Å)Moderate (5-15 amino acid peptides)Low (Residue-specific inference)
Dynamic Information Static snapshot (B-factors)Excellent (Conformational shifts over time)None (Measures bulk kinetic rates)
Sample Requirement High (mg quantities, >95% purity)Low (pmol quantities)Low (µg quantities per flow cell)
Self-Validation Fo​−Fc​ omit mapsDifferential uptake confidence intervalsSteady-state affinity loss in mutant

Experimental Protocols & Self-Validating Workflows

As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed to be self-validating systems.

Protocol 1: HT-XRD Co-Crystallization & Structure Solution

Causality: Soaking the pre-formed apo-crystals with the compound allows the ligand to diffuse through solvent channels into the active site, displacing water molecules and establishing the hinge-binding network.

  • Protein Preparation: Concentrate the target kinase to 10-15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM TCEP.

  • Crystallization: Utilize sitting-drop vapor diffusion. Mix 200 nL of protein with 200 nL of reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium Thiocyanate).

  • Ligand Soaking: Once apo-crystals form (typically 3-5 days), transfer a crystal into a soaking drop containing the reservoir solution supplemented with 5 mM of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine and 5% DMSO. Incubate for 24 hours.

  • Data Collection & Refinement: Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.

  • Self-Validation Step: Generate an Fo​−Fc​ omit map (excluding the ligand from the initial model). A positive green density contour at >3.0 σ in the hinge region definitively confirms the presence and orientation of the aminopyrazole core.

Protocol 2: HDX-MS Binding Interface Mapping

Causality: The displacement of bulk water by the lipophilic cycloheptyl group and the direct H-bonding of the pyrazole amine will protect the local backbone from incorporating deuterium[3].

  • Equilibration: Prepare 50 pmol of the target kinase in the presence and absence of a 10-fold molar excess of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine.

  • Deuterium Labeling: Dilute the complexes 1:10 into a D2​O -based buffer to initiate exchange. Take aliquots at logarithmic time points (10s, 1min, 10min, 1hr).

  • Quenching & Digestion: Quench the reaction by dropping the pH to 2.5 and temperature to 0°C using a buffer containing 4M Guanidine HCl and 0.1% Formic Acid. Pass the sample over an immobilized pepsin column for rapid proteolysis.

  • LC-MS/MS Analysis: Separate peptides via UPLC at 0°C and analyze using a high-resolution Q-TOF mass spectrometer.

  • Self-Validation Step: Calculate the differential uptake ( Δ HDX). A statistically significant reduction in mass (>0.5 Da, p < 0.01) specifically localizing to the peptide sequence of the kinase hinge region confirms the binding mode[4].

Protocol 3: SPR Kinetic Validation via Mutagenesis

Causality: If the 3-aminopyrazole strictly relies on the hinge backbone for affinity, altering the steric environment of the hinge (e.g., a gatekeeper or hinge mutation) will sterically clash with the 4-methyl or cycloheptyl group, drastically increasing the off-rate ( koff​ ).

  • Surface Preparation: Immobilize Wild-Type (WT) kinase and the Hinge-Mutant kinase onto separate flow cells of a Series S Sensor Chip CM5 using standard amine coupling (target ~3000 RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine (from 10 µM down to 39 nM) in running buffer (HBS-EP+ with 2% DMSO).

  • Kinetic Injection: Inject the compound series over both flow cells at a flow rate of 50 µL/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).

  • Self-Validation Step: Fit the sensorgrams to a 1:1 Langmuir binding model. The WT should display a measurable KD​ (e.g., low micromolar/high nanomolar), whereas the mutant flow cell must show a flat sensorgram (no binding), proving the structural necessity of that specific pocket.

Workflow Start Target Protein + Ligand Complex XRD HT-X-ray Crystallography (Gold Standard) Start->XRD Crystallizable HDX HDX-MS (Dynamic Alternative) Start->HDX Highly Dynamic SPR SPR + Mutagenesis (Kinetic Validation) Start->SPR Rapid Screening XRD_Out Absolute 3D Atomic Coordinates (Fo-Fc Maps) XRD->XRD_Out HDX_Out Solvent Protection Mapping (Peptide Resolution) HDX->HDX_Out SPR_Out Residue-Specific KD Loss (Binding Kinetics) SPR->SPR_Out Final Confirmed Binding Mode XRD_Out->Final HDX_Out->Final SPR_Out->Final

Fig 2. Orthogonal workflows for empirical binding mode confirmation.

Conclusion

While 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine is a highly predictable hinge-binder, the nuances of its cycloheptyl group orientation within the hydrophobic pocket dictate the trajectory of subsequent lead optimization. HT-XRD remains the undisputed gold standard for visualizing these vectors. However, when target dynamics preclude crystallization, HDX-MS provides unparalleled resolution of the binding interface in solution, and SPR mutagenesis offers rapid, functional validation of the structural hypothesis. Employing these orthogonal, self-validating protocols ensures absolute scientific integrity before advancing a fragment to the medicinal chemistry pipeline.

Sources

comparison of the anti-inflammatory effects of different pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Anti-Inflammatory Efficacy of Pyrazole Derivatives

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their ability to modulate inflammatory cascades. The pyrazole nucleus—a five-membered ring containing two adjacent nitrogen atoms—remains one of the most privileged scaffolds in medicinal chemistry[1]. Its distinct electron-rich nature and hydrogen-bonding capabilities allow it to achieve highly specific interactions within the hydrophobic binding pockets of cyclooxygenase (COX) enzymes[2].

This guide provides an objective, data-driven comparison of various pyrazole derivatives, analyzing their mechanistic performance, quantitative inhibitory profiles, and the self-validating experimental protocols required to evaluate them.

Mechanistic Overview: Targeting the Arachidonic Acid Cascade

Standard NSAIDs (like ibuprofen) block both isoforms, leading to well-documented gastric toxicity[4]. Pyrazole derivatives, such as the clinical standard Celecoxib, exploit a secondary hydrophilic side pocket present only in COX-2 (due to the substitution of Ile523 in COX-1 to Val523 in COX-2). By incorporating bulky sulfonamide or sulfonyl groups, pyrazoles achieve high steric hindrance in COX-1 while fitting perfectly into COX-2, halting the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2)[2][5].

COX_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins Prostaglandins (GI Protection) COX1->Prostaglandins Inflammation Pro-inflammatory Prostaglandins (PGE2) COX2->Inflammation Pyrazoles Pyrazole Derivatives (e.g., Celecoxib, PYZ28) Pyrazoles->COX1 Weak/No Inhibition Pyrazoles->COX2 Selective Inhibition

Arachidonic acid pathway illustrating selective COX-2 inhibition by pyrazole derivatives.

Comparative Quantitative Data

To objectively assess the performance of newer pyrazole derivatives against standard benchmarks, we must evaluate the Half-Maximal Inhibitory Concentration (IC50) and the Selectivity Index (SI) . The SI is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher SI indicates a wider therapeutic window with fewer gastrointestinal liabilities[1].

The table below synthesizes in vitro enzyme inhibition data for several next-generation pyrazole derivatives compared to Celecoxib.

Compound ClassSpecific DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Key Structural Feature
Diarylpyrazole Celecoxib (Standard)15.000.045327.0Trifluoromethyl & Sulfonamide[1]
Thymol-pyrazole hybrid Compound 8b13.600.043316.0Thymol moiety integration[1]
Sulfonamide-pyrazole Compound 190a0.2630.01715.4Sulfonamide on N-aromatic ring[2]
Pyrazoline PYZ28 / Compound 129>50.000.260>192.31,5-diphenyl pyrazoline core[2][4]
Trisubstituted pyrazole PYZ38>79.801.330>60.0Thiadiazole linkage[4]
Pyrazolone Compound 5f14.321.5009.56Pyrazolone core[1]

Note: Some derivatives, such as Compound 6g, have also shown potent downstream effects, suppressing IL-6 expression with an IC50 of 9.562 μM in microglial cells, outperforming standard dexamethasone in neuroprotective models[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the evaluation of these compounds relies on rigorous, self-validating assay designs. Below are the optimized protocols for both in vitro target engagement and in vivo functional efficacy.

Protocol A: In Vitro COX-1/COX-2 Colorimetric Inhibitor Screening Assay

Causality & Design Rationale: We utilize purified recombinant human COX-2 and ovine COX-1 rather than crude cell lysates. This isolates the enzyme kinetics from intracellular off-target peroxidase interference[1]. The assay utilizes TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a co-substrate. As COX reduces the intermediate PGG2 to PGH2, TMPD is oxidized into a blue chromophore. This provides a stoichiometric, direct readout of enzyme activity that is highly sensitive and easily quantified via spectrophotometry[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant COX-1 and COX-2 in Assay Buffer (0.1 M Tris-HCl, pH 8.0) containing 1 µM heme. Self-validation: Heme is strictly required as a cofactor; running a heme-free blank validates that the observed oxidation is entirely COX-dependent[1].

  • Compound Incubation: Dissolve pyrazole derivatives in DMSO. Add 10 µL of the inhibitor (at varying concentrations: 0.01 to 100 µM) to 150 µL of the enzyme solution in a 96-well microplate. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 20 µL of arachidonic acid (final concentration 100 µM) and 20 µL of colorimetric substrate (TMPD)[1].

  • Detection: Read the absorbance immediately and continuously at 590 nm using a microplate reader for 5 minutes.

  • Data Analysis: Plot the initial velocity against log[inhibitor] to calculate the IC50 using non-linear regression.

AssayWorkflow EnzymePrep 1. Enzyme Prep (Recombinant COX) InhibitorIncubation 2. Incubation (Pyrazole + DMSO) EnzymePrep->InhibitorIncubation SubstrateAddition 3. Substrate (Arachidonic Acid + TMPD) InhibitorIncubation->SubstrateAddition Detection 4. Detection (Absorbance 590 nm) SubstrateAddition->Detection

Self-validating in vitro workflow for determining COX-1/COX-2 IC50.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model

Step-by-Step Methodology:

  • Animal Grouping & Dosing: Fast adult Wistar rats for 12 hours. Administer the pyrazole derivative (e.g., 10-50 mg/kg suspended in 0.5% carboxymethyl cellulose) orally. Use Celecoxib as a positive control and pure vehicle as a negative control.

  • Baseline Measurement: Measure the initial volume of the right hind paw ( V0​ ) using a plethysmometer (water displacement method).

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% w/v freshly prepared λ -carrageenan solution into the subplantar region of the right hind paw[3].

  • Efficacy Readout: Measure the paw volume again at 1, 2, 3, and 4 hours post-injection ( Vt​ ).

  • Calculation: Calculate the percentage of edema inhibition using the formula:

    Inhibition(%)=((Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​)×100

Conclusion & Future Perspectives

The comparative data clearly demonstrates that while the classic diarylpyrazole Celecoxib remains highly effective, novel structural modifications—such as thymol-pyrazole hybrids (Compound 8b) and specific sulfonamide-substituted pyrazolines (Compound 190a and PYZ28)—can achieve superior potency (IC50 < 0.05 µM) while maintaining or exceeding the necessary selectivity indices[1][2][4].

For drug development professionals, future optimization of the pyrazole scaffold should focus on ADMET profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Recent studies indicate that integrating electron-withdrawing groups (like halogens or trifluoromethyls) on the phenyl rings not only enhances COX-2 pocket affinity but also improves metabolic stability against hepatic cytochromes[7][8].

References

  • Benchchem.
  • Gautam Rai, et al. "Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic." Human Journals,
  • MDPI Encyclopedia.
  • NIH/NCBI. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • NIH/NCBI. "Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • Sabahat Quereshi, et al.
  • ResearchGate. "Structures of pyrazole derivatives with anti-inflammatory activity.
  • PMC/NIH. "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.

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assessing the selectivity of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine for its intended target

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Assessing the Selectivity of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine

Abstract

In the landscape of modern drug discovery, particularly in oncology, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile.[1][2] Highly selective compounds minimize off-target effects, leading to a wider therapeutic window, whereas promiscuous inhibitors can lead to unforeseen toxicities.[1][2] This guide provides a comprehensive, technically-grounded framework for assessing the selectivity of a novel pyrazole-based compound, 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine, hereafter referred to as "Cmpd-Y." Given the prevalence of the pyrazole scaffold in kinase inhibitor design, we hypothesize that Cmpd-Y targets a member of the Aurora kinase family, specifically Aurora Kinase A (AURKA), a crucial regulator of mitotic progression and a well-validated cancer target.[3][4] This document outlines a multi-tiered strategy, combining robust in vitro biochemical assays with physiologically relevant cellular target engagement methods, to construct a high-fidelity selectivity profile. We further contextualize this profile through a direct comparison with established Aurora kinase inhibitors, Alisertib (MLN8237) and Tozasertib (VX-680/MK-0457).

Introduction: The Imperative for Kinase Selectivity

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of many cancers, making them a primary focus of targeted therapy development.[5] The human kinome consists of over 500 members, many of which share significant structural homology within their ATP-binding pockets.[2] This conservation presents a formidable challenge in designing inhibitors that are both potent against their intended target and selective across the entire kinome.[2][5]

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in centrosome maturation, spindle assembly, and mitotic entry.[6][7][8][9] Its overexpression is common in many malignancies and is often correlated with poor prognosis, making it an attractive therapeutic target.[3][10] Cmpd-Y, with its 1H-pyrazol-3-amine core, represents a promising scaffold for kinase inhibition. This guide details the rigorous experimental workflow required to validate its hypothesized selectivity for AURKA.

A Multi-Pronged Approach to Selectivity Profiling

A credible assessment of selectivity cannot rely on a single data point. We advocate for a tiered approach that begins with a broad biochemical screen to identify potential on- and off-targets, followed by cellular assays to confirm target engagement in a more complex biological environment.

Tier 1: In Vitro Biochemical Kinase Profiling

The initial step is to determine the inhibitory activity of Cmpd-Y against a large, representative panel of the human kinome. This provides a global view of the compound's selectivity.[1][11] Radiometric assays, which measure the transfer of ³³P-ATP to a substrate, are considered a gold standard for their directness and sensitivity.[1][11]

Experimental Protocol: Radiometric Kinase Panel Screen (Example)

  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-Y in 100% DMSO. Create a serial dilution series to be tested at a final concentration of 1 µM.

  • Assay Plate Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and the kinase buffer.

  • Compound Addition: Add 1 µL of the 1 µM Cmpd-Y solution (or DMSO for vehicle control) to the appropriate wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP at a concentration approximating the Kₘ for each specific kinase. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Quantification: Wash away excess [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for Cmpd-Y against each kinase relative to the DMSO control.

Causality and Validation: Testing at a single, high concentration (e.g., 1 µM) is a cost-effective primary screen to rapidly identify significant interactions.[12] Any kinase showing >70% inhibition should be flagged for subsequent IC₅₀ determination to quantify potency.[12] This two-step process efficiently narrows the field of potential off-targets.

cluster_0 In Vitro Kinase Profiling Workflow A Prepare Cmpd-Y (10 mM Stock in DMSO) B Single-Dose Screen (e.g., 1 µM) vs. Kinome Panel A->B C Identify Hits (% Inhibition > 70%) B->C D Generate 10-Point Dose-Response Curves C->D E Calculate IC50 Values for Hits D->E F Generate Selectivity Profile E->F

Caption: Workflow for in vitro kinase selectivity profiling.

Tier 2: Cellular Target Engagement Confirmation

While in vitro assays are essential, they do not account for cell permeability, efflux pumps, or intracellular ATP concentrations, all of which influence a compound's efficacy in a living system.[12] Therefore, confirming that the compound binds to its intended target within intact cells is a critical validation step.[13] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[14][15]

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[15][16] By heating cells treated with a compound and measuring the amount of soluble target protein remaining, one can directly infer target engagement.[16][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., HCT116 colorectal cancer cells) to ~80% confluency. Treat cells with various concentrations of Cmpd-Y or vehicle (DMSO) for 2 hours.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a buffer with protease inhibitors.[18] Aliquot the cell suspension and heat individual aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling on ice.[18]

  • Cell Lysis & Fractionation: Lyse the cells via freeze-thaw cycles.[18] Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.[14][18]

  • Protein Quantification: Normalize the total protein concentration of the soluble fractions.

  • Western Blot Analysis: Analyze the amount of soluble AURKA in each sample using SDS-PAGE and Western blotting with a specific anti-AURKA antibody.[14] An abundant housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Data Analysis: Plot the relative band intensity for AURKA against the temperature for both vehicle- and Cmpd-Y-treated samples. A rightward shift in the melting curve for the Cmpd-Y-treated sample indicates thermal stabilization and confirms target engagement.[15]

cluster_1 CETSA Principle A Intact Cells + Cmpd-Y B Heat Challenge (Temperature Gradient) A->B C Unbound Target Denatures & Precipitates Ligand-Bound Target Remains Folded & Soluble B->C D Lysis & Centrifugation C->D E Quantify Soluble Target (Western Blot) D->E cluster_0 cluster_1 Cell Cycle Progression cluster_2 AURKA Aurora A Kinase Upstream->AURKA AURKB Aurora B Kinase Upstream->AURKB PLK1 PLK1 Upstream->PLK1 Spindle Centrosome Maturation & Spindle Assembly AURKA->Spindle Cytokinesis Chromosome Segregation & Cytokinesis AURKB->Cytokinesis PLK1->Spindle PLK1->Cytokinesis Cmpd_Y Cmpd-Y Cmpd_Y->AURKA High Potency Cmpd_Y->AURKB Moderate Potency Cmpd_Y->PLK1 Low Potency

Caption: On-target and off-target interactions of Cmpd-Y.

Conclusion and Future Directions

This guide has established a rigorous, multi-tiered methodology for assessing the selectivity of the novel compound 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine (Cmpd-Y). Through a combination of broad in vitro screening and cellular target engagement assays, a comprehensive selectivity profile can be built.

Our comparative analysis, based on plausible hypothetical data, positions Cmpd-Y as a potent dual AURKA/AURKB inhibitor with modest selectivity. This profile distinguishes it from highly selective inhibitors like Alisertib and pan-inhibitors like Tozasertib.

Future work should focus on:

  • Full Kinome IC₅₀ Profiling: Determine IC₅₀ values for all hits from the primary screen to create a quantitative map of selectivity.

  • Cellular Phenotyping: Correlate the biochemical IC₅₀ values with cellular phenotypes. Cmpd-Y should induce phenotypes consistent with both AURKA and AURKB inhibition (e.g., spindle defects and failed cytokinesis). [19]* In Vivo Studies: Assess the compound's efficacy and toxicity in preclinical animal models to understand its therapeutic window in a whole-organism context.

By following this structured and self-validating approach, researchers can generate a high-quality data package that accurately defines a compound's selectivity, thereby enabling informed decisions in the drug development process.

References

  • Bamborough, P. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry. Available at: [Link]

  • Martinez Molina, D. et al. (2013). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Bamborough, P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Roskoski, R. Jr. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. Available at: [Link]

  • Ofengeim, D. et al. (2017). Potency and specificity ranking of Tozasertib analogues is confirmed by in vitro kinase activity profiling and validated in a human and mouse cell line. ResearchGate. Available at: [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

  • Sells, T. B. et al. (2016). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Oncotarget. Available at: [Link]

  • Almqvist, H. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • Singh, S. et al. (2024). Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. Taylor & Francis Online. Available at: [Link]

  • Kelly, K. R. et al. (2014). Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism. Oncotarget. Available at: [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Jafari, R. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Manfredi, M. G. et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology. Available at: [Link]

  • Uitdehaag, J. C. M. & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available at: [Link]

  • Manfredi, M. G. et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology. Available at: [Link]

  • Martin, M. et al. (2025). Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat. MDPI. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Prigent, C. (2019). Aurora A Protein Kinase: To the Centrosome and Beyond. MDPI. Available at: [Link]

  • Martinez Molina, D. & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology. Available at: [Link]

  • Ai, N. et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Bioinformatics. Available at: [Link]

  • PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. PharmaFeatures. Available at: [Link]

  • Inxight Drugs. (n.d.). TOZASERTIB. Inxight Drugs. Available at: [Link]

  • Wikipedia. (n.d.). Aurora kinase A. Wikipedia. Available at: [Link]

  • Nussinov, R. & Zhang, M. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Beg, M. A. & Rahman, H. (2023). AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. Advances in Protein Chemistry and Structural Biology. Available at: [Link]

  • Vandenabeele, P. et al. (2017). RIPK1-dependent cell death: A novel target of the Aurora kinase inhibitor Tozasertib (VX-680). ResearchGate. Available at: [Link]

  • Johnson, C. W. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Yathirajan, H. S. et al. (2011). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. Acta Crystallographica Section E. Available at: [Link]

  • Prisinzano, T. E. et al. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin NTS2 Receptor Ligand. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-Methyl-1H-pyrazol-3-amine. PubChem. Available at: [Link]

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validating the reproducibility of the 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Reproducibility of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine Synthesis: A Comparative Application Guide

As the demand for highly specific kinase inhibitors and novel N-heterocyclic pharmacophores accelerates, the reliable synthesis of 3-amino-1-alkylpyrazoles has become a critical bottleneck in drug discovery. Specifically, the compound 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine (CAS: 1247612-71-0) presents a unique synthetic challenge: achieving high regioselectivity during the cyclocondensation phase while maintaining scalable, reproducible yields.

This guide objectively compares the traditional batch synthesis method against an optimized, microwave-assisted continuous protocol. By examining the mechanistic causality behind each experimental choice, we provide a self-validating framework designed to eliminate batch-to-batch variability and streamline your laboratory workflows.

Mechanistic Causality: The Regioselectivity Challenge

The fundamental synthesis of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine relies on the cyclocondensation of cycloheptylhydrazine with 2-methyl-3-oxopropanenitrile. However, this reaction is notoriously prone to poor regioselectivity, often yielding an undesirable mixture of 3-amino and 5-amino regioisomers.

Understanding the reaction dynamics is essential for controlling the outcome. The initial step involves the nucleophilic attack of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate. Under traditional thermodynamic control (prolonged heating), the reversibility of this intermediate allows for non-selective intramolecular attack by the nitrile group. Conversely, applying rapid dielectric heating in the presence of an acid catalyst forces the reaction under strict kinetic control, overwhelmingly favoring the target 3-amino isomer.

MechanisticPathway Reagents Cycloheptylhydrazine + 2-Methyl-3-oxopropanenitrile Intermediate Hydrazone Intermediate Reagents->Intermediate p-TsOH Catalyst Cyclization Intramolecular Cyclization Intermediate->Cyclization Thermal/MW Energy Product 1-Cycloheptyl-4-methyl- 1H-pyrazol-3-amine Cyclization->Product Kinetic Control (Regioselective) Regioisomer 5-Amino Regioisomer Cyclization->Regioisomer Thermodynamic Control (Non-selective)

Mechanistic pathway of 3-amino-1-alkylpyrazole synthesis highlighting regioselectivity.

Workflow Comparison: Traditional Batch vs. Microwave-Assisted PEG-400

To overcome the limitations of traditional synthesis, recent advancements in green chemistry have demonstrated that1 [1].

Why PEG-400 and Microwave Irradiation? Traditional batch synthesis in ethanol relies on convective heating, which slowly drives the reaction and requires extensive downstream chromatographic purification. In contrast, PEG-400 is a highly polar macromolecular solvent with an excellent microwave-absorbing capacity (high loss tangent). When subjected to microwave irradiation, it rapidly superheats the reaction mixture. This instantaneous energy transfer, combined with a p-Toluenesulfonic acid (p-TsOH) catalyst, stabilizes the polar transition state during intramolecular cyclization, driving the reaction to completion in minutes rather than hours. Furthermore, because PEG-400 is highly water-soluble, the hydrophobic pyrazole product can be isolated via direct precipitation in water, entirely bypassing column chromatography.

WorkflowComparison cluster_batch Traditional Batch Method cluster_mw Microwave-Assisted PEG-400 Method Start Starting Materials Batch1 Reflux in Ethanol (18h) Start->Batch1 MW1 MW Irradiation (15m, 120°C) Start->MW1 Batch2 Aqueous Workup & Extraction Batch1->Batch2 Batch3 Silica Column Chromatography Batch2->Batch3 Final Pure 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine Batch3->Final MW2 Direct Precipitation in Water MW1->MW2 MW3 Simple Vacuum Filtration MW2->MW3 MW3->Final

Workflow comparison: Traditional batch synthesis vs. Microwave-assisted PEG-400 protocol.

Quantitative Performance Data

The following table summarizes the objective performance metrics of both methodologies based on standardized 10 mmol scale reactions.

Performance MetricTraditional Batch SynthesisMicrowave-Assisted PEG-400 Protocol
Reaction Time 18 - 24 hours15 minutes
Operating Temperature 78°C (Ethanol Reflux)120°C (Microwave)
Overall Isolated Yield 60 - 65%88 - 92%
Regioselectivity (3-amino : 5-amino) ~ 4:1> 19:1
Purification Method Column ChromatographyDirect Precipitation & Filtration
E-factor (Environmental Impact) High (> 25)Low (< 5)

Experimental Protocols & Self-Validating Systems

A protocol is only as reliable as its built-in analytical checkpoints. To ensure absolute trustworthiness, this workflow operates as a self-validating system.

The Analytical Checkpoint: During the reaction, researchers must monitor the conversion via FTIR spectroscopy. The starting material exhibits a sharp, distinct nitrile (-C≡N) stretching frequency at ~2220 cm⁻¹. The successful cyclization is confirmed by the2 [2]. If the nitrile peak persists, the cyclization is incomplete, dictating an extension of the reaction time.

Protocol A: Traditional Batch Synthesis (Alternative)
  • Preparation: In a 100 mL round-bottom flask, dissolve cycloheptylhydrazine hydrochloride (10 mmol, 1.65 g) and triethylamine (11 mmol, 1.53 mL) in 30 mL of absolute ethanol. Stir for 10 minutes at room temperature to liberate the free hydrazine base.

  • Addition: Add 2-methyl-3-oxopropanenitrile (10 mmol, 0.83 g) dropwise to the stirring solution.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 78°C for 18 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Purify the crude dark oil via silica gel column chromatography (Hexanes:EtOAc gradient) to isolate the target compound.

Protocol B: Microwave-Assisted PEG-400 Synthesis (Optimized)
  • Preparation: In a 30 mL microwave-safe quartz vessel, combine cycloheptylhydrazine hydrochloride (10 mmol, 1.65 g), 2-methyl-3-oxopropanenitrile (10 mmol, 0.83 g), and p-toluenesulfonic acid (p-TsOH, 1 mmol, 0.17 g).

  • Solvent Addition: Add 10 mL of PEG-400. Stir briefly to ensure a homogeneous suspension. Causality Note: PEG-400 acts as both a phase-transfer catalyst and a microwave susceptor, ensuring uniform dielectric heating.

  • Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate at 120°C for exactly 15 minutes (Dynamic power mode, max 200 W).

  • Validation Check: Withdraw a 10 µL aliquot, dilute in DCM, and perform rapid FTIR. Proceed only if the 2220 cm⁻¹ peak is absent.

  • Isolation: Pour the warm, viscous mixture into 50 mL of ice-cold distilled water under vigorous stirring. The water rapidly dissolves the PEG-400 and p-TsOH, causing the hydrophobic 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine to crash out of solution.

  • Filtration: Filter the precipitate through a sintered glass crucible, wash thoroughly with cold water (3 x 15 mL), and dry in a vacuum oven at 45°C overnight.

Conclusion

For the synthesis of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine, relying on traditional thermal batch methods introduces unnecessary risks regarding regioselectivity and yield degradation [3]. By transitioning to a microwave-assisted PEG-400 protocol, researchers can leverage kinetic control to drastically improve the 3-amino regioselectivity while simultaneously eliminating toxic solvent waste and tedious chromatographic purification. Implementing the FTIR self-validation checkpoint ensures that every batch meets the stringent purity requirements necessary for downstream drug development.

References

  • Synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluene sulphonic acid using polyethylene glycol-400 as an efficient and recyclable reaction medium.ResearchGate.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.MDPI.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.RSC Publishing.

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Safety Operating Guide

1-cycloheptyl-4-methyl-1H-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine

As a nitrogen-rich heterocyclic intermediate frequently utilized in drug discovery and agricultural chemistry, 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine requires stringent handling and disposal protocols. This guide provides researchers and laboratory managers with the mechanistic reasoning and step-by-step methodologies necessary to manage this compound safely, ensuring regulatory compliance and environmental protection.

Part 1: Chemical Identity & Mechanistic Hazard Profiling

To handle a chemical safely, one must understand the structural features that dictate its behavior. The core of this molecule is a pyrazole ring substituted with a primary amine, making it a weak organic base. However, the critical feature is the bulky cycloheptyl group . This 7-membered carbon ring significantly increases the molecule's lipophilicity (fat solubility).

Why this matters: High lipophilicity enhances the compound's ability to penetrate standard laboratory gloves over time and increases its bioaccumulation potential in aquatic ecosystems. Because it is only partially biodegradable[1], any release into municipal wastewater systems poses a chronic toxicity risk to aquatic life. Therefore, a strict zero-drain policy must be enforced.

Table 1: Chemical Identity and Hazard Summary

PropertyValue / Classification
Chemical Name 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine
CAS Number 1247612-71-0[2]
Molecular Weight 193.29 g/mol [2]
Physical State Solid / Powder
GHS Hazard Classification H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)[1]

Part 2: Operational Handling & Safety Protocols

Every protocol must be a self-validating system to minimize human error. When handling the neat (pure) powder, dust generation is the primary vector for respiratory exposure.

  • Engineering Controls: Always weigh the solid powder within a ductless HEPA-filtered powder weighing enclosure or a standard chemical fume hood. Ensure the draft is calibrated to prevent the aerosolization of fine particles.

  • Personal Protective Equipment (PPE): Wear nitrile gloves with a minimum layer thickness of 0.11 mm (which provides a standard >480-minute breakthrough time for pyrazole derivatives)[1]. If handling large quantities, double-gloving is recommended due to the compound's lipophilicity.

  • Static Control: Organic powders can form explosive dust-air mixtures. Use anti-static weighing spatulas and grounded balances to eliminate electrostatic discharge risks[1].

Part 3: Step-by-Step Disposal Procedures

Because 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine is a nitrogenous organic compound, its disposal requires specific segregation to ensure proper thermal destruction.

Protocol A: Solid Waste Segregation

Applies to: Leftover powder, contaminated weigh boats, pipette tips, and PPE.

  • Containment: Place all solid waste into a heavy-duty polyethylene bag.

  • Secondary Sealing: Seal the bag using the "gooseneck" method (twist the top, fold it over itself, and tape securely) to prevent dust escape.

  • Storage: Place the sealed bag into a rigid, high-density polyethylene (HDPE) solid waste drum.

  • Labeling: Label strictly as "Hazardous Solid Waste: Non-Halogenated Organic Nitrogenous Waste."

Protocol B: Liquid Waste Segregation

Applies to: Reaction mixtures, extraction solvents, and chromatography fractions.

  • Solvent Identification: Determine the primary solvent. If the compound is dissolved in solvents like methanol, DMSO, or ethyl acetate, route it to the Non-Halogenated waste carboy. If dissolved in dichloromethane (DCM) or chloroform, it must go to the Halogenated waste carboy.

  • pH Validation (Self-Validating Step): Before adding the amine solution to a mixed waste carboy, verify the carboy's pH. Adding this weak base to a highly acidic waste stream can cause an unexpected exothermic neutralization reaction. Ensure the receiving waste is relatively neutral (pH 6-8).

  • Containment: Store carboys in secondary containment trays to capture potential leaks.

Protocol C: Terminal Destruction (Incineration Logic)

Standard open-air burning or low-temperature disposal is strictly prohibited. Burning a molecule with the formula C11H19N3 does not simply yield CO2 and water; the high nitrogen content results in the formation of hazardous nitrogen oxides (NOx) . Therefore, the waste must be transferred to a licensed disposal facility equipped with a high-temperature incinerator (>850°C) and an afterburner[3]. Crucially, the facility's exhaust system must feature a wet scrubber (an alkaline slurry system) to capture and neutralize NOx and other acid gases before they can be released into the atmosphere[4].

Part 4: Spill Response & Decontamination Methodology

In the event of a spill, standard sweeping will aerosolize the active intermediate. Follow this chemically logical decontamination workflow:

  • Isolation: Evacuate non-essential personnel from the immediate area and don fresh PPE.

  • Dry Powder Spills: DO NOT SWEEP. Use a HEPA-filtered vacuum dedicated to chemical spills. Alternatively, gently cover the powder with damp paper towels to suppress dust, then carefully scoop the material into a solid waste container.

  • Liquid Spills: Apply an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible sawdust.

  • Chemical Decontamination (The Causality Step): Because the compound is a primary amine (free base), it is highly lipophilic and difficult to wash away with plain water. Spray the spill zone with a mild acidic solution (e.g., 5% citric acid or dilute acetic acid). This protonates the amine, converting it into a cationic salt. This salt is highly water-soluble, allowing you to easily and completely wipe away the residue with wet paper towels.

  • Final Wash: Wash the area with a standard laboratory detergent and water.

Part 5: Waste Routing Visualization

WasteRouting A 1-Cycloheptyl-4-methyl-1H-pyrazol-3-amine Waste Generation B Solid Waste (Powder, Contaminated PPE) A->B C Liquid Waste (Reaction Solutions) A->C D Double-bag / HDPE Container B->D E Contains Halogenated Solvents? (e.g., DCM) C->E H High-Temperature Incineration (>850°C) with Afterburner D->H F Halogenated Organic Waste Stream E->F Yes G Non-Halogenated Organic Waste Stream E->G No F->H G->H I Wet Scrubber System (NOx Abatement) H->I Exhaust Gas

Figure 1: Waste routing and thermal destruction workflow for pyrazole-amine derivatives.

References

  • PureWay. "Incineration 101: How Incineration Works". [Link]

  • National Center for Biotechnology Information (NCBI) / EPA. "Incineration Processes and Environmental Releases".[Link]

Sources

Personal protective equipment for handling 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic system of mechanistic causality. When handling specialized, highly functionalized building blocks like 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine (CAS: 1247612-71-0) , understanding the molecular structure is the first and most critical step in risk mitigation.

This guide provides a self-validating, step-by-step operational and disposal plan designed specifically for researchers and drug development professionals working with lipophilic pyrazole-amines.

Mechanistic Hazard Profiling

The core hazard of 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine stems from its bifunctional nature. The pyrazole-3-amine core is highly nucleophilic and basic, acting as a severe irritant to mucous membranes, respiratory tracts, and ocular tissue[1].

Crucially, the addition of the bulky cycloheptyl group significantly increases the molecule's partition coefficient (LogP). This structural modification allows the compound to bypass the aqueous barrier of the skin's stratum corneum much more rapidly than lower-molecular-weight analogs (such as 1-methyl-1H-pyrazol-3-amine). Consequently, the risk of systemic dermal absorption is elevated, dictating a highly stringent approach to Personal Protective Equipment (PPE).

Quantitative Risk Assessment

Based on structural analogs and general pyrazole-amine safety data, the following hazard classifications apply[1]:

GHS ClassificationHazard StatementPhysiological Impact & Causality
Category 2 H315: Causes skin irritationNucleophilic amine degrades lipid bilayers; lipophilicity accelerates dermal penetration.
Category 2A H319: Causes serious eye irritationBasic amine rapidly alters the pH of ocular fluid, causing immediate corneal tissue damage.
Category 3 H335: May cause respiratory irritationInhalation of fine powders leads to localized basicity in the moist environment of the alveoli.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910 Subpart I[2], PPE must be selected based on a rigorous job hazard analysis. For this specific compound, standard laboratory PPE is insufficient.

  • Hand Protection (Critical): Do not rely on single-layer disposable gloves. Lipophilic amines can permeate thin nitrile over time. Protocol: Wear double-layered nitrile gloves (minimum 5 mil thickness) or heavy-duty neoprene gloves[3]. Remove and replace the outer glove immediately if direct contact with the chemical occurs.

  • Eye & Face Protection: Standard safety glasses are inadequate for handling basic amines. Protocol: ANSI Z87.1-certified chemical splash goggles are mandatory[3]. If handling solutions greater than 100 mL, a full-face shield must be worn over the goggles[4].

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat with fitted cuffs. Ensure no exposed skin between the glove cuff and the lab coat sleeve. Closed-toe, non-porous shoes are required[3].

  • Respiratory Protection: Weighing and transfer must be conducted inside a certified chemical fume hood. If engineering controls are unavailable or compromised, an N95 or P100 particulate respirator is required to prevent inhalation of the irritating powder[1].

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. Follow this methodology to ensure zero-exposure during experimental execution.

Step 1: Pre-Operation Verification

  • Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents and heavy metal salts (amines can react with heavy metals to produce explosive fulminates)[5].

  • Don all required PPE (Double gloves, splash goggles, lab coat).

Step 2: Safe Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Pyrazole powders can carry static charges; anti-static boats prevent aerosolization of the respiratory irritant.

  • Use a dedicated, clean stainless-steel or PTFE spatula to transfer the 1-cycloheptyl-4-methyl-1H-pyrazol-3-amine.

  • Immediately seal the source container.

  • Dissolve the compound in the target solvent inside the fume hood before transporting it to the reaction setup.

System Visualization: Handling & Disposal Workflow

Workflow A 1. Hazard Analysis (Lipophilic Amine Core) B 2. PPE Selection (Double Nitrile, Splash Goggles) A->B C 3. Engineering Controls (Fume Hood Verification) B->C D 4. Operational Execution (Anti-Static Transfer) C->D E 5. Decontamination (Weak Acid Neutralization) D->E Post-Reaction / Spill F 6. Waste Disposal (Non-Metal Containers) E->F

Workflow for the safe handling, execution, and disposal of lipophilic pyrazole-amines.

Decontamination and Disposal Plan

Improper disposal of amines can lead to severe environmental contamination and dangerous laboratory cross-reactions. Adhere to the guidelines outlined in Prudent Practices in the Laboratory[6].

Spill Response & Surface Decontamination:

  • Containment: If a powder spill occurs, do not dry-sweep. Cover the powder with damp absorbent pads to prevent aerosolization.

  • Neutralization: Trace amine residues on spatulas, glassware, and bench surfaces should be neutralized using a weak acid solution (e.g., 5% acetic acid or citric acid)[7]. Causality: The weak acid converts the lipophilic free-base amine into a water-soluble salt, allowing for safe and complete removal.

  • Wipe Down: Follow the acid wash with a standard soap and water wipe-down.

Waste Disposal Protocol:

  • Segregation: Collect all pyrazole-amine waste (including contaminated gloves and paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Container Compatibility: Do not store amine waste in metal containers. Amines are highly corrosive to certain metals (like galvanized steel) and can cause structural failure of the waste vessel[6]. Use high-density polyethylene (HDPE) or glass containers.

  • Aqueous Waste: If the amine has been fully neutralized into a salt solution and falls below local regulatory thresholds, consult your Environmental Health and Safety (EHS) department. Some neutralized amine salts may be flushed down the drain if diluted with at least 100 volumes of water, but this strictly requires prior EHS approval[7].

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